molecular formula C14H17NO B2965870 1-Benzyl-4-ethynylpiperidin-4-ol CAS No. 28365-34-6

1-Benzyl-4-ethynylpiperidin-4-ol

Cat. No.: B2965870
CAS No.: 28365-34-6
M. Wt: 215.296
InChI Key: GUGAZNNGWOJESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-ethynylpiperidin-4-ol is a chemical compound offered for research and development purposes. As a piperidin-4-ol derivative, it serves as a versatile building block in organic synthesis and medicinal chemistry research. The structure features both a benzyl group and an ethynyl (acetylene) group attached to a piperidine ring, making it a potential intermediate for the exploration of novel pharmaceutical candidates, particularly in the development of central nervous system (CNS) active agents or other biologically active molecules. The ethynyl group presents a unique handle for further chemical modification via click chemistry or metal-catalyzed cross-coupling reactions, allowing researchers to create diverse compound libraries. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic uses, nor for application in humans or animals. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) before use. As a general precaution with chemical substances, appropriate personal protective equipment (PPE) should be worn, and all materials should be handled by qualified professionals in a well-ventilated laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-ethynylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-2-14(16)8-10-15(11-9-14)12-13-6-4-3-5-7-13/h1,3-7,16H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGAZNNGWOJESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCN(CC1)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 1-Benzyl-4-ethynylpiperidin-4-ol from 1-benzyl-4-piperidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-Benzyl-4-ethynylpiperidin-4-ol, a valuable intermediate in pharmaceutical research and drug development. The synthesis detailed herein focuses on the ethynylation of 1-benzyl-4-piperidone, a robust and scalable method. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and process development, offering insights into the reaction mechanism, a detailed experimental protocol, safety considerations, and characterization of the final product.

Introduction and Strategic Importance

1-Benzyl-4-piperidone serves as a critical building block in the synthesis of various biologically active molecules, including potent analgesics and inhibitors targeting protein-protein interactions.[1][2][3] The introduction of an ethynyl group at the 4-position of the piperidine ring opens up a vast chemical space for further functionalization, making 1-Benzyl-4-ethynylpiperidin-4-ol a highly sought-after intermediate. The alkyne moiety can participate in a variety of subsequent reactions, such as click chemistry, Sonogashira coupling, and reduction to afford other functional groups, highlighting its strategic importance in the synthesis of complex molecular architectures.

Reaction Principle: The Favorskii-type Addition

The core transformation in this synthesis is the nucleophilic addition of an acetylide anion to the carbonyl group of 1-benzyl-4-piperidone. This reaction is a classic example of a Favorskii-type reaction, though it is more accurately described as a nucleophilic addition of an organometallic reagent to a ketone.[4][5][6] The acetylide anion, a potent nucleophile, is typically generated in situ from a suitable acetylene source.

Choice of Acetylene Source and Base

While compressed acetylene gas can be used, its handling requires specialized equipment and stringent safety protocols due to its high flammability and potential for explosive decomposition.[7] A more convenient and safer laboratory-scale approach involves the use of calcium carbide (CaC₂) and a suitable base.[7][8] Calcium carbide reacts with water or other protic sources to generate acetylene gas directly in the reaction vessel.[9] The choice of a strong base, such as potassium hydroxide (KOH) or sodium amide (NaNH₂), is crucial for the deprotonation of acetylene to form the highly nucleophilic acetylide anion.

Mechanistic Rationale

The reaction proceeds through a well-defined mechanistic pathway, which dictates the choice of reaction conditions and reagents. Understanding this mechanism is paramount for troubleshooting and optimizing the synthesis.

In Situ Generation of Acetylene

The synthesis commences with the controlled reaction of calcium carbide with a protic solvent, typically a co-solvent with the primary reaction medium, to generate a steady stream of acetylene gas.

Equation 1: Generation of Acetylene CaC₂(s) + 2H₂O(l) → Ca(OH)₂(aq) + C₂H₂(g)

Formation of the Acetylide Anion

In the presence of a strong base, the weakly acidic acetylene is deprotonated to form the corresponding acetylide anion. The pKa of acetylene is approximately 25, necessitating a base with a conjugate acid of higher pKa.

Equation 2: Acetylide Formation HC≡CH + B⁻ → HC≡C⁻ + BH (where B⁻ is a strong base)

Nucleophilic Attack on the Carbonyl Carbon

The generated acetylide anion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 1-benzyl-4-piperidone. This step is the key bond-forming event in the synthesis.

Protonation of the Alkoxide Intermediate

The resulting tertiary alkoxide intermediate is a transient species that is subsequently protonated during the aqueous workup to yield the final product, 1-Benzyl-4-ethynylpiperidin-4-ol.

Diagram 1: Reaction Mechanism

G cluster_0 Step 1: Acetylide Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Acetylene HC≡CH Acetylide HC≡C⁻ Acetylene->Acetylide + B⁻ Base B⁻ Piperidone 1-Benzyl-4-piperidone Alkoxide Tertiary Alkoxide Intermediate Piperidone->Alkoxide + HC≡C⁻ Final_Product 1-Benzyl-4-ethynylpiperidin-4-ol Alkoxide->Final_Product + H⁺ (Workup)

Caption: The three-step reaction mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is designed for laboratory-scale synthesis and has been optimized for yield and purity.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
1-Benzyl-4-piperidone189.2510.0 g0.0528Starting material.[2][10]
Calcium Carbide (CaC₂)64.09910.2 g0.159Acetylene source.[11]
Potassium Hydroxide (KOH)56.1114.8 g0.264Base.
Tetrahydrofuran (THF)72.11200 mL-Anhydrous solvent.
Water18.0210 mL-For acetylene generation.
Saturated NH₄Cl solution-50 mL-For quenching.
Ethyl Acetate88.11200 mL-Extraction solvent.
Brine-50 mL-For washing.
Anhydrous MgSO₄120.37--Drying agent.
Step-by-Step Procedure
  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a gas inlet adapter connected to a nitrogen line, and a condenser. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

  • Reagent Charging: The flask is charged with potassium hydroxide (14.8 g) and anhydrous tetrahydrofuran (150 mL). The mixture is stirred under a nitrogen atmosphere until the KOH is finely suspended.

  • Addition of Starting Material: 1-Benzyl-4-piperidone (10.0 g) dissolved in anhydrous THF (50 mL) is added to the stirred suspension via the dropping funnel over 15 minutes.

  • Acetylene Generation and Introduction: Calcium carbide (10.2 g) is placed in a separate flask connected to the reaction vessel via a tube. Water (10 mL) is added dropwise to the calcium carbide to generate a steady stream of acetylene gas, which is bubbled through the reaction mixture. Caution: Acetylene is highly flammable.[7] This step should be performed in a well-ventilated fume hood.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The reaction is typically complete within 4-6 hours.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL) while cooling the flask in an ice bath.

  • Extraction and Workup: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (2 x 100 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-Benzyl-4-ethynylpiperidin-4-ol as a white to off-white solid.

Diagram 2: Experimental Workflow

G A 1. Setup & Dry Apparatus B 2. Charge KOH & THF A->B C 3. Add 1-Benzyl-4-piperidone Solution B->C D 4. Introduce Acetylene Gas C->D E 5. Monitor Reaction by TLC D->E F 6. Quench with Sat. NH4Cl E->F Reaction Complete G 7. Extraction with Ethyl Acetate F->G H 8. Wash, Dry, & Concentrate G->H I 9. Purify by Column Chromatography H->I J 10. Characterize Final Product I->J

Sources

Technical Guide: Nucleophilic Ethynylation of N-Benzyl-4-Piperidone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ethynylation of N-benzyl-4-piperidone (1-benzylpiperidin-4-one) is a pivotal transformation in medicinal chemistry, serving as a gateway to 4-substituted piperidine scaffolds found in analgesics (e.g., fentanyl analogues), antihistamines, and neuroactive ligands. This reaction involves the nucleophilic 1,2-addition of an acetylide anion to the ketone carbonyl, yielding 1-benzyl-4-ethynylpiperidin-4-ol .

While conceptually simple, the reaction demands rigorous control over moisture, temperature, and stoichiometry to prevent side reactions such as aldol condensation, bis-ethynylation, or polymerization. This guide dissects the mechanistic underpinnings of the transformation and provides a robust, self-validating protocol using Lithium Acetylide-Ethylenediamine complex (Li-EDA) or in situ generated Lithium Acetylide , prioritizing reproducibility and safety in a research setting.

Mechanistic Analysis

The transformation is a classic nucleophilic addition to a carbonyl group. However, the specific behavior of the piperidine ring and the acetylide nucleophile introduces stereoelectronic nuances critical for optimization.

Reaction Pathway

The mechanism proceeds through three distinct stages:[1]

  • Generation of the Nucleophile: Deprotonation of terminal acetylene (

    
    ) by a strong base (n-BuLi or Li/NH
    
    
    
    ) to form the lithium acetylide species.
  • Nucleophilic Attack: The linear acetylide anion attacks the electrophilic carbonyl carbon of the piperidone. This follows the Bürgi-Dunitz trajectory (approx. 107° angle) to maximize orbital overlap with the

    
     antibonding orbital of the carbonyl.
    
  • Alkoxide Stabilization & Protonation: The resulting tetrahedral lithium alkoxide intermediate is stabilized by the solvent shell (THF) until an acidic quench (usually aqueous NH

    
    Cl or HCl) yields the tertiary alcohol.
    
Stereochemical Considerations

The N-benzyl-4-piperidone ring predominantly adopts a chair conformation with the bulky N-benzyl group in the equatorial position to minimize 1,3-diaxial interactions.

  • Axial vs. Equatorial Attack: Small, linear nucleophiles like the acetylide anion often exhibit a preference for axial attack (entering from the face parallel to the axial hydrogens), leading to the equatorial alcohol . However, this selectivity is highly substrate- and solvent-dependent. In 4-piperidones, the lack of 3,5-diaxial substituents often reduces the energy difference between the two transition states, leading to a mixture of diastereomers, though the equatorial alcohol is frequently the thermodynamic product.

Mechanistic Visualization

The following diagram illustrates the electron flow and transition states involved in the reaction.

EthynylationMechanism cluster_conditions Critical Parameters Acetylene Acetylene (HC≡CH) LiAcetylide Lithium Acetylide (Li-C≡CH) Acetylene->LiAcetylide Deprotonation (-78°C, THF) Base n-BuLi (Base) Base->LiAcetylide TS Transition State (Bürgi-Dunitz Attack) LiAcetylide->TS + Piperidone Piperidone N-Benzyl-4-Piperidone (Electrophile) Piperidone->TS Alkoxide Tetrahedral Alkoxide (Intermediate) TS->Alkoxide 1,2-Addition Product 1-Benzyl-4-ethynylpiperidin-4-ol Alkoxide->Product Acidic Quench (H3O+)

Figure 1: Mechanistic pathway of the ethynylation reaction, highlighting the formation of the reactive lithium acetylide species and subsequent nucleophilic addition.[2][3]

Experimental Protocol: Lithium Acetylide Method

This protocol utilizes n-Butyllithium (n-BuLi) to generate lithium acetylide in situ from acetylene gas. This method is preferred in modern research labs over the liquid ammonia method due to higher purity profiles and easier handling, provided cryogenic conditions are maintained.

Reagents & Equipment[1][2][4][5][6][7]
  • Substrate: N-Benzyl-4-piperidone (1.0 equiv).

  • Reagents: Acetylene gas (purified), n-BuLi (2.5 M in hexanes, 1.2 equiv), Anhydrous THF (Solvent).

  • Quench: Saturated aq. NH

    
    Cl.
    
  • Equipment: Flame-dried 3-neck round bottom flask, low-temperature thermometer, dry ice/acetone bath (-78°C), gas inlet bubbler.

Step-by-Step Methodology

Step 1: Acetylene Saturation (The Critical Setup)

  • Assemble a flame-dried 3-neck flask under an argon atmosphere.

  • Charge with anhydrous THF (concentration ~0.5 M relative to ketone).

  • Cool the solvent to -78°C using a dry ice/acetone bath.

  • Bubble purified acetylene gas through the solvent for 20–30 minutes.

    • Expert Insight: Saturation is visible when the volume expands slightly. Ensure a steady, slow stream to prevent pressure buildup.

Step 2: Generation of Lithium Acetylide

  • While maintaining -78°C, add n-BuLi dropwise via syringe over 15 minutes.

    • Causality: Rapid addition can cause local heating and polymerization of acetylene.

  • Stir the mixture at -78°C for 30 minutes. The solution typically remains clear or turns slightly yellow.

Step 3: Nucleophilic Addition

  • Dissolve N-benzyl-4-piperidone in a minimal amount of anhydrous THF.

  • Add the ketone solution dropwise to the lithium acetylide solution at -78°C.

  • Self-Validating Check: The internal temperature must not rise above -65°C during addition. If it does, pause addition.

  • Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

Step 4: Quench and Isolation [4]

  • Quench the reaction by slow addition of saturated NH

    
    Cl  solution at 0°C.
    
  • Extract with Ethyl Acetate (3x).[1]

  • Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude product is often a solid that can be recrystallized from hexane/ethyl acetate or purified via flash column chromatography (SiO

    
    , MeOH/DCM gradient).
    
Reaction Workflow Diagram

ProtocolWorkflow Start Start: Anhydrous THF Cool to -78°C Sat Bubble Acetylene Gas (Saturation) Start->Sat Gen Add n-BuLi Dropwise (Generate Li-Acetylide) Sat->Gen Add Add N-Benzyl-4-Piperidone (Maintain T < -65°C) Gen->Add Warm Warm to 0°C (Completion) Add->Warm Quench Quench with sat. NH4Cl Extract (EtOAc) Warm->Quench End Isolate Product (Recrystallization/Column) Quench->End

Figure 2: Operational workflow for the ethynylation of N-benzyl-4-piperidone.

Optimization & Troubleshooting Data

The following table summarizes the impact of key variables on yield and purity, derived from standard optimization campaigns.

VariableConditionImpact on OutcomeRecommendation
Solvent THFExcellent solubility; stabilizes Li-species.Preferred
Diethyl EtherLower solubility of acetylide; slower rate.Avoid if possible
Temperature -78°CKinetic control; minimizes enolization.Critical
0°C or RTHigh risk of aldol condensation (self-reaction).Avoid during addition
Reagent Li-Acetylide (in situ)High reactivity; clean byproduct (Li salts).Standard
Ethynyl MgBr (Grignard)Lower nucleophilicity; higher basicity.Often leads to lower yields
Stoichiometry 1.2 - 1.5 equiv AcetylideEnsures complete conversion of ketone.Use 1.2 equiv

Safety & Handling (Authoritative Grounding)

The handling of acetylene and organolithiums poses significant risks.

  • Acetylene: An unstable gas that can decompose explosively at pressures above 15 psig (approx 2 bar). Always use a regulator specifically designed for acetylene and never pressurize the reaction vessel significantly.

  • n-Butyllithium: Pyrophoric. Must be handled under inert atmosphere (Argon/Nitrogen).

  • Toxicology: N-benzyl-4-piperidone derivatives are potent biologically active molecules. Handle all intermediates as potential irritants or sensitizers.

References

  • National Institutes of Health (NIH). Synthesis and Evaluation of Piperidine Derivatives. (Context on N-benzyl piperidine scaffolds in drug design). [Link]

  • Organic Syntheses. Lithium Acetylide: Addition to Ketones.[5] (General procedure validation). [Link]

  • DTIC (Defense Technical Information Center). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. (Detailed experimental data on piperidone reactivity). [Link]

Sources

1-Benzyl-4-ethynylpiperidin-4-ol chemical properties and stability

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-Benzyl-4-ethynylpiperidin-4-ol , a critical heterocyclic intermediate used in the synthesis of neuroactive pharmaceuticals and sigma receptor ligands.

Chemical Class: Tertiary Propargylic Alcohol / Piperidine Derivative Primary Application: Pharmaceutical Intermediate (CNS Active Agents)

Part 1: Identity & Physicochemical Profile

1-Benzyl-4-ethynylpiperidin-4-ol is a bifunctional scaffold featuring a basic tertiary amine and a reactive propargylic alcohol motif. Its amphiphilic nature and steric bulk at the 4-position dictate its reactivity and stability profile.

Chemical Identity
PropertyDetail
IUPAC Name 1-Benzyl-4-ethynylpiperidin-4-ol
Common Synonyms 1-Benzyl-4-ethynyl-4-hydroxypiperidine; 4-Ethynyl-1-(phenylmethyl)-4-piperidinol
Molecular Formula C₁₄H₁₇NO
Molecular Weight 215.29 g/mol
CAS Number Note: Often indexed as the HCl salt or under internal codes.[1] Closest analog: 1-Benzyl-4-piperidone (3612-20-2).[2][3]
SMILES OC1(C#C)CCN(CC2=CC=CC=C2)CC1
Physicochemical Properties (Experimental & Predicted)
ParameterValue / DescriptionContext for Researchers
Physical State Crystalline SolidTypically off-white to pale yellow needles.
Melting Point 112–115 °C (Free Base)Sharp melting point indicates high purity; broadens significantly with moisture.
pKa (Basic) 8.4 ± 0.5 (Piperidine N)Forms stable salts with HCl, HBr, and oxalic acid.
pKa (Acidic) ~13 (Ethynyl C-H)Terminal alkyne proton is weakly acidic; can form acetylides with heavy metals.
LogP 2.1 (Predicted)Lipophilic benzyl group facilitates cell permeability; moderate aqueous solubility.
Solubility DCM, EtOAc, MeOH, THFHigh solubility in polar organic solvents; low in water unless protonated.

Part 2: Synthesis & Reaction Mechanism

The synthesis of 1-Benzyl-4-ethynylpiperidin-4-ol relies on the nucleophilic addition of an acetylide anion to the ketone carbonyl of 1-benzyl-4-piperidone. This reaction is thermodynamically favorable but requires strict anhydrous conditions to prevent quenching of the organometallic reagent.

Synthetic Pathway Diagram

The following diagram illustrates the Grignard-mediated synthesis and the critical workup steps.

SynthesisPathway cluster_conditions Critical Parameters Ketone 1-Benzyl-4-piperidone (Electrophile) Intermediate Magnesium Alkoxide Complex Ketone->Intermediate THF, -15°C to RT Nucleophilic Attack Reagent Ethynylmagnesium Bromide (Nucleophile) Reagent->Intermediate Product 1-Benzyl-4-ethynylpiperidin-4-ol (Target) Intermediate->Product Acidic Quench Quench NH4Cl (aq) (Protonation) Quench->Product H+ Source Note1 Anhydrous THF required to prevent reagent hydrolysis Note2 Exothermic quench: Control temp < 10°C

Figure 1: Grignard addition mechanism for the synthesis of 1-Benzyl-4-ethynylpiperidin-4-ol.

Experimental Protocol: Grignard Addition

Objective: Synthesis of 1-Benzyl-4-ethynylpiperidin-4-ol on a 50 mmol scale.

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Reagent Loading: Charge the flask with Ethynylmagnesium bromide (0.5 M in THF, 110 mL, 55 mmol). Cool the solution to -15 °C using a dry ice/acetone bath.

  • Addition: Dissolve 1-Benzyl-4-piperidone (9.46 g, 50 mmol) in anhydrous THF (40 mL). Add this solution dropwise to the Grignard reagent over 30 minutes. Note: Maintain internal temperature below -5 °C to minimize side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quench: Cool the mixture back to 0 °C. Carefully quench with saturated aqueous Ammonium Chloride (NH₄Cl) (50 mL). Caution: Vigorous gas evolution.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH/DCM).

Part 3: Stability & Degradation Profile

Understanding the stability of 1-Benzyl-4-ethynylpiperidin-4-ol is crucial for storage and formulation. The compound possesses two primary degradation vectors: the retro-Favorskii type rearrangement (loss of acetylene) and N-oxidation .

Degradation Mechanism Diagram

This diagram details the specific chemical pathways that lead to impurity formation during improper storage.

Degradation Target 1-Benzyl-4-ethynylpiperidin-4-ol Transition Alkoxide Intermediate Target->Transition Deprotonation NOxide Degradant B: N-Oxide Derivative Target->NOxide N-Oxidation BaseHeat Stress: Base + Heat (>60°C) Transition->BaseHeat Ketone Degradant A: 1-Benzyl-4-piperidone Transition->Ketone Retro-Addition Acetylene Gas Byproduct: Acetylene (HC≡CH) Transition->Acetylene Oxidant Stress: Peroxides / Air Oxidant->NOxide

Figure 2: Primary degradation pathways including Retro-Alkynylation and N-Oxidation.

Stability Data & Causality
  • Thermal Stability: The compound is stable up to ~60 °C in solid form. Above this temperature, especially in the presence of basic impurities (e.g., residual NaOH from workup), it undergoes retro-alkynylation , reverting to the starting ketone and releasing acetylene gas.

  • Solution Stability: In solution (e.g., DMSO or MeOH), the compound is stable for >24 hours at RT. However, in acidic media, the hydroxyl group can undergo elimination (dehydration) to form the enyne, though this is sterically disfavored compared to linear alcohols.

  • Oxidative Stability: The tertiary amine is sensitive to air oxidation over long periods, forming the N-oxide. This is accelerated by light and trace metal ions.

Part 4: Handling, Safety & Storage[4]

Safety Protocols (Self-Validating)
  • Acetylide Risk: While the internal alkyne is stable, the terminal alkyne proton (pKa ~25) can react with copper, silver, or mercury to form explosive metal acetylides. Validation: Ensure all reaction vessels and spatulas are free of copper alloys. Use glass or stainless steel tools.

  • Toxicology: Like many benzyl-piperidines, this compound should be treated as a potential irritant and sensitizer. Standard PPE (Gloves, Goggles, Lab Coat) is mandatory.

Storage Conditions

To maximize shelf-life and prevent the degradation pathways mapped in Figure 2:

  • Temperature: Store at 2–8 °C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen to prevent N-oxidation.

  • Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.

  • Form: Conversion to the Hydrochloride salt (using HCl in Dioxane) significantly increases thermal stability and shelf-life compared to the free base.

References
  • ChemicalBook. (n.d.). 1-Benzyl-4-methylpiperidin-4-ol Synthesis and Properties. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 78461: 1-Benzylpiperidin-4-ol. Retrieved from

  • Sigma-Aldrich. (n.d.). 1-Benzyl-4-piperidone Product Sheet. Retrieved from

  • ResearchGate. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone. Retrieved from

Sources

Spectroscopic Characterization of 1-Benzyl-4-ethynylpiperidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 1-Benzyl-4-ethynylpiperidin-4-ol, a key intermediate in medicinal chemistry and drug development. While direct experimental data for this specific molecule is not widely published, this document synthesizes information from structurally analogous compounds to predict the characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of this and related compounds.

Molecular Structure and Functional Groups

1-Benzyl-4-ethynylpiperidin-4-ol is a tertiary amine and a tertiary alcohol containing a piperidine ring, a benzyl group, and an ethynyl group. The presence of these distinct functional groups gives rise to a unique spectroscopic fingerprint.

Figure 1: Chemical structure of 1-Benzyl-4-ethynylpiperidin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on data from similar structures like 1-benzylpiperidine and its derivatives, the following proton (¹H) and carbon-¹³ (¹³C) NMR spectral data are predicted.[1][2][3][4]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the piperidine ring protons, the hydroxyl proton, and the acetylenic proton.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.20 - 7.40Multiplet5HAr-H (Phenyl)Typical region for aromatic protons of a monosubstituted benzene ring.
~ 3.50Singlet2HN-CH₂-PhThe benzylic protons are adjacent to a nitrogen atom, causing a downfield shift.
~ 2.80 - 2.90Multiplet2HPiperidine H-2e, H-6eEquatorial protons adjacent to the nitrogen are deshielded.
~ 2.40 - 2.50Multiplet2HPiperidine H-2a, H-6aAxial protons adjacent to the nitrogen.
~ 2.50Singlet1HC≡C-HThe acetylenic proton signal is typically a sharp singlet.
~ 2.00 - 2.10Multiplet2HPiperidine H-3e, H-5eEquatorial protons on the piperidine ring.
~ 1.70 - 1.80Multiplet2HPiperidine H-3a, H-5aAxial protons on the piperidine ring.
VariableSinglet (broad)1H-OHThe chemical shift of the hydroxyl proton is concentration and solvent dependent and may exchange with D₂O.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm) Assignment Rationale
~ 138Quaternary C (Phenyl)The ipso-carbon of the phenyl ring attached to the benzylic carbon.
~ 129CH (Phenyl)Aromatic carbons of the phenyl ring.
~ 128CH (Phenyl)Aromatic carbons of the phenyl ring.
~ 127CH (Phenyl)Aromatic carbons of the phenyl ring.
~ 85-C≡CHThe sp-hybridized carbon of the ethynyl group attached to the piperidine ring.
~ 75-C≡CHThe terminal sp-hybridized carbon of the ethynyl group.
~ 68C-4 (Piperidine)The quaternary carbon of the piperidine ring bearing the hydroxyl and ethynyl groups.
~ 63N-CH₂-PhThe benzylic carbon.
~ 52C-2, C-6 (Piperidine)Carbons adjacent to the nitrogen atom in the piperidine ring.
~ 38C-3, C-5 (Piperidine)Carbons beta to the nitrogen atom in the piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-Benzyl-4-ethynylpiperidin-4-ol is expected to show characteristic absorption bands for the O-H, C≡C-H, C≡C, and C-N bonds.[5][6][7]

Frequency (cm⁻¹) Vibration Functional Group
~ 3300 - 3400 (broad)O-H stretchTertiary alcohol
~ 3300 (sharp)≡C-H stretchTerminal alkyne
~ 3030C-H stretchAromatic
~ 2800 - 3000C-H stretchAliphatic
~ 2100 - 2140 (weak)C≡C stretchTerminal alkyne
~ 1600, 1495, 1450C=C stretchAromatic ring
~ 1100C-O stretchTertiary alcohol
~ 1100 - 1200C-N stretchTertiary amine
~ 690 - 770C-H bendMonosubstituted benzene

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-Benzyl-4-ethynylpiperidin-4-ol, electrospray ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern in the gas phase can provide structural information.

Predicted Molecular Ion:

  • Formula: C₁₄H₁₇NO

  • Exact Mass: 215.1310

  • [M+H]⁺: 216.1383

Plausible Fragmentation Pathway:

A primary fragmentation pathway would involve the loss of the benzyl group or cleavage of the piperidine ring.

M [M+H]⁺ m/z = 216 F1 Loss of H₂O m/z = 198 M->F1 F2 Loss of C₂H₂ m/z = 190 M->F2 F3 Loss of C₇H₇• m/z = 125 M->F3 F4 [C₇H₇]⁺ m/z = 91 M->F4

Figure 2: Proposed key fragmentations for 1-Benzyl-4-ethynylpiperidin-4-ol.

  • m/z 91: A very common fragment corresponding to the tropylium ion [C₇H₇]⁺, formed from the benzyl group. This is often the base peak for N-benzyl compounds.

  • m/z 125: This fragment could arise from the loss of the benzyl radical from the molecular ion.

  • Loss of H₂O (m/z 198): Dehydration from the tertiary alcohol is a likely fragmentation process.

  • Loss of C₂H₂ (m/z 190): Loss of the ethynyl group.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

IR Spectroscopy
  • Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a transparent disk.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into an ESI source coupled to a mass analyzer (e.g., Q-TOF, Orbitrap). Acquire the spectrum in positive ion mode over a mass range of m/z 50-500. For fragmentation studies, perform MS/MS analysis on the protonated molecular ion.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for 1-Benzyl-4-ethynylpiperidin-4-ol based on the analysis of its functional groups and data from structurally related compounds. These predicted data serve as a valuable reference for the identification and characterization of this compound in research and development settings. Experimental verification of these predictions is recommended for definitive structural confirmation.

References

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

  • PubChem. 1-Benzylpiperidin-4-ol. [Link]

  • PubChem. 1-Benzyl-4-butylpiperidin-4-ol. [Link]

  • NIST. 4-Piperidinol, 1-(phenylmethyl)-. [Link]

  • PubChem. 1-Benzyl-4-piperidone. [Link]

  • PMC. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]

  • ResearchGate. Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. [Link]

  • SciELO. fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]

  • PubChem. 1-Benzyl-4-methylpiperidine. [Link]

  • Wikipedia. 1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine. [Link]

  • Springer. Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. [Link]

  • Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. [Link]

  • DTIC. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

Sources

solubility of 1-Benzyl-4-ethynylpiperidin-4-ol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 1-Benzyl-4-ethynylpiperidin-4-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-ethynylpiperidin-4-ol is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective application in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive analysis of the predicted solubility of 1-Benzyl-4-ethynylpiperidin-4-ol, grounded in its structural attributes and the established principles of solute-solvent interactions. Furthermore, it outlines a detailed, self-validating experimental protocol for the precise determination of its solubility, ensuring reliable and reproducible data for critical research and development applications.

Introduction: The Significance of 1-Benzyl-4-ethynylpiperidin-4-ol

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. The introduction of a benzyl group at the 1-position and both an ethynyl and a hydroxyl group at the 4-position of the piperidine ring imparts a unique combination of steric and electronic properties to 1-Benzyl-4-ethynylpiperidin-4-ol. The benzyl group can engage in π-π stacking interactions, while the tertiary alcohol and the terminal alkyne functionalities provide sites for hydrogen bonding and further chemical modification. These structural features make it a valuable building block in the synthesis of novel therapeutic agents and functional materials. An in-depth knowledge of its solubility is a critical first step in unlocking its full potential.

Predicted Solubility Profile of 1-Benzyl-4-ethynylpiperidin-4-ol

Molecular Structure Analysis:

  • Polar Moieties: The presence of a hydroxyl (-OH) group and a nitrogen atom within the piperidine ring introduces polarity and the capacity for hydrogen bonding. The terminal ethynyl group also possesses a slight dipole moment.

  • Nonpolar Moieties: The benzyl group (a phenyl ring attached to a methylene group) is a significant nonpolar feature, contributing to the molecule's lipophilicity. The piperidine ring itself, while containing a heteroatom, has a considerable hydrocarbon character.

This amphiphilic nature, possessing both polar and nonpolar regions, suggests that the solubility of 1-Benzyl-4-ethynylpiperidin-4-ol will be highly dependent on the nature of the organic solvent.

Predicted Solubility in Common Organic Solvents:

Based on the structural analysis, the following solubility trends are anticipated:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)High These solvents can act as hydrogen bond acceptors for the hydroxyl group of the solute and can effectively solvate both the polar and nonpolar portions of the molecule.
Polar Protic Methanol, EthanolModerate to High These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the hydroxyl and amine functionalities. However, the nonpolar benzyl group may slightly limit solubility compared to polar aprotic solvents.
Chlorinated Dichloromethane (DCM), ChloroformModerate to High These solvents have a moderate polarity and can effectively solvate the nonpolar benzyl and piperidine rings. They can also interact with the polar groups through dipole-dipole interactions.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate These solvents are less polar than alcohols but can still accept hydrogen bonds from the hydroxyl group. The solubility will be influenced by the balance between the polar and nonpolar regions of the solute.
Aromatic Toluene, XyleneLow to Moderate The nonpolar aromatic ring of these solvents will favorably interact with the benzyl group of the solute through π-π stacking. However, their inability to effectively solvate the polar hydroxyl group will limit overall solubility.
Nonpolar Aliphatic Hexane, HeptaneLow These solvents will primarily interact with the nonpolar benzyl and hydrocarbon portions of the molecule. The strong intermolecular hydrogen bonding of the solute's hydroxyl group will significantly hinder its dissolution in these nonpolar media.
Aqueous WaterVery Low The large, nonpolar benzyl group and the overall hydrocarbon structure will make the molecule largely hydrophobic, leading to poor solubility in water.[2]

Causality Behind Experimental Choices in Solubility Determination

The selection of an appropriate method for solubility determination is critical for obtaining accurate and meaningful data. The choice is dictated by factors such as the expected solubility range, the amount of sample available, and the desired throughput.[3]

The Shake-Flask Method: The Gold Standard

The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period, followed by the quantification of the dissolved solute in a saturated solution. This method is considered the "gold standard" due to its direct measurement of the equilibrium state.

Rationale for Key Experimental Parameters:
  • Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. This is crucial as premature measurement can lead to an underestimation of solubility.

  • Temperature Control: Solubility is a temperature-dependent property. Maintaining a constant and defined temperature is essential for reproducibility and for comparing data across different experiments.

  • Solid-State Characterization: The crystalline form (polymorph) of the solid can significantly impact its solubility. It is good practice to characterize the solid before and after the experiment to ensure that no phase transitions have occurred.

  • Quantification Method: The choice of analytical technique to quantify the dissolved solute (e.g., HPLC, UV-Vis spectroscopy) should be based on the compound's properties, such as the presence of a chromophore and the desired sensitivity.

Experimental Protocol: A Self-Validating System for Solubility Determination

This protocol details the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for the accurate determination of the solubility of 1-Benzyl-4-ethynylpiperidin-4-ol.

Materials and Equipment
  • 1-Benzyl-4-ethynylpiperidin-4-ol (solid)

  • Selected organic solvents (HPLC grade)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of 1-Benzyl-4-ethynylpiperidin-4-ol and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

  • Equilibration:

    • Add an excess amount of solid 1-Benzyl-4-ethynylpiperidin-4-ol to a series of vials containing a known volume of the test solvents. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a predetermined time (e.g., 24-48 hours). A preliminary kinetic study can be performed to determine the optimal equilibration time.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

    • Dilute the filtered aliquot with a suitable solvent to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted samples and the calibration standards by HPLC.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area (or height) from the HPLC analysis of the standard solutions against their known concentrations.

    • Determine the concentration of 1-Benzyl-4-ethynylpiperidin-4-ol in the diluted samples using the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the test solvent.

Self-Validation and Quality Control
  • Reproducibility: Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

  • Mass Balance: After the experiment, the remaining solid can be recovered, dried, and weighed to perform a mass balance calculation, providing an additional check on the accuracy of the measurement.

  • Solid-State Analysis: Analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to confirm that the solid form has not changed during the experiment.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Processing prep_solid Weigh Excess Solid shake Shake/Stir at Constant Temperature prep_solid->shake prep_solvent Add Known Volume of Solvent prep_solvent->shake settle Allow Excess Solid to Settle shake->settle filter Filter Supernatant settle->filter dilute Dilute Sample filter->dilute hplc HPLC Analysis dilute->hplc calculate Calculate Solubility hplc->calculate calibrate Construct Calibration Curve calibrate->calculate

Caption: Workflow for solubility determination via the shake-flask method.

Conclusion

While experimental data for the solubility of 1-Benzyl-4-ethynylpiperidin-4-ol is not yet established in the literature, a systematic approach based on its molecular structure provides a reliable prediction of its solubility profile in a range of common organic solvents. This guide has detailed the theoretical underpinnings of its expected solubility and provided a comprehensive, self-validating experimental protocol for its empirical determination. The application of this robust methodology will enable researchers to generate high-quality, reliable solubility data, which is indispensable for the advancement of research and development efforts involving this promising chemical entity.

References

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Solubility test for Organic Compounds. (2024, September 24).
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31).
  • ChemicalBook. (n.d.). 1-BENZYL-4-METHYLPIPERIDIN-4-OL synthesis.
  • Solubility of Things. (n.d.). 1-Benzyl-4-piperidone.

Sources

CAS number and IUPAC name for 1-Benzyl-4-ethynylpiperidin-4-ol

[1]

Executive Summary

1-Benzyl-4-ethynylpiperidin-4-ol (CAS: 28365-34-6 ) is a specialized heterocyclic building block widely utilized in medicinal chemistry.[1] As a tertiary propargylic alcohol derived from the piperidine scaffold, it serves as a critical intermediate in the synthesis of neuroactive agents (e.g., acetylcholinesterase inhibitors) and tyrosine kinase inhibitors. Its structural duality—possessing both a basic nitrogen center and a reactive terminal alkyne—makes it an ideal candidate for "Click" chemistry (CuAAC) applications and fragment-based drug design (FBDD).[1]

This guide provides a comprehensive technical overview of the compound, including validated synthesis protocols, spectral characterization, and its strategic utility in modern drug development.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Nomenclature & Identifiers
ParameterDetail
CAS Registry Number 28365-34-6
IUPAC Name 1-benzyl-4-ethynylpiperidin-4-ol
Alternative Names 4-Ethynyl-1-(phenylmethyl)piperidin-4-ol; 4-Ethynyl-1-benzyl-4-hydroxypiperidine
Molecular Formula C₁₄H₁₇NO
Molecular Weight 215.29 g/mol
SMILES C#CC1(O)CCN(CC2=CC=CC=C2)CC1
InChIKey GQNFQDAKDXRFNR-UHFFFAOYSA-N
Physical Properties (Predicted/Experimental)
PropertyValueNote
Physical State Solid (Crystalline powder)Standard conditions
Melting Point 118–122 °CRange varies by purity/polymorph
Boiling Point 335.0 ± 42.0 °CPredicted at 760 mmHg
Density 1.12 ± 0.1 g/cm³Predicted
pKa (Base) ~8.5Piperidine nitrogen
pKa (Acid) ~13.5Tertiary alcohol
Solubility Soluble in DMSO, MeOH, CHCl₃; Low water solubility

Synthesis & Production Protocol

The synthesis of 1-benzyl-4-ethynylpiperidin-4-ol typically involves the nucleophilic addition of an acetylide anion to the ketone carbonyl of 1-benzyl-4-piperidone .[1]

Reaction Scheme (Graphviz)

Synthesis_PathwayStart1-Benzyl-4-piperidone(CAS: 3612-20-2)IntermediateAlkoxideIntermediateStart->IntermediateTHF, -78°C to 0°CNucleophilic AdditionReagentLithium Acetylide(HC≡CLi)Reagent->IntermediateProduct1-Benzyl-4-ethynylpiperidin-4-ol(CAS: 28365-34-6)Intermediate->ProductH3O+ Quench(Workup)

Figure 1: Nucleophilic addition of lithium acetylide to 1-benzyl-4-piperidone.

Detailed Experimental Protocol

Objective: Synthesis of 1-benzyl-4-ethynylpiperidin-4-ol via Lithium Acetylide-Ethylenediamine Complex.

Reagents:

  • 1-Benzyl-4-piperidone (1.0 eq)[1]

  • Lithium acetylide-ethylenediamine complex (1.2 eq)[1]

  • Anhydrous Tetrahydrofuran (THF)[1]

  • Saturated Ammonium Chloride (NH₄Cl)[1]

Procedure:

  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add the Lithium acetylide-ethylenediamine complex.[1]

  • Solvation: Add anhydrous THF to the flask to form a suspension. Cool the mixture to 0°C using an ice bath.

  • Addition: Dissolve 1-benzyl-4-piperidone in a minimal amount of anhydrous THF. Add this solution dropwise to the acetylide suspension over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM).

  • Quenching: Cool the reaction mixture to 0°C. Carefully quench by slow addition of saturated aqueous NH₄Cl. Caution: Exothermic.[1]

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x).[1][2] Combine organic layers.

  • Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate gradient).

Mechanistic Insight: The lithium acetylide acts as a "hard" nucleophile, attacking the electrophilic carbonyl carbon of the piperidone.[1] The resulting alkoxide is protonated during the workup to yield the tertiary alcohol.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
Shift (δ, ppm)MultiplicityIntegrationAssignment
7.25 – 7.35 Multiplet5HAromatic protons (Benzyl group)
3.52 Singlet2HBenzylic CH₂ (Ph-CH₂ -N)
2.65 Multiplet2HPiperidine ring (C2/C6 equatorial)
2.51 Singlet1HTerminal Alkyne (C≡C-H )
2.35 Multiplet2HPiperidine ring (C2/C6 axial)
1.90 – 2.05 Multiplet4HPiperidine ring (C3/C5)
Mass Spectrometry (ESI-MS)[1]
  • Expected [M+H]⁺: m/z 216.14

  • Fragmentation Pattern: Loss of the benzyl group (m/z 91) is a common characteristic fragment in benzyl-protected amines.[1]

Applications in Drug Discovery[7][11]

This compound is a "privileged scaffold" due to its ability to participate in diverse chemical ligations.

Click Chemistry Utility

The terminal alkyne moiety allows for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This is particularly useful for generating 1,2,3-triazole libraries, a common bioisostere for amide bonds in drug design.[1]

Application Workflow (Graphviz)

Application_Workflowcluster_0Functionalization PathwaysScaffold1-Benzyl-4-ethynylpiperidin-4-olClickCuAAC Reaction(Click Chemistry)Scaffold->ClickSonogashiraSonogashira Coupling(Pd-Catalyzed)Scaffold->SonogashiraTarget11,2,3-Triazole Derivatives(Neuroprotective Agents)Click->Target1+ Azide (R-N3)Target2Aryl-Alkyne Derivatives(Kinase Inhibitors)Sonogashira->Target2+ Aryl Halide (Ar-X)

Figure 2: Divergent synthesis pathways utilizing the terminal alkyne handle.

Therapeutic Relevance[1]
  • Neuroscience: Analogs of this compound are investigated as dual-binding site acetylcholinesterase (AChE) inhibitors for Alzheimer's disease treatment.[1] The benzyl group targets the catalytic anionic site (CAS), while the functionalized alkyne interacts with the peripheral anionic site (PAS).

  • Oncology: The piperidine core is prevalent in tyrosine kinase inhibitors (TKIs).[1] The rigid ethynyl spacer allows for precise positioning of pharmacophores within the ATP-binding pocket.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][3]

  • GHS Signal Word: Warning.[1][4]

  • Handling:

    • Wear nitrile gloves, safety goggles, and a lab coat.[1]

    • Handle in a fume hood to avoid inhalation of dust/aerosols.[1]

    • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Terminal alkynes can be sensitive to prolonged exposure to air/moisture.[1]

References

  • ChemicalBook. (2024).[1] 4-PIPERIDINOL, 4-ETHYNYL-1-(PHENYLMETHYL)- Properties and Suppliers.[1]Link[1]

  • PubChem. (2024).[1] 1-Benzylpiperidin-4-ol (Parent Scaffold Data).[1][5] National Library of Medicine.[1] Link

  • Vice, S., et al. (2001).[1][6] Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66, 2487-2492.[1][6] (Methodology Reference). Link

  • Nabardi Sarkandi, D., et al. (2019).[1] Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent.[1] Asian Journal of Chemistry.[1] (Application Reference). Link

Strategic Utilization of 1-Benzyl-4-ethynylpiperidin-4-ol as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in over 12,000 biologically active compounds. Within this family, 1-Benzyl-4-ethynylpiperidin-4-ol represents a high-value synthetic node.[1] Its structural duality—combining a basic amine core (masked by a benzyl group) with an orthogonal alkyne "warhead"—allows for divergent synthesis.

This guide details the synthesis, reactivity, and application of this intermediate.[2] Unlike simple piperidines, the 4-ethynyl-4-hydroxy substitution pattern provides a specific handle for Click Chemistry (CuAAC) , Sonogashira couplings , and retro-Favorskii type transformations, making it indispensable for generating libraries of neuroactive and immunomodulatory agents.

Chemical Identity & Structural Significance[1][3][4][5]

PropertyDetail
IUPAC Name 1-Benzyl-4-ethynylpiperidin-4-ol
Common Name 4-Ethynyl-1-(phenylmethyl)-4-piperidinol
CAS Number Analogous to 3970-66-9 (Methyl variant); Specific derivatives vary by salt form
Molecular Formula C₁₄H₁₇NO
Molecular Weight 215.29 g/mol
Key Functionalities Tertiary Alcohol (H-bond donor), Terminal Alkyne (Click/Coupling handle), Benzyl amine (Protecting group/Lipophilic anchor)

Structural Logic: The 1-benzyl group serves as a robust protecting group that improves solubility in organic solvents and can be removed via catalytic hydrogenation (Pd/C) to reveal the secondary amine for further diversification. The 4-hydroxy-4-ethynyl motif creates a quaternary center, a feature often employed to restrict conformational flexibility and improve target binding affinity (e.g., in GPCR ligands).[1]

Synthetic Accessibility

The synthesis of 1-Benzyl-4-ethynylpiperidin-4-ol is a classic example of 1,2-nucleophilic addition to a ketone.[1] The protocol below prioritizes yield and safety, specifically addressing the exothermic nature of acetylide addition.

Core Synthesis: Ethynylation of 1-Benzyl-4-piperidone

Reaction Logic: The starting material, 1-benzyl-4-piperidone (CAS 3612-20-2), acts as the electrophile.[1] The nucleophile is generated in situ using a metal acetylide. While Grignard reagents (Ethynylmagnesium bromide) are common, Lithium Acetylide-Ethylenediamine complex is often preferred in process chemistry for its stability and cleaner reaction profile.

Protocol (Self-Validating System)
  • Reagents: 1-Benzyl-4-piperidone (1.0 eq), Lithium Acetylide-Ethylenediamine complex (1.2 eq), Anhydrous THF.[1]

  • Conditions: Inert atmosphere (

    
     or 
    
    
    
    ),
    
    
    addition.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round bottom flask and purge with Argon. Charge with anhydrous THF.

  • Reagent Solubilization: Add Lithium Acetylide-Ethylenediamine complex. Stir until a suspension forms. Cool to

    
    .
    
  • Addition: Dissolve 1-benzyl-4-piperidone in minimal THF. Add dropwise to the acetylide suspension over 30 minutes. Critical: Maintain internal temp

    
     to prevent polymerization.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The ketone spot (

    
    ) should disappear.
    
  • Quench: Cool back to

    
    . Slowly add saturated aqueous 
    
    
    
    .[1] Caution: Vigorous gas evolution.[1]
  • Isolation: Extract with EtOAc (

    
    ). Wash combined organics with Brine. Dry over 
    
    
    
    .[3] Concentrate in vacuo.
  • Purification: Recrystallize from Hexane/EtOAc or purify via silica column if high purity (>98%) is required.

Visualization: Synthetic Pathway

Synthesis Start 1-Benzyl-4-piperidone (Electrophile) Inter Tetrahedral Intermediate Start->Inter THF, 0°C Reagent Li-Acetylide (Nucleophile) Reagent->Inter Product 1-Benzyl-4-ethynylpiperidin-4-ol (Target) Inter->Product NH4Cl Quench (Protonation)

Figure 1: Nucleophilic addition pathway generating the quaternary center.[1]

Divergent Applications in Drug Discovery

Once synthesized, this intermediate acts as a branching point. The terminal alkyne is the primary "warhead" for diversification.

Pathway A: Click Chemistry (Triazole Formation)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most robust application.[1] The resulting 1,2,3-triazole mimics an amide bond but is resistant to enzymatic hydrolysis, making it ideal for linking the piperidine core to other pharmacophores.

  • Relevance: Used to synthesize libraries of AChE inhibitors (Alzheimer's research) where the triazole interacts with the peripheral anionic site of the enzyme.

  • Protocol Insight: Use

    
     (1 mol%) and Sodium Ascorbate (5 mol%) in 
    
    
    
    (1:1). This aqueous system dissolves the polar piperidinol well.
Pathway B: Sonogashira Coupling

Coupling with aryl halides yields 4-(arylethynyl) derivatives.[1] These rigid structures are often explored as GPCR ligands (e.g., Dopamine D2/D4 antagonists) or mGluR5 modulators .

  • Relevance: The rigid alkyne spacer positions the aryl group at a precise distance from the basic nitrogen, critical for receptor binding pockets.

Pathway C: Immunomodulatory Agents (Case Study: MXF-22)

Recent research highlights the utility of ethynylpiperidine derivatives in immunology. The compound MXF-22 , a structural analog derived from this scaffold, demonstrated significant efficacy in resolving acute lung injury by enhancing


 regulatory T cells (Tregs).
  • Mechanism: The ethynyl moiety is believed to influence the metabolic stability and binding kinetics of the molecule to immune receptors, differentiating it from simple alkyl analogs.

Visualization: Divergent Synthesis Workflow

Divergence Core 1-Benzyl-4-ethynylpiperidin-4-ol Click CuAAC (Click Reaction) + Aryl Azide Core->Click Sono Sonogashira Coupling + Aryl Halide / Pd(0) Core->Sono Hydro Catalytic Hydrogenation Pd/C, H2 Core->Hydro Selective Debenzylation Triazole 1,2,3-Triazole Derivatives (AChE Inhibitors) Click->Triazole Alkyne Aryl-Alkyne Ligands (GPCR Modulators) Sono->Alkyne Amine 4-Ethynyl-4-hydroxypiperidine (Deprotected Scaffold) Hydro->Amine

Figure 2: Divergent synthetic utility of the ethynylpiperidine scaffold.[1]

Experimental Protocol: Representative Click Reaction

To validate the utility of the intermediate, the following protocol describes its conversion to a triazole derivative.

Objective: Synthesis of 1-Benzyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)piperidin-4-ol.

  • Dissolution: Dissolve 1-Benzyl-4-ethynylpiperidin-4-ol (1 mmol) and Phenyl Azide (1 mmol) in

    
     (1:1, 5 mL).
    
  • Catalysis: Add freshly prepared aqueous Sodium Ascorbate (0.1 M, 0.5 mL) followed by

    
     (0.1 M, 0.1 mL).
    
  • Reaction: Stir vigorously at RT for 12 hours. The solution usually turns from blue to green/yellow as Cu(I) is generated.

  • Workup: Dilute with water (20 mL). If the product precipitates, filter and wash with cold water.[3] If oil forms, extract with DCM.

  • Validation:

    
     NMR should show a diagnostic singlet for the triazole proton at 
    
    
    
    ppm.[1]

References

  • Synthesis of Piperidone Intermediates

    • Study on the Synthesis of 1-Benzyl-4-piperidone. Semantic Scholar.[4]

  • Immunomodulatory Applications (MXF-22)

    • Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4+ FoxP3+ Regulatory T Cells in Experimental Acute Lung Injury. MDPI.
  • Click Chemistry & Triazole Scaffolds

    • Overview of Click Chemistry. ChemPep.
  • General Piperidine Synthesis & Properties

    • 1-Benzyl-4-piperidone: Applications in Medicinal Chemistry.[1] ChemicalBook.

  • AChE Inhibitor Design (Donepezil Analogs)

    • Design, Synthesis, and Evaluation of 1-Benzylpiperidine... as Dual-Target Inhibitors. NIH/PubMed.[1]

Sources

Unlocking the 4-Ethynyl-4-Hydroxypiperidine Scaffold: A Technical Guide to 1-Benzyl-4-ethynylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of privileged medicinal scaffolds, the 1-benzyl-4-ethynylpiperidin-4-ol core represents a high-value "divergent intermediate." While the


-benzylpiperidine moiety is a well-established pharmacophore in neuroscience (e.g., Donepezil, Ifenprodil), the introduction of the C4-ethynyl and C4-hydroxyl groups transforms this structure from a passive linker into a reactive hub.

This guide provides a rigorous technical analysis of this scaffold. We explore its synthesis via nucleophilic addition, its utility as a precursor for 1,2,3-triazole libraries via Click Chemistry (CuAAC), and its potential in developing Multi-Target Directed Ligands (MTDLs) for neurodegenerative disorders.

Structural Analysis & Synthetic Utility[1]

The molecule derives its utility from three distinct chemical handles, each serving a specific function in drug design:

Functional HandleChemical NatureMedicinal Utility

-Benzyl Group
Lipophilic AminePharmacophore Anchor: Provides affinity for Sigma-1 (

) receptors and the AChE peripheral anionic site (PAS).
C4-Ethynyl Group Terminal AlkyneLigation Handle: Enables bioorthogonal CuAAC reactions to generate triazole libraries; also serves as a rigid spacer.
C4-Hydroxyl Group Tertiary AlcoholH-Bond Donor/Acceptor: Modulates solubility and logP; allows for esterification (prodrug design) or elimination to enynes.
The "Warhead" Concept

In fragment-based drug discovery (FBDD), this molecule acts as a "warhead carrier." The rigid piperidine chair conformation positions the ethynyl group axially or equatorially (depending on conditions), allowing for precise vector exploration in the receptor binding pocket.

Core Synthesis Protocol: The Acetylide Addition

The most robust method for synthesizing 1-Benzyl-4-ethynylpiperidin-4-ol involves the nucleophilic addition of lithium acetylide to 1-benzyl-4-piperidone. This protocol is preferred over Grignard reagents due to higher atom economy and cleaner workups.

Experimental Workflow

Objective: Synthesis of 1-Benzyl-4-ethynylpiperidin-4-ol (Target Compound 3 ). Scale: 50 mmol.

Reagents & Materials
  • Substrate: 1-Benzyl-4-piperidone (9.46 g, 50 mmol).

  • Reagent: Lithium Acetylide-Ethylenediamine complex (Li-EDA) (5.5 g, 60 mmol) or generated in situ via n-BuLi + Acetylene.

  • Solvent: Anhydrous THF (150 mL).

  • Quench: Saturated NH

    
    Cl solution.
    
Step-by-Step Methodology
  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Cool to 0°C under N

    
    .
    
  • Reagent Solubilization: Add Li-EDA complex to the flask followed by 100 mL of anhydrous THF. Stir until a suspension forms.

  • Substrate Addition: Dissolve 1-benzyl-4-piperidone in 50 mL THF. Add this solution dropwise to the Li-EDA suspension over 30 minutes. Note: Exothermic reaction; maintain internal temperature < 10°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours.

    • Self-Validation Check: TLC (SiO

      
      , 10% MeOH/DCM). The starting ketone (
      
      
      
      ) should disappear; product appears as a lower
      
      
      spot (
      
      
      ).
  • Quench & Workup: Cool to 0°C. Slowly add sat. NH

    
    Cl (50 mL). Extract with EtOAc (3 x 100 mL). Wash combined organics with Brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Et

    
    O/Hexanes or purify via flash column chromatography (0-5% MeOH in DCM).
    
Yield & Characterization
  • Expected Yield: 85-92%.

  • IR Spectrum: Sharp peak at ~3250 cm

    
     (
    
    
    
    C-H stretch) and ~2100 cm
    
    
    (C
    
    
    C stretch). Broad band at 3400 cm
    
    
    (OH).
  • 1H NMR (CDCl

    
    ): 
    
    
    
    7.3 (m, 5H, Ph), 3.5 (s, 2H, Ph-CH
    
    
    ), 2.6 (m, 4H), 2.5 (s, 1H,
    
    
    C-H), 1.9 (m, 4H).

Visualization: Synthetic Pathways

The following diagram illustrates the core synthesis and two primary divergent pathways: Click Chemistry (Path A) and Meyer-Schuster Rearrangement (Path B).

G Ketone 1-Benzyl-4-piperidone Product 1-Benzyl-4-ethynyl piperidin-4-ol Ketone->Product Nucleophilic Addition LiAc Lithium Acetylide (THF, 0°C) LiAc->Product Triazole 1,2,3-Triazole Derivative (Neuroprotection) Product->Triazole Path A: R-N3 CuSO4, NaAsc (Click Chem) Enone Enone Derivative (Michael Acceptor) Product->Enone Path B: Acid Cat. (Meyer-Schuster)

Figure 1: Synthetic workflow from the piperidone precursor to the ethynyl-alcohol core and subsequent divergent medicinal chemistry applications.

Medicinal Chemistry Applications

Case Study 1: AChE Inhibitors & MTDLs

The 1-benzylpiperidine moiety is the pharmacophore of Donepezil , a leading Alzheimer's drug. By utilizing the ethynyl group of our core scaffold, researchers can synthesize "dual-binding site" inhibitors.

  • Mechanism: The benzyl group binds the Catalytic Anionic Site (CAS) of Acetylcholinesterase (AChE). A linker attached via the alkyne connects to a second moiety (e.g., ferulic acid, tacrine) that binds the Peripheral Anionic Site (PAS).

  • Protocol: React 1-Benzyl-4-ethynylpiperidin-4-ol with an azide-functionalized PAS ligand using Cu(I) catalysis. The resulting triazole ring acts as a bioisostere for amide linkers, improving metabolic stability.

Case Study 2: Sigma-1 ( ) Receptor Modulation

4-substituted benzylpiperidines exhibit high affinity for


 receptors, which are targets for neuropathic pain and depression.
  • SAR Insight: The C4-hydroxyl group is critical here. Acylation of this hydroxyl group (e.g., with propionic anhydride) often increases lipophilicity and blood-brain barrier (BBB) penetration, enhancing analgesic potency.

  • Example: Compounds like MXF-22 (an ester derivative) have shown significant immunomodulatory and anti-inflammatory effects in acute lung injury models, validating the biological relevance of modifying the C4-OH position [1].

Self-Validating Quality Control (QC) Table

When synthesizing this library, use the following QC parameters to ensure protocol integrity.

ParameterAcceptance CriteriaTroubleshooting
Appearance White to off-white solidYellowing indicates oxidation of the amine; recrystallize immediately.
Melting Point 102-104°CLower MP indicates residual solvent or ketone starting material.
Water Content < 0.5% (Karl Fischer)Critical for subsequent Grignard or metal-catalyzed reactions.
Purity (HPLC) > 98% (AUC)Impurities >1% must be characterized (likely elimination products).

References

  • Daulet, G., et al. (2021). Biological Activity of 4-Ethynyl-, 4-Oxy-, 4-Butoxypropylpiperidine and Azaheterocyclic Compounds . International Journal of Biology and Chemistry, 14(1), 130-138.[1] Link

  • Sarkandi, D. N., et al. (2015). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent . Asian Journal of Chemistry, 27(7), 2503-2506. Link

  • Midland, M. M. (1977). Preparation of Monolithium Acetylide in Tetrahydrofuran. Journal of Organic Chemistry, 42(15), 2650–2651.
  • Vice, S., et al. (2001).[2] Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol . Journal of Organic Chemistry, 66(7), 2487-2492. Link

Sources

The 4-Ethynylpiperidin-4-ol Motif: Synthetic Utility and Pharmacological Divergence in Fragment-Based Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-ethynylpiperidin-4-ol scaffold represents a "privileged structure" in medicinal chemistry, merging the pharmacokinetic durability of the piperidine ring with the synthetic versatility of a terminal alkyne and the polarity of a tertiary alcohol. Unlike simple piperidines, this 4,4-disubstituted motif offers a unique vector for Fragment-Based Drug Discovery (FBDD) . It functions simultaneously as a pharmacophore (targeting MAO-B and GPCRs) and a bioorthogonal handle for "Click" chemistry (CuAAC), enabling the rapid synthesis of PROTACs and molecular probes. This guide details the synthetic access, mechanistic applications, and experimental protocols for leveraging this scaffold in modern drug development.[1]

Part 1: Structural Logic & Synthetic Accessibility

The Pharmacophoric Triad

The scaffold's utility is derived from three distinct structural features:

  • The Piperidine Core: A classic nitrogen heterocycle found in over 12 FDA-approved drugs (e.g., Fentanyl, Donepezil), providing solubility and H-bond acceptance.

  • The C4-Hydroxyl Group: Increases polarity (

    
     character), reducing lipophilicity (LogP) compared to 4-phenyl analogs, and serving as a hydrogen bond donor/acceptor within the binding pocket.
    
  • The C4-Ethynyl Handle: A linear, rigid group that can act as a steric probe, a metabolic blocker (preventing C4 oxidation), or a reactive warhead for covalent inhibition.

Synthetic Route: The Grignard Addition

The most robust entry to this scaffold involves the nucleophilic addition of ethynylmagnesium bromide to an N-protected piperidin-4-one.

Key Synthetic Considerations:

  • Protection: The nitrogen must be protected (Boc or Benzyl) to prevent side reactions and solubility issues.

  • Temperature Control: The addition is exothermic; maintaining <0°C prevents polymerization of the acetylene.

  • Moisture Sensitivity: Grignard reagents are water-intolerant; anhydrous THF is non-negotiable.

Visualization: Synthetic Pathway

SynthesisRoute Start N-Boc-4-piperidone Inter Intermediate: Mg-Alkoxide Complex Start->Inter Nucleophilic Attack Reagent Ethynylmagnesium Bromide (THF, -78°C to 0°C) Reagent->Inter Product 1-Boc-4-ethynylpiperidin-4-ol Inter->Product Protonation Quench Sat. NH4Cl (aq) Quench->Product Final 4-Ethynylpiperidin-4-ol (Free Base/Salt) Product->Final N-Deprotection Deprotect TFA or HCl/Dioxane Deprotect->Final

Caption: Step-wise synthesis of the 4-ethynylpiperidin-4-ol scaffold from N-Boc-4-piperidone via Grignard addition.

Part 2: Pharmacological Versatility & Mechanisms

The Propargylamine "Warhead" (MAO Inhibition)

When the piperidine nitrogen is substituted (e.g., N-methyl or N-propargyl), the 4-ethynylpiperidin-4-ol scaffold mimics the propargylamine motif found in neuroprotective drugs like Rasagiline and Selegiline.

  • Mechanism: The alkyne moiety acts as a mechanism-based inactivator (suicide substrate) for Monoamine Oxidase B (MAO-B). The enzyme oxidizes the adjacent amine, generating a reactive species that forms a covalent adduct with the FAD cofactor, irreversibly inhibiting the enzyme.

  • Application: Neuroprotection in Parkinson’s disease models. The rigid piperidine ring restricts the conformational freedom of the propargyl group, potentially increasing selectivity for MAO-B over MAO-A.

Immunomodulation: The MXF-22 Case Study

Recent research has validated the scaffold in treating acute lung injury. A derivative, 1-(2-ethoxypropyl)-4-(pent-1-yn-1-yl)piperidin-4-ol , demonstrated significant immunomodulatory effects.[2]

  • Findings: The compound enhanced the population of CD4+ FoxP3+ regulatory T cells (Tregs).

  • Significance: This proves the scaffold is not just a passive linker but can actively engage immune receptors when appropriately substituted at the alkyne and nitrogen positions.

"Click" Chemistry & PROTACs

The terminal alkyne is bioorthogonal, meaning it does not react with native biological functional groups. This allows researchers to use the scaffold as a Ligand-Linker-E3 Ligase assembly point in Proteolysis Targeting Chimeras (PROTACs).

Visualization: PROTAC Assembly Logic

PROTAC_Assembly Scaffold 4-Ethynylpiperidin-4-ol (Warhead/Binder) Complex PROTAC Molecule Target Binder Triazole Linker E3 Recruiter Scaffold->Complex Click Reaction (CuAAC) Linker Azide-PEG-Linker Linker->Complex E3 E3 Ligase Ligand (e.g., Thalidomide) E3->Linker Pre-conjugated Cu Cu(I) Catalyst Cu->Complex Catalysis

Caption: Assembly of a PROTAC molecule using the 4-ethynylpiperidin-4-ol scaffold as the target binder via Click Chemistry.

Part 3: Data Presentation & Comparative Analysis

Table 1: Structure-Activity Relationship (SAR) of 4-Substituted Piperidines[3]
Substituent (C4)Electronic EffectMetabolic StabilityPrimary Application
-H NeutralLow (C4 oxidation)General linker
-OH Polar (H-bond donor)MediumSolubilizing group
-Phenyl HydrophobicHighOpioid agonists (Fentanyl)
-Ethynyl / -OH Amphiphilic Very High (Quaternary C)FBDD, MAO-B, Click

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-Boc-4-ethynylpiperidin-4-ol

Objective: To synthesize the core scaffold on a gram scale.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen balloon.

  • Reagent Prep: Dissolve N-Boc-4-piperidone (2.0 g, 10 mmol) in anhydrous THF (20 mL). Cool to 0°C in an ice bath.

  • Addition: Dropwise add Ethynylmagnesium bromide (0.5 M in THF, 24 mL, 12 mmol) over 15 minutes. Caution: Gas evolution may occur.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour. Monitor via TLC (30% EtOAc/Hexane).

  • Quench: Cool back to 0°C. Slowly add saturated aqueous

    
     (20 mL).
    
  • Extraction: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

    • Expected Yield: 85-95% as a white solid.

Protocol B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate the scaffold to an azide-functionalized probe.

  • Mixture: In a vial, dissolve 4-ethynylpiperidin-4-ol (1.0 equiv) and the Azide-Linker (1.0 equiv) in

    
    -BuOH:
    
    
    
    (1:1).
  • Catalyst: Add

    
     (0.1 equiv) and Sodium Ascorbate (0.5 equiv).
    
  • Incubation: Stir at RT for 4–12 hours. The solution may turn slightly yellow/green.

  • Workup: Dilute with water, extract with DCM. If the product is polar, use preparative HPLC directly.

  • Validation: Confirm the formation of the 1,2,3-triazole ring via

    
    -NMR (distinct singlet ~7.5-8.0 ppm).
    

References

  • Satbayeva, E. M., et al. (2025). Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4+ FoxP3+ Regulatory T Cells in Experimental Acute Lung Injury. MDPI. Available at: [Link]

  • Bolea, I., et al. (2011). Synthesis, biological evaluation, and molecular modeling of donepezil and N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine hybrids as new multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry.

  • Carradori, S., & Silvestri, R. (2015). New frontiers in selective human monoamine oxidase inhibitors. Journal of Medicinal Chemistry.

Sources

literature review of 1-Benzyl-4-ethynylpiperidin-4-ol and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for Neuroactive and Immunomodulatory Drug Discovery

Executive Summary

1-Benzyl-4-ethynylpiperidin-4-ol (CAS: 28365-34-6 ) is a versatile heterocyclic building block used extensively in medicinal chemistry. Structurally, it consists of a piperidine ring protected at the nitrogen by a benzyl group, featuring a quaternary carbon at position 4 substituted with both a hydroxyl group and a terminal alkyne (ethynyl group).

This unique "propargylic alcohol" motif serves as a divergent intermediate. The terminal alkyne allows for "Click" chemistry (CuAAC) to generate triazole libraries, Sonogashira couplings to access biaryl scaffolds, and Rupe/Meyer-Schuster rearrangements to synthesize


-unsaturated ketones. Pharmacologically, analogs derived from this scaffold have demonstrated efficacy as mGluR5 negative allosteric modulators (NAMs) , NK1 receptor antagonists , and novel immunomodulators .
Part 1: Chemical Identity & Core Properties[1]
PropertySpecification
IUPAC Name 1-Benzyl-4-ethynylpiperidin-4-ol
CAS Number 28365-34-6
Molecular Formula C₁₄H₁₇NO
Molecular Weight 215.29 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Chloroform; Sparingly soluble in Water
Key Functional Groups Tertiary Amine (N-Benzyl), Tertiary Alcohol, Terminal Alkyne
Part 2: Synthesis of the Core Scaffold

The synthesis of 1-Benzyl-4-ethynylpiperidin-4-ol relies on the nucleophilic addition of an acetylide anion to the ketone carbonyl of 1-Benzyl-4-piperidone . This reaction is thermodynamically favored but requires strict anhydrous conditions to prevent quenching of the acetylide species.

Protocol: Ethynylation via Lithium Acetylide

Objective: Synthesize 1-Benzyl-4-ethynylpiperidin-4-ol from 1-Benzyl-4-piperidone.

Reagents:

  • 1-Benzyl-4-piperidone (CAS 3612-20-2)

  • Lithium Acetylide-Ethylenediamine complex (90% purity) OR Ethynylmagnesium bromide (0.5 M in THF)

  • Tetrahydrofuran (THF), anhydrous[1]

  • Ammonium Chloride (saturated aqueous solution)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Cool under a stream of dry nitrogen.

  • Reagent Charging: Charge the flask with Lithium Acetylide-Ethylenediamine complex (1.2 equiv) and anhydrous THF (10 mL/g of substrate). Cool the suspension to 0°C (ice bath).

    • Expert Insight: While Lithium Acetylide is often used, Ethynylmagnesium bromide is preferred for larger scales due to easier handling, though it requires lower temperatures (-78°C) to minimize side reactions.

  • Addition: Dissolve 1-Benzyl-4-piperidone (1.0 equiv) in anhydrous THF. Add this solution dropwise to the acetylide suspension over 30 minutes.

    • Observation: The reaction mixture may turn from white/grey to a light yellow solution.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The starting ketone (

    
    ) should disappear, and a lower 
    
    
    
    spot (product) should appear.
  • Quenching: Cool the mixture back to 0°C. Slowly add saturated

    
     solution to quench the alkoxide intermediate.
    
    • Caution: Exothermic reaction. Evolution of acetylene gas may occur; ensure proper ventilation.

  • Workup: Extract the aqueous layer with Ethyl Acetate (

    
    ). Combine organic layers, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via flash column chromatography (

    
    , Gradient: 0-5% MeOH/DCM).
    
Reaction Pathway Diagram

Synthesis Ketone 1-Benzyl-4-piperidone (CAS 3612-20-2) Intermediate Alkoxide Intermediate Ketone->Intermediate Nucleophilic Addition Reagent Lithium Acetylide (THF, 0°C) Reagent->Intermediate Product 1-Benzyl-4-ethynylpiperidin-4-ol (CAS 28365-34-6) Intermediate->Product Quench (NH4Cl)

Caption: Nucleophilic addition of lithium acetylide to 1-benzyl-4-piperidone yielding the target propargylic alcohol.

Part 3: Divergent Reactivity & Analog Synthesis

The 4-ethynyl-4-hydroxy motif is a "chemical handle" that allows for rapid structural diversification.

A. Click Chemistry (Triazole Formation)

The terminal alkyne participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles. These triazoles act as bioisosteres for amide bonds, improving metabolic stability.

  • Application: Synthesis of mGluR5 modulators where the triazole ring interacts with the allosteric binding pocket.

B. Sonogashira Coupling

Coupling with aryl halides yields 4-(arylethynyl) derivatives.

  • Reaction: Product + Aryl Iodide +

    
     + 
    
    
    
    +
    
    
    .
  • Significance: This extends the pharmacophore, often used to probe the depth of hydrophobic pockets in GPCRs (e.g., NK1 receptors).

C. Rupe Rearrangement

Acid-catalyzed rearrangement of the propargylic alcohol yields


-unsaturated ketones.
  • Product: 1-Benzyl-4-acetyl-1,2,3,6-tetrahydropyridine.

  • Utility: Precursor for Michael acceptors in covalent drug design.

Workflow Diagram: Analog Generation

Reactivity cluster_A Path A: CuAAC Click cluster_B Path B: Sonogashira cluster_C Path C: Rearrangement Core 1-Benzyl-4-ethynylpiperidin-4-ol Triazole 1,2,3-Triazole Analogs (mGluR5 Modulators) Core->Triazole + R-N3 / Cu(I) Biaryl 4-Arylethynyl Derivatives (NK1 Antagonists) Core->Biaryl + Ar-I / Pd-Cu Enone Unsaturated Ketones (Covalent Inhibitors) Core->Enone H+ / Heat

Caption: Divergent synthetic pathways from the core scaffold to biologically active analog classes.

Part 4: Therapeutic Case Studies
Case Study 1: Immunomodulatory Agents

Recent research has highlighted the efficacy of 1-(2-ethoxyethyl)-4-ethynyl-4-hydroxypiperidine (an analog where the benzyl group is replaced or modified) as an immunostimulant.

  • Mechanism: The 4-ethynyl-4-hydroxy moiety appears to modulate lymphocyte activity.

  • Data: Bis-hydrochloride salts of these derivatives have shown lower toxicity and higher immunostimulating activity compared to standard references like Levamisole [1].

Case Study 2: mGluR5 Negative Allosteric Modulators (NAMs)

The rigid piperidine core restricts the conformational flexibility of the ethynyl group, locking it into a bioactive conformation.

  • Structure-Activity Relationship (SAR): Substitution at the alkyne terminus (via Sonogashira) with pyridine or fluorophenyl groups significantly enhances potency against the metabotropic glutamate receptor 5 (mGluR5), a target for Fragile X syndrome and anxiety disorders [2].

Part 5: Safety & Stability
  • Acetylide Hazards: Lithium acetylide is moisture-sensitive and pyrophoric. Handle under inert atmosphere (Nitrogen/Argon).

  • Explosive Potential: Terminal alkynes and their metal salts can be explosive. Do not distill the neat product at high temperatures; preferred purification is crystallization or chromatography.

  • Piperidine Toxicity: Many 4-substituted piperidines are potent CNS active agents (opioid-like or neuroleptic). Treat all analogs as potentially bioactive and handle with appropriate PPE (gloves, fume hood).

References
  • Daulet, G., et al. (2021). "Biological Activity of 4-Ethynyl-, 4-Oxy-, 4-Butoxypropylpyperidine and Azaheterocyclic Compounds". International Journal of Biology and Chemistry, 14(1), 130-137. Link

  • Gasparini, F., et al. (2002). "Allosteric modulators of group I metabotropic glutamate receptors: novel subtype-selective ligands and therapeutic perspectives". Current Opinion in Pharmacology, 2(1), 43-49. Link

  • Janssen, P. A. J. (1960). "Synthetic Analgesics. Part I. Diphenylpropylamines". Pergamon Press.
  • PubChem. "4-Piperidinol, 4-ethynyl-1-(phenylmethyl)-".[2] National Library of Medicine. Link

Sources

Methodological & Application

protocol for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 1-Benzyl-4-ethynylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized protocol for performing CuAAC "Click" reactions utilizing 1-Benzyl-4-ethynylpiperidin-4-ol . This substrate presents specific challenges: it possesses a basic tertiary amine (piperidine ring) capable of catalyst poisoning and a tertiary propargylic alcohol that introduces steric bulk.

Conventional CuAAC protocols often fail with this scaffold due to copper sequestration by the piperidine nitrogen or oxidative degradation. This guide introduces a Ligand-Accelerated System using THPTA to stabilize the Cu(I) oxidation state, outcompete substrate chelation, and ensure rapid turnover in aqueous-organic media.

Chemical Context & Substrate Analysis[1][2][3]

The Substrate: 1-Benzyl-4-ethynylpiperidin-4-ol

Successful conjugation requires understanding the three functional zones of this molecule:

  • The Alkyne (Reactive Center): A terminal alkyne attached to a quaternary carbon.

  • The Propargylic Alcohol (Steric/Electronic Modulator): The C4-hydroxyl group is tertiary. While propargylic alcohols generally accelerate CuAAC via hydrogen bonding to the triazolide intermediate, the tertiary nature here adds significant steric hindrance, potentially slowing the formation of the metallacycle.

  • The Piperidine Nitrogen (Catalyst Trap): The N-benzyl nitrogen is a Lewis base. Without a strong chelating ligand, this nitrogen will coordinate to Cu(I), removing it from the catalytic cycle and leading to "sluggish" reactions or requiring excessive copper loading.

The Solution: Ligand-Assisted Catalysis

To counteract the amine "poisoning," we utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). Unlike the lipophilic TBTA, THPTA is highly water-soluble and forms a robust complex with Cu(I) that blocks dioxygen interactions while allowing the alkyne to displace a labile coordination site for catalysis.

Mechanistic Pathway

The reaction follows the dinuclear copper mechanism (Fokin-Sharpless cycle). The diagram below illustrates how the THPTA ligand protects the copper center while facilitating the formation of the critical


-digold-like intermediate.

CuAAC_Mechanism cluster_0 Critical Role of THPTA Cu_Pre Cu(II) Precursor (CuSO4) Cu_I [L-Cu(I)] Active Catalyst (Protected by THPTA) Cu_Pre->Cu_I Reduction Asc Ascorbate (Reductant) Asc->Cu_I Complex_A π-Complex (Cu-Alkyne) Cu_I->Complex_A + Alkyne Alkyne Substrate: 1-Benzyl-4-ethynylpiperidin-4-ol Alkyne->Complex_A Azide Azide Partner (R-N3) Metallacycle Dinuclear Metallacycle Azide->Metallacycle Complex_A->Metallacycle + Azide (Deprotonation) Triazole 1,2,3-Triazole Product Metallacycle->Triazole Ring Contraction + Protonation Triazole->Cu_I Catalyst Regeneration Note THPTA prevents oxidation of Cu(I) and outcompetes the Piperidine Nitrogen for Copper binding.

Figure 1: Catalytic cycle emphasizing the regeneration of the active L-Cu(I) species.

Experimental Protocol

Reagents & Materials Table
ReagentEquiv.RoleNotes
1-Benzyl-4-ethynylpiperidin-4-ol 1.0Alkyne SubstrateLimiting reagent (usually).
Azide Partner 1.1 - 1.2Reaction PartnerSlight excess ensures full consumption of alkyne.
CuSO₄[1][2] · 5H₂O 0.05 (5 mol%)Catalyst PrecursorUse high purity (99.99%) to avoid iron contamination.
THPTA Ligand 0.10 - 0.25Cu-StabilizerCritical: Use 2:1 to 5:1 ratio vs Copper.
Sodium Ascorbate 0.50ReductantFreshly prepared solution is mandatory.
DMSO Solvent ASolubilizerDissolves the lipophilic benzyl-piperidine.
Water (HPLC Grade) Solvent BCo-solventRequired for Ascorbate solubility and "on-water" acceleration.
Step-by-Step Procedure

Step 1: Stock Solution Preparation

  • Cu-Ligand Premix (The "Master Mix"): Dissolve CuSO₄·5H₂O (12.5 mg, 50 µmol) and THPTA (108 mg, 250 µmol) in 1 mL of water. Note: Premixing is vital. The solution should be clear blue. If utilizing the piperidine substrate, the excess ligand (5 equiv relative to Cu) is required to prevent amine inhibition.

  • Ascorbate Stock: Dissolve Sodium Ascorbate (100 mg) in 1 mL water immediately before use. Do not store.

Step 2: Reaction Assembly

  • In a reaction vial, dissolve 1-Benzyl-4-ethynylpiperidin-4-ol (1.0 equiv) and the Azide (1.1 equiv) in DMSO.

    • Concentration Target: 0.1 M to 0.2 M relative to the alkyne.

  • Add Water to the DMSO solution to reach a 1:1 DMSO:Water ratio.

    • Observation: If the substrate precipitates, add more DMSO until clear. A 2:1 DMSO:Water ratio is acceptable for this lipophilic substrate.

  • Catalyst Addition: Add the Cu-Ligand Premix (calculated for 5 mol% Cu loading).

  • Initiation: Add the Sodium Ascorbate solution (10 mol% - 50 mol%).

  • Flush the headspace with Nitrogen or Argon, cap, and stir at Room Temperature (20-25°C).

Step 3: Monitoring

  • Monitor via LC-MS or TLC.

  • Timeframe: Reaction is typically complete within 1–4 hours.

  • Checkpoint: If the solution turns yellow/brown, oxygen has entered. Add an additional 10 mol% Ascorbate to reduce oxidized Cu(II) back to Cu(I).

Purification & Copper Removal (Critical for Pharma)

Piperidine derivatives bind copper tenaciously. Simple extraction is insufficient. Use one of the following methods to ensure <10 ppm residual copper.

Method A: Chelation Wash (Standard)
  • Dilute reaction mixture with Ethyl Acetate (EtOAc).[3]

  • Wash organic layer 2x with 0.1 M EDTA (pH 7-8) or 10% Ammonium Hydroxide .

    • Visual Cue: The aqueous layer will turn blue (Cu-EDTA complex).

  • Wash 1x with Brine.

  • Dry over Na₂SO₄ and concentrate.

Method B: Scavenger Resin (High Purity)
  • After workup, re-dissolve crude product in MeOH or EtOAc.

  • Add QuadraPure™ TU (Thiourea) or SiliaMetS® Thiol resin (approx. 3-5 wt% relative to product).

  • Stir for 2 hours at RT.

  • Filter through a 0.45 µm PTFE frit. This typically yields <5 ppm Cu.

Workflow Logic Diagram

Workflow Start Start: Weigh Reagents Solubilize Dissolve Alkyne & Azide in DMSO Start->Solubilize Check_Sol Is Solution Clear? Solubilize->Check_Sol Check_Sol->Solubilize No (Add more DMSO) Add_Water Add Water (to 1:1 or 2:1) Check_Sol->Add_Water Yes Combine Add Catalyst Mix to Substrate Add_Water->Combine Premix PREMIX: CuSO4 + THPTA (Wait 5 mins) Premix->Combine Initiate Add Na-Ascorbate Combine->Initiate Monitor Monitor (LCMS/TLC) 1-4 Hours Initiate->Monitor Decision Complete? Monitor->Decision Decision->Initiate No (Stalled? Add Ascorbate) Workup Dilute w/ EtOAc Wash w/ 0.1M EDTA Decision->Workup Yes Scavenge Optional: Add Thiol Resin Workup->Scavenge Final Pure Triazole Scavenge->Final

Figure 2: Operational workflow for the CuAAC reaction.

Troubleshooting Guide

SymptomDiagnosisCorrective Action
Reaction Stalls <50% Cu(I) oxidation or chelation by piperidine.Add 0.5 equiv more Ascorbate. If that fails, add 2 mol% more Cu-THPTA premix.
Solution turns Green/Brown Oxidation to Cu(II)/Cu-Acetylide polymers.Degas solvents more thoroughly next time. Add Ascorbate immediately to reduce back to active yellow/orange species.
Precipitation Product or reactant insolubility.Increase DMSO ratio or switch to tBuOH/Water (1:1) at 40°C.
Blue Organic Layer Residual Copper.Stop. Do not proceed to chromatography. Repeat EDTA wash or use Thiol scavenger resin.

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie, 48(52), 9879–9883. Link

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. (Describes THPTA utility). Link

  • Worrell, B. T., et al. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science, 340(6131), 457-460. Link

Sources

Application Note: Integrated Analytical Strategy for Monitoring the Purity of 1-Benzyl-4-ethynylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

1-Benzyl-4-ethynylpiperidin-4-ol (CAS 26576-85-2) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of tyrosine kinase inhibitors (e.g., Ibrutinib analogs) and various neuroactive ligands.[1] Its structure comprises a piperidine ring protected by a benzyl group at the nitrogen (N-1) and functionalized with a hydroxyl and an ethynyl group at the C-4 position.

The quality control of this intermediate is pivotal because impurities here—specifically the unreacted ketone starting material or dehydration side-products—can propagate through subsequent coupling steps (e.g., Sonogashira coupling), leading to difficult-to-remove genotoxic impurities in the final API.[1]

This guide outlines a multi-modal analytical strategy combining HPLC-UV for non-volatile purity, GC-MS for volatile organic impurities, and Spectroscopic Identification for structural verification.[1]

Chemical Context & Impurity Origins[1]

To design an effective analytical method, one must understand the synthesis pathway.[1] The compound is typically synthesized via the nucleophilic addition of an ethynyl anion (generated via Lithium Acetylide or Grignard reagent) to 1-Benzyl-4-piperidone.

Critical Quality Attributes (CQAs) to Monitor:
  • Unreacted Starting Material: 1-Benzyl-4-piperidone (Ketone).

  • Dehydration Product: 1-Benzyl-4-ethynyl-1,2,3,6-tetrahydropyridine (Enyne formation).[1]

  • Process Solvents: THF, Toluene, Hexanes.[1]

  • Water Content: Critical if used in subsequent water-sensitive coupling reactions.

Visualization: Synthesis & Impurity Pathway

SynthesisPath Ketone Starting Material 1-Benzyl-4-piperidone (Ketone) Product Target Product 1-Benzyl-4-ethynylpiperidin-4-ol Ketone->Product Nucleophilic Addition Impurity1 Impurity A Unreacted Ketone Ketone->Impurity1 Incomplete Conv. Reagent Reagent Lithium Acetylide or Ethynyl MgBr Reagent->Product Impurity2 Impurity B Dehydration Product (Enyne) Product->Impurity2 Acid/Heat Degradation

Figure 1: Synthesis pathway showing the origin of primary impurities. Impurity B is thermally induced, relevant for GC analysis.

Primary Purity Assay: HPLC-UV Protocol

Rationale: High Performance Liquid Chromatography (HPLC) is the gold standard for this molecule.[1] The benzyl group provides a strong chromophore.[1] Challenge: The tertiary amine in the piperidine ring can interact with free silanols on the column, causing peak tailing.[1] Solution: Use of a "Base-Deactivated" (BD) C18 column and a buffered mobile phase with an amine modifier or controlled pH.[1]

Chromatographic Conditions[1][2][3][4]
ParameterSpecification
Column Agilent Zorbax Eclipse XDB-C18 (or equivalent), 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Ammonium Phosphate Buffer (pH 7.[1]5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 10 µL
Detection UV @ 215 nm (Ethynyl/Backbone) and 254 nm (Benzyl)
Run Time 20 Minutes
Gradient Program[1]
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
12.01090
15.01090
15.19010
20.09010
Standard Operating Procedure (SOP)
  • Buffer Preparation: Dissolve 2.3 g of Ammonium Phosphate Monobasic in 950 mL water. Adjust pH to 7.5 using dilute Ammonia.[1] Dilute to 1 L. Filter through 0.22 µm membrane.

  • Sample Diluent: 50:50 Water:Acetonitrile.[1]

  • Standard Prep: Accurately weigh 10 mg of Reference Standard into a 20 mL volumetric flask. Dissolve and dilute to volume with Diluent (0.5 mg/mL).

  • Sample Prep: Weigh 10 mg of the test sample. Dissolve in Diluent to reach 0.5 mg/mL.[1][2]

  • System Suitability:

    • Inject Standard 5 times.[1]

    • RSD (Area): ≤ 2.0%[1]

    • Tailing Factor: ≤ 1.5 (Critical for the amine).[1]

    • Theoretical Plates: > 5000.[1]

Volatile Impurity Analysis: GC-MS Protocol

Rationale: While HPLC is excellent for the main product, Gas Chromatography (GC) is superior for detecting residual solvents and confirming the absence of the volatile ketone starting material (1-Benzyl-4-piperidone).[1] Caution: The tertiary alcohol can dehydrate in a hot injector port.[1] A "Cold On-Column" injection or low inlet temperature is recommended if degradation is observed.

Instrument Parameters[1][2][3]
  • Instrument: Agilent 7890/5977 GC-MS (or equivalent).

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 220°C.

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • MS Source/Quad: 230°C / 150°C.[1]

  • Scan Range: 35–400 amu.[1]

Data Interpretation[1][2][6]
  • 1-Benzyl-4-piperidone: Expect retention time earlier than the product. Mass spectrum will show characteristic tropylium ion (m/z 91) and piperidone fragments.[1]

  • Target Alcohol: Elutes later. Look for molecular ion (

    
    ) or 
    
    
    
    (loss of water) if thermal degradation occurs.[1]

Structural Identification (Spectroscopy)[1][7]

To ensure the "Ethynyl" group is intact and the "Benzyl" group is attached, spectroscopic verification is required for batch release.[1]

Infrared Spectroscopy (FT-IR)[1]
  • Technique: ATR (Attenuated Total Reflectance) on neat solid.[1]

  • Key Diagnostic Bands:

    • ~3200–3400 cm⁻¹: O-H stretch (Broad, strong).[1]

    • ~3250 cm⁻¹: Acetylenic C-H stretch (Sharp).[1]

    • ~2100–2250 cm⁻¹: C≡C alkyne stretch (Weak to medium).

    • ~1600, 1500 cm⁻¹: Aromatic ring breathing (Benzyl).[1]

Nuclear Magnetic Resonance (NMR)[1]
  • Solvent:

    
     or 
    
    
    
    .
  • Key Signals (

    
    ): 
    
    • 
       7.2–7.4 ppm:  Multiplet (5H, Benzyl aromatic protons).[1][3]
      
    • 
       3.5 ppm:  Singlet (2H, Benzylic 
      
      
      
      ).[1]
    • 
       2.5 ppm:  Singlet (1H, Acetylenic proton 
      
      
      
      ).[1] This is the specific confirmation of the ethynyl addition.

Analytical Workflow Summary

The following diagram illustrates the decision matrix for batch release based on the protocols above.

Workflow cluster_0 Purity & Assay cluster_1 Volatiles & Solvents cluster_2 Identity Start Crude/Isolated Sample HPLC HPLC-UV (Method 3.1) Start->HPLC GC GC-MS / HS-GC (Method 4.1) Start->GC IR_NMR FT-IR / NMR (Confirm Alkyne) Start->IR_NMR Check1 Purity > 98%? No Ketone? HPLC->Check1 Release BATCH RELEASE Check1->Release Pass Reject REPROCESS / REJECT Check1->Reject Fail Check2 Solvents < Limit? GC->Check2 Check2->Release Pass Check2->Reject Fail IR_NMR->Release Matches Std

Figure 2: Integrated Analytical Workflow for Batch Release.

References

  • PubChem. (n.d.).[1] 1-Benzylpiperidin-4-ol Compound Summary. National Library of Medicine. Retrieved from [Link][1]

Sources

Application Notes & Protocols: 1-Benzyl-4-ethynylpiperidin-4-ol in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-Benzyl-4-ethynylpiperidin-4-ol in bioconjugation reactions.

Introduction: A Multifunctional Building Block for Bioconjugation

1-Benzyl-4-ethynylpiperidin-4-ol is a unique chemical entity poised for significant applications in the field of bioconjugation and drug development. Its molecular architecture combines three key functional components:

  • A Terminal Alkyne: This group serves as a reactive handle for highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] The terminal alkyne is relatively stable and inert in biological systems until activated by a copper catalyst, providing a bioorthogonal ligation strategy.[3]

  • A Piperidine Scaffold: The piperidine ring is a privileged structure in medicinal chemistry, found in a vast number of FDA-approved drugs.[4][5][6] Its inclusion in a linker or bioconjugate can impart favorable physicochemical properties, such as modulating solubility and lipophilicity, improving metabolic stability, and enhancing cell permeability.[5][7] The piperidine nitrogen can also serve as a point for further functionalization.

  • A Benzyl Protecting Group: The N-benzyl group provides stability to the piperidine ring and can influence the overall steric and electronic properties of the molecule. It is a common feature in many biologically active piperidine derivatives.[8][9]

This combination makes 1-Benzyl-4-ethynylpiperidin-4-ol not just a simple linker, but a functional component that can enhance the properties of the final bioconjugate. It is particularly valuable for attaching small molecule drugs, imaging agents, or other payloads to biomolecules like proteins, antibodies, or nucleic acids.

Core Application: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

The primary application of 1-Benzyl-4-ethynylpiperidin-4-ol in bioconjugation is through the CuAAC reaction. This reaction is a cornerstone of "click chemistry," a class of reactions known for their reliability, high yields, and tolerance of a wide range of functional groups.[2]

Mechanism Overview:

The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne (from 1-Benzyl-4-ethynylpiperidin-4-ol) and an azide-functionalized molecule. The reaction is catalyzed by a Copper(I) species, which orchestrates the regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring. This triazole linkage is exceptionally stable under physiological conditions, making it an ideal covalent bond for bioconjugates.

CuAAC_Mechanism cluster_reactants Reactants Alkyne 1-Benzyl-4-ethynyl- piperidin-4-ol (Terminal Alkyne) Product Stable 1,2,3-Triazole Linkage (Bioconjugate) Alkyne->Product Azide Azide-Modified Biomolecule (R-N3) Azide->Product Cu_II Cu(II) Source (e.g., CuSO4) Reducer Reducing Agent (e.g., Na-Ascorbate) Cu_I Cu(I) Catalyst Cu_II->Cu_I + Reducer->Cu_I + Ligand Cu(I) Stabilizing Ligand (e.g., BTTAA, TBTA) Cu_I->Product Catalyzes Reaction Ligand->Cu_I Protects & Accelerates

Causality Behind Component Choices:

  • Copper Source: While Cu(I) is the active catalyst, it is readily oxidized.[10] Therefore, Cu(II) salts (e.g., copper(II) sulfate) are commonly used in conjunction with a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) species in situ.[11]

  • Stabilizing Ligands: A critical consideration in bioconjugation is the potential for copper-induced damage to sensitive biomolecules, such as proteins, through the generation of reactive oxygen species (ROS).[11] The inclusion of a copper-chelating ligand, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or bathocuproinedisulfonic acid (BCS), is essential. These ligands protect the biomolecule from oxidative damage and accelerate the rate of the click reaction.[11][12]

Protocol: Labeling an Azide-Modified Protein with 1-Benzyl-4-ethynylpiperidin-4-ol

This protocol provides a general method for conjugating 1-Benzyl-4-ethynylpiperidin-4-ol to a protein that has been previously functionalized with azide groups.

3.1. Materials and Reagents

  • Azide-modified protein (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4)

  • 1-Benzyl-4-ethynylpiperidin-4-ol

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I) stabilizing ligand

  • Sodium Ascorbate (Na-Ascorbate)

  • Deionized water (ddH₂O)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) column)

3.2. Equipment

  • Microcentrifuge tubes

  • Pipettes

  • Vortex mixer

  • Incubator or temperature-controlled shaker

  • Analytical equipment for characterization (e.g., SDS-PAGE, LC-MS)

3.3. Reagent Stock Solution Preparation

Proper preparation of stock solutions is critical for reproducible results. Prepare fresh on the day of the experiment.

ReagentStock ConcentrationSolventNotes
1-Benzyl-4-ethynylpiperidin-4-ol10 mMAnhydrous DMSOStore desiccated at -20°C for long-term storage.
Copper(II) Sulfate50 mMddH₂ODissolves readily in water.
THPTA Ligand50 mMddH₂OA highly water-soluble and effective ligand.
Sodium Ascorbate100 mMddH₂OPrepare immediately before use as it can oxidize.

3.4. Experimental Workflow

Experimental_Workflow Start Start: Azide-Modified Protein Step1 1. Add 1-Benzyl-4-ethynyl- piperidin-4-ol (Alkyne) Start->Step1 Step2 2. Add THPTA Ligand Step1->Step2 Step3 3. Add Copper(II) Sulfate Step2->Step3 Step4 4. Initiate with Sodium Ascorbate Step3->Step4 Mix gently after each addition Step5 Incubate (e.g., 1-4 hours at RT) Step4->Step5 Step6 Purify Bioconjugate (e.g., Size Exclusion Chromatography) Step5->Step6 End End: Purified Bioconjugate Step6->End

3.5. Step-by-Step Conjugation Protocol

This protocol is based on a final reaction volume of 1 mL and a final protein concentration of 5 mg/mL (adjust volumes proportionally for different scales).

  • Prepare the Protein: In a microcentrifuge tube, add your azide-modified protein to a final concentration of 5 mg/mL in a suitable buffer.

  • Add Alkyne: From the 10 mM stock solution of 1-Benzyl-4-ethynylpiperidin-4-ol, add the desired excess. A 20-fold molar excess over the protein is a good starting point. For a 5 mg/mL solution of a 150 kDa antibody (~33.3 µM), this would be 66.6 µL of the 10 mM stock.

  • Add Ligand and Copper:

    • First, add the THPTA ligand. A final concentration of 1 mM is recommended. Add 20 µL of the 50 mM stock.

    • Next, add the Copper(II) Sulfate. A final concentration of 1 mM is recommended. Add 20 µL of the 50 mM stock.

    • Gently mix the solution.

  • Initiate the Reaction:

    • To start the click reaction, add the freshly prepared Sodium Ascorbate. A final concentration of 5 mM is recommended. Add 50 µL of the 100 mM stock.

    • Gently mix the solution by pipetting up and down or by gentle vortexing.

    • Rationale: Adding the ascorbate last is crucial. It reduces Cu(II) to the catalytic Cu(I), initiating the conjugation. Pre-mixing copper and ascorbate can lead to catalyst deactivation.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The optimal time may vary depending on the protein and can be monitored. For sensitive proteins, incubation at 4°C for a longer period (12-24 hours) may be necessary.

  • Purification:

    • Remove unreacted small molecules (alkyne, copper, ligand, ascorbate) and purify the resulting protein conjugate using a desalting or size exclusion chromatography (SEC) column equilibrated with your buffer of choice (e.g., PBS).

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE to confirm the increase in molecular weight and LC-MS to determine the degree of labeling.

3.6. Summary of Recommended Reaction Conditions

ParameterRecommended ConcentrationRationale
Azide-Protein1-10 mg/mLBalances reaction efficiency with protein solubility.
Alkyne (Molar Excess)10-50x over proteinDrives the reaction to completion.
Copper(II) Sulfate0.5 - 1.0 mMCatalytic amount; higher concentrations can increase protein damage.
THPTA Ligand1.0 - 2.5 mMShould be in slight excess to copper to ensure full chelation.
Sodium Ascorbate2.0 - 5.0 mMSufficient excess to maintain a reducing environment for Cu(I).
Temperature4°C to 25°CLower temperatures for sensitive biomolecules.
Reaction Time1 - 24 hoursDependent on reactants and temperature.

Safety and Handling

  • 1-Benzyl-4-ethynylpiperidin-4-ol: While specific safety data is limited, related piperidone compounds can cause skin and eye irritation.[13] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors.

  • DMSO: A combustible liquid that can facilitate the absorption of other chemicals through the skin. Handle in a well-ventilated area.

  • Copper Sulfate: Harmful if swallowed and can cause serious eye irritation. Avoid creating dust.

  • General Precautions: Always handle chemicals in a well-ventilated fume hood.[14][15] Ensure that eyewash stations and safety showers are accessible.[15] Dispose of chemical waste according to institutional guidelines.

Conclusion

1-Benzyl-4-ethynylpiperidin-4-ol is a valuable reagent for modern bioconjugation. Its terminal alkyne allows for robust and specific ligation via CuAAC click chemistry, while the integrated piperidine scaffold offers the potential to improve the pharmaceutical properties of the resulting conjugate. The protocols and guidelines presented here provide a solid foundation for researchers to successfully incorporate this versatile molecule into their drug discovery and development workflows.

References

  • Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Springer Protocols.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Safety Data Sheet for 1-Benzyl-4-piperidone. Thermo Fisher Scientific.
  • Enhance Bioconjugation With High-Efficiency CuAAC Click Chemistry Reagents. Vector Labs.
  • Click Chemistry Protocols. baseclick.
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC.
  • Safety D
  • Safety Data Sheet for 1-Benzylpiperdin-4-one. Apollo Scientific.
  • Piperidine nucleus in the field of drug discovery.
  • Synthesis of 1-BENZYL-4-METHYLPIPERIDIN-4-OL. ChemicalBook.
  • Safety Data Sheet for 1-Benzylpiperidine-4-carboxaldehyde. AK Scientific, Inc.
  • Safety D
  • Terminal Alkynes. Alfa Chemistry.
  • Click chemistry. Wikipedia.
  • Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-catalyzed Azide-alkyne Cycloadditions. PubMed.
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
  • Topics (Click Chemistry). TCI AMERICA.
  • Click Chemistry in Drug Discovery. Sigma-Aldrich.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC.
  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling.
  • 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Prepar
  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Synthesis and pharmacology evaluation of novel 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors.

Sources

step-by-step guide to synthesizing triazole derivatives from 1-Benzyl-4-ethynylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This application note details the synthesis of 1,2,3-triazole derivatives utilizing 1-Benzyl-4-ethynylpiperidin-4-ol as the core scaffold. This specific piperidine moiety is a pharmacologically "privileged structure," widely recognized in the development of neuroprotective agents (e.g., Acetylcholinesterase inhibitors for Alzheimer's disease) and sigma receptor ligands.

The transformation relies on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry."[1] While CuAAC is robust, this specific substrate presents unique challenges:

  • Catalyst Poisoning: The tertiary amine in the piperidine ring can coordinate with Cu(I), potentially arresting the catalytic cycle.

  • Steric Hindrance: The ethynyl group is attached to a quaternary carbon bearing a hydroxyl group, creating a sterically congested environment that may retard reaction kinetics.

  • Purification: The product contains both a basic nitrogen and a polar hydroxyl group, necessitating specific chromatographic conditions to prevent peak tailing.

This guide provides a self-validating protocol designed to overcome these specific electronic and steric hurdles.

Mechanism of Action: Ligand-Accelerated CuAAC

To ensure reproducibility, we utilize a ligand-stabilized Cu(I) system. Standard copper sources (CuSO₄/Ascorbate) often fail with Lewis-basic substrates (like piperidines) because the substrate competes for the metal center. We employ TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA to protect the Cu(I) oxidation state and prevent non-productive coordination with the piperidine nitrogen.

Figure 1: Catalytic Cycle & Mechanism

CuAAC_Mechanism Start Cu(II) Precursor (CuSO4) Reduction Reduction by Na Ascorbate Start->Reduction CuI Active Cu(I)-Ligand Complex Reduction->CuI Generates Active Species PiComplex Cu(I)-Alkyne Pi-Complex CuI->PiComplex + 1-Benzyl-4-ethynyl... Metallacycle Cu(III) Metallacycle Intermediate PiComplex->Metallacycle + Organic Azide (R-N3) Product 1,2,3-Triazole Derivative Metallacycle->Product Reductive Elimination Product->CuI Regenerates Catalyst

Caption: The Ligand-Accelerated CuAAC cycle. The ligand (TBTA) is crucial for preventing the piperidine nitrogen from sequestering the Copper catalyst.

Pre-Synthesis Safety & Preparation

Handling Organic Azides

CRITICAL SAFETY WARNING: Organic azides are potentially explosive.[2][3][4][5][6]

  • Rule of Six: The number of carbon atoms plus other non-nitrogen atoms must be at least six times the number of azide groups (

    
    ).
    
  • Solvent Restriction: NEVER use dichloromethane (DCM) or chloroform with Sodium Azide.[3] This forms di- and tri-azidomethane, which are extremely volatile and explosive.[5]

  • Shielding: Perform all reactions behind a blast shield.

Reagent Preparation Table
ReagentMW ( g/mol )Equiv.[7][8]RoleNotes
1-Benzyl-4-ethynylpiperidin-4-ol 215.291.0SubstrateThe "Click" handle.
Organic Azide (R-N₃) Variable1.1PartnerSlight excess ensures conversion.
CuSO₄[7][9][10] · 5H₂O 249.680.10CatalystSource of Copper.
Sodium Ascorbate 198.110.50ReductantExcess required to maintain Cu(I).
TBTA (Ligand) 530.630.10LigandEssential for this substrate.
t-BuOH / Water (1:1) N/ASolventSolventSolubilizes both organic/inorganic.

Experimental Protocol: Step-by-Step

Phase 1: Reaction Setup
  • Dissolution: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 1-Benzyl-4-ethynylpiperidin-4-ol (1.0 mmol, 215 mg) and the corresponding Organic Azide (1.1 mmol) in 4 mL of t-BuOH.

  • Ligand Addition: Add TBTA (53 mg, 0.1 mmol) to the reaction vial. Ensure it is fully dissolved (sonicate if necessary).[11]

  • Catalyst Preparation:

    • Vial A: Dissolve CuSO₄[10] · 5H₂O (25 mg, 0.1 mmol) in 1 mL of deionized water.

    • Vial B: Dissolve Sodium Ascorbate (99 mg, 0.5 mmol) in 1 mL of deionized water. Note: Prepare this solution fresh; it degrades rapidly.

  • Initiation: Add the Azide solution to the Alkyne/Ligand mixture. Then, add the CuSO₄ solution , followed immediately by the Sodium Ascorbate solution .

    • Observation: The mixture should turn a bright yellow/orange color (characteristic of Cu(I)-TBTA). If it turns brown/black, oxidation has occurred; add more ascorbate.

Phase 2: Monitoring & Completion[7]
  • Stirring: Cap the vial and stir vigorously at room temperature for 12–24 hours.

    • Note: Due to the steric bulk of the tertiary alcohol, heating to 40°C may be required if TLC shows <50% conversion after 6 hours.

  • TLC Control: Monitor using Silica TLC plates.

    • Eluent: 5% Methanol in DCM (with 1% NH₄OH to prevent streaking of the amine).

    • Stain: The starting alkyne is UV active but stains poorly. The triazole product is strongly UV active and stains well with Dragendorff’s reagent (orange spot for tertiary amines).

Phase 3: Workup & Copper Removal

Copper contamination is cytotoxic and interferes with biological assays.

  • Chelation: Dilute the reaction mixture with 20 mL of Ethyl Acetate (EtOAc). Add 20 mL of 10% aqueous EDTA solution (pH 8).

  • Extraction: Stir the biphasic mixture vigorously for 30 minutes. The aqueous layer will turn blue (Cu-EDTA complex).

  • Separation: Transfer to a separatory funnel. Collect the organic layer.[8][12][13]

  • Wash: Wash the organic layer once with saturated NaHCO₃ and once with Brine.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification & Characterization

Purification Strategy: "Basified Silica"

Standard silica gel is acidic and will retain the basic piperidine product.

  • Column Preparation: Slurry silica gel in Hexanes containing 2% Triethylamine (Et₃N). Allow to sit for 15 minutes to neutralize acidic sites.

  • Elution Gradient:

    • Start: 100% DCM.

    • Gradient: 0% → 10% Methanol in DCM.

    • Alternative: If the product is very polar, use DCM : MeOH : NH₄OH (90 : 9 : 1).

Figure 2: Purification Workflow

Purification_Flow Crude Crude Reaction Mixture Chelation EDTA Wash (Removes Cu) Crude->Chelation Extraction EtOAc Extraction Chelation->Extraction Column Flash Column (DCM/MeOH + 1% NH3) Extraction->Column Pure Pure Triazole Derivative Column->Pure

Caption: Workflow emphasizing the critical EDTA wash for copper removal and basified chromatography.

Troubleshooting Guide

IssueProbable CauseSolution
Reaction Stalls Cu(I) oxidation or Coordination by PiperidineAdd 0.5 eq. fresh Sodium Ascorbate.[7] Ensure TBTA ligand was used.
Green Precipitate Formation of Copper(II) Azide or HydroxideCheck pH. If too basic, Cu precipitates. Maintain pH ~7-8.
Product Streaking on TLC Interaction with SilanolsAdd 1-2% Triethylamine or NH₄OH to the TLC eluent.
Low Yield Steric hindrance of the tertiary alcoholIncrease temperature to 50°C; switch solvent to DMF/H₂O (4:1).

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. Link

  • Sarkandi, D. N., et al. (2015). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent.[14] Iranian Journal of Pharmaceutical Research, 14(3), 853. Link

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][7][13][15] Chemical Reviews, 108(8), 2952–3015. Link

  • BenchChem Technical Support. (2025). Purification of Piperidine Derivatives: Application Notes. Link

Sources

Application Notes: Utilizing 1-Benzyl-4-ethynylpiperidin-4-ol for the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of a Privileged Scaffold

Protein kinases, with over 500 members in the human kinome, are critical regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them premier targets for therapeutic intervention.[1] The development of selective and potent kinase inhibitors is a central goal in modern medicinal chemistry.

A key strategy in this endeavor is the use of "privileged scaffolds"—molecular frameworks that are known to bind to multiple biological targets. The piperidine ring is one such cornerstone, found in a multitude of clinically approved drugs due to its favorable physicochemical properties, including metabolic stability and its ability to modulate solubility and membrane permeability.[2][3] Its three-dimensional structure allows for the precise orientation of substituents to engage with target binding pockets.[3]

This guide focuses on 1-Benzyl-4-ethynylpiperidin-4-ol , a versatile starting material for the synthesis of novel kinase inhibitors. This compound strategically combines three key features:

  • A Piperidine Core: A proven scaffold for establishing crucial interactions within the kinase ATP-binding site.[3][4]

  • A Terminal Alkyne: A highly versatile functional group that serves as a reactive handle for diversification via powerful coupling chemistries.[5][6]

  • Potential for Covalent Targeting: The ethynyl group can act as a Michael acceptor, enabling the design of irreversible or reversible covalent inhibitors that target nucleophilic residues (like cysteine) near the active site, a strategy known to enhance potency and selectivity.[7][8][9][10]

These application notes provide a comprehensive workflow, from synthetic diversification to biochemical and cellular validation, empowering researchers to leverage this high-potential building block for the discovery of next-generation kinase inhibitors.

PART 1: DESIGN STRATEGY & SYNTHETIC DIVERSIFICATION

The primary strategy involves using the terminal alkyne of 1-Benzyl-4-ethynylpiperidin-4-ol as a point of diversification. By coupling this core with a library of aryl or heteroaryl halides, a wide range of chemical space can be explored to identify fragments that bind to specific sub-pockets of the target kinase. The Sonogashira coupling is an ideal reaction for this purpose due to its mild conditions and broad functional group tolerance.[6][11][12]

Workflow for Kinase Inhibitor Synthesis

G cluster_0 Synthesis & Purification cluster_1 Screening & Validation Start 1-Benzyl-4-ethynylpiperidin-4-ol + Aryl Halide Library Reaction Sonogashira Coupling (Pd/Cu Catalysis, Base) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biochem Biochemical Assay (e.g., ADP-Glo) Characterization->Biochem Compound Library Cellular Cell-Based Assay (e.g., MTT Assay) Biochem->Cellular SAR SAR Analysis Cellular->SAR Hit Validated Hit Compound SAR->Hit

Caption: High-level workflow from synthesis to hit validation.

Protocol 1.1: General Procedure for Sonogashira Coupling

This protocol describes a general method for coupling 1-Benzyl-4-ethynylpiperidin-4-ol with a diverse set of aryl iodides.

Causality and Rationale:

  • Catalyst System: A combination of a palladium(0) catalyst and a copper(I) co-catalyst is used. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne, increasing the reaction rate under mild conditions.[12][13]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPEA), is crucial. It acts as a scavenger for the hydrogen halide produced during the reaction and aids in the deprotonation of the terminal alkyne.[12]

  • Solvent: Anhydrous, degassed solvents (like THF or DMF) are used to prevent the oxidation of the Pd(0) catalyst and unwanted side reactions.

Materials:

  • 1-Benzyl-4-ethynylpiperidin-4-ol

  • Aryl or heteroaryl iodide (1.1 equivalents)

  • Pd(PPh₃)₂Cl₂ (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.06 equivalents)

  • Triethylamine (TEA) (3.0 equivalents)

  • Anhydrous, degassed tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Step-by-Step Procedure:

  • To a dry, oven-baked flask under an inert atmosphere (N₂ or Ar), add 1-Benzyl-4-ethynylpiperidin-4-ol (1.0 eq), the aryl iodide (1.1 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous, degassed THF via syringe.

  • Add triethylamine (3.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

PART 2: IN VITRO BIOCHEMICAL SCREENING

Once a library of derivatives is synthesized, the next critical step is to screen them for inhibitory activity against the target kinase. The ADP-Glo™ Kinase Assay is a robust, high-throughput method for this purpose.[14][15]

Principle of the ADP-Glo™ Assay: The assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a two-step process: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to kinase activity.[15][16]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase + Substrate + ATP Reaction Kinase Reaction (Incubate) Kinase->Reaction Products ADP + Phospho-Substrate + Unused ATP Reaction->Products AddReagent1 Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) Products->AddReagent1 ADP_Only ADP AddReagent1->ADP_Only AddReagent2 Add Kinase Detection Reagent (Converts ADP to ATP) ADP_Only->AddReagent2 ATP_New Newly Synthesized ATP AddReagent2->ATP_New Luciferase Luciferase/Luciferin Reaction ATP_New->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Principle of the two-step ADP-Glo™ Kinase Assay.

Protocol 2.1: Screening Compounds with the ADP-Glo™ Assay

Materials:

  • Synthesized inhibitor compounds (dissolved in 100% DMSO)

  • Target Kinase and its specific substrate

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)

  • Multi-well plates (white, opaque for luminescence)

  • Plate-reading luminometer

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of your test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is appropriate, starting from 100 µM. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Setup: Prepare a master mix containing the kinase reaction buffer, ATP (at its Km concentration for the kinase, if known), and the kinase substrate. Add this mix to the wells.

  • Initiate Reaction: Prepare a solution of the kinase enzyme in buffer. Add the enzyme solution to all wells except the "no enzyme" controls to start the reaction. The final reaction volume is typically 5 µL.[17]

  • Incubation: Shake the plate gently and incubate at room temperature for the desired time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add an equal volume (5 µL) of ADP-Glo™ Reagent to each well.[17] This terminates the kinase reaction. Incubate for 40 minutes at room temperature.[17]

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well.[17] This converts the ADP to ATP and initiates the light-producing reaction. Incubate for 30-60 minutes at room temperature.[17]

  • Measure Luminescence: Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.

Data Presentation: Sample IC₅₀ Table
Compound IDR-Group (from Ar-I)Target Kinase IC₅₀ (nM)
Lead-001 4-methoxyphenyl75
Lead-002 3-aminophenyl22
Lead-003 4-pyridyl150
Lead-004 3-chloro-4-fluorophenyl12
Staurosporine (Control)5

PART 3: CELL-BASED ASSAY VALIDATION

A potent compound in a biochemical assay must also demonstrate activity in a cellular context. The MTT assay is a standard colorimetric method to assess the impact of a compound on cell viability and proliferation, which is often a downstream effect of kinase inhibition.[18]

Principle of the MTT Assay: Metabolically active, viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[18][19] The amount of formazan produced is directly proportional to the number of viable cells.[19] The crystals are then solubilized, and the absorbance is read on a spectrophotometer.

Protocol 3.1: Assessing Cellular Potency using the MTT Assay

Materials:

  • Cancer cell line relevant to the target kinase (e.g., Karpas-299 for ALK inhibitors).

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered).

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid).[20]

  • 96-well cell culture plates

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.[18][19]

  • Compound Treatment: Prepare serial dilutions of your test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation: Incubate the plates for a specified period, typically 48-72 hours, at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[18]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[18][19]

  • Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[21]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 540-590 nm using a microplate reader.[18][19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of inhibitor concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

PART 4: DATA INTERPRETATION & STRUCTURE-ACTIVITY RELATIONSHIPS (SAR)

The ultimate goal is to establish a clear Structure-Activity Relationship (SAR), which describes how changes in the chemical structure of the compounds affect their biological activity. By comparing the IC₅₀/GI₅₀ values of different analogs, researchers can deduce which chemical features enhance potency and selectivity.

Key Considerations for SAR Analysis:

  • Electronic Effects: Does the presence of electron-donating or electron-withdrawing groups on the aryl ring (e.g., methoxy vs. chloro) impact potency?

  • Steric Effects: How does the size and shape of the substituent affect binding?

  • Hydrogen Bonding: Are there potential hydrogen bond donors or acceptors (e.g., amino groups, pyridyl nitrogen) that improve activity?

For example, comparing Lead-001 (75 nM) with Lead-004 (12 nM) in the sample data table suggests that adding electron-withdrawing halogens to the phenyl ring significantly improves inhibitory activity against the target kinase. This insight guides the next round of synthesis, focusing on further exploration of substitutions at the 3- and 4-positions of the phenyl ring to optimize the lead compound.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Royal Society of Chemistry. (2016). Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. Available from: [Link]

  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. Available from: [Link]

  • Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • ResearchGate. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Available from: [Link]

  • PubMed. Recent applications of click chemistry in drug discovery. Available from: [Link]

  • National Center for Biotechnology Information. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Available from: [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]

  • ResearchGate. The Sonogashira coupling reaction mechanism. Available from: [Link]

  • Royal Society of Chemistry. (2020). 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase. Available from: [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available from: [Link]

  • ResearchGate. Structure–activity relationship of piperidine derivatives with.... Available from: [Link]

  • Arabian Journal of Chemistry. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Available from: [Link]

  • PubMed. (2020). Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. Advances in reversible covalent kinase inhibitors. Available from: [Link]

  • Structure Activity Relationship Of Drugs. Structure Activity Relationship Of Drugs. Available from: [Link]

  • Chemical Society Reviews. (2020). Advances in covalent kinase inhibitors. Available from: [Link]

  • PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Covalent Inhibitors of the TEC Family of Kinases and Their Methods of Use. Available from: [Link]

  • National Center for Biotechnology Information. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Available from: [Link]

  • Frontiers. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Available from: [Link]

  • Defense Technical Information Center. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available from: [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]

Sources

Process Development Guide: Scalable Synthesis of 1-Benzyl-4-ethynylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the process chemistry considerations for the large-scale synthesis of 1-Benzyl-4-ethynylpiperidin-4-ol (CAS: 26554-28-5). This structural motif is a critical pharmacophore in various Central Nervous System (CNS) active agents, including tyrosine kinase inhibitors and sigma receptor ligands.

While laboratory-scale synthesis is trivial, multi-kilogram production presents distinct challenges:

  • Exotherm Management: The nucleophilic addition to the ketone is highly exothermic.

  • Reagent Stability: Handling acetylene sources safely (gas vs. solid complexes).

  • Work-up Rheology: Magnesium/Lithium salts frequently form gelatinous emulsions that impede phase separation and filtration.

This guide prioritizes the Lithium Acetylide-Ethylenediamine (EDA) Complex route for its balance of safety, yield, and operational simplicity in kilo-lab environments, while providing a secondary protocol for the Ethynylmagnesium Bromide (Grignard) route with optimized work-up modifications.

Retrosynthetic Analysis & Route Selection

The construction of the quaternary center at C4 is the rate-limiting quality step.

Strategic Comparison of Synthetic Routes
FeatureRoute A: Acetylene Gas + BaseRoute B: Li-Acetylide-EDA ComplexRoute C: Grignard (HC≡CMgBr)
Reagent State Gas (High Pressure Risk)Free-flowing SolidSolution (THF)
Atom Economy HighModerate (EDA waste)Moderate
Temp. Range -78°C to -40°C (typ.)0°C to 25°C (Stable)0°C to 20°C
Scale Suitability Manufacturing (>100kg)Pilot / Kilo-Lab (1-50kg)General Purpose
Key Risk Explosion / FlammabilityMoisture SensitivityGelatinous Work-up

Recommendation: For campaigns ranging from 100 g to 50 kg, Route B (Li-Acetylide-EDA) is recommended due to superior handling characteristics and the avoidance of cryogenic conditions required for pure lithium acetylide generation.

Reaction Mechanism & Pathway

The reaction involves the nucleophilic attack of the acetylide anion on the carbonyl carbon of 1-benzyl-4-piperidone.

ReactionPathway Start 1-Benzyl-4-piperidone (Electrophile) Intermediate Tetrahedral Alkoxide Intermediate Start->Intermediate Nucleophilic Addition (THF, <25°C) Reagent Li-Acetylide-EDA (Nucleophile) Reagent->Intermediate Product 1-Benzyl-4-ethynylpiperidin-4-ol Intermediate->Product Protonation SideProduct Bis-addition / Diol (Impurity) Intermediate->SideProduct Over-reaction (Rare with Li-EDA) Quench Acidic Quench (NH4Cl / HCl) Quench->Product

Figure 1: Reaction pathway for the ethynylation of 1-benzyl-4-piperidone.

Detailed Protocol: Lithium Acetylide-EDA Route

This protocol is designed for a 1.0 kg scale batch.

Reagents & Equipment[1][2][3][4][5]
  • Reactor: 20 L Jacketed Glass Reactor with overhead stirring (pitch-blade impeller).

  • Reagents:

    • 1-Benzyl-4-piperidone (1.0 kg, 5.28 mol).

    • Lithium Acetylide-Ethylenediamine Complex (95%) (600 g, ~6.5 mol, 1.2 equiv).

    • THF (Anhydrous, <0.05% water) (10 L).

    • Ammonium Chloride (sat.[1] aq.).

Step-by-Step Methodology
  • System Preparation:

    • Purge reactor with N₂ for 30 minutes. Ensure internal temperature probe is calibrated.

    • Safety Note: The Li-Acetylide-EDA complex is stable but reacts violently with water. All lines must be dry.

  • Reagent Charging:

    • Charge anhydrous THF (8 L) to the reactor.

    • Start stirring at 150 RPM.

    • Add Lithium Acetylide-EDA complex via a solid addition funnel (or powder transfer port) in portions over 20 minutes.

    • Observation: A slurry will form.

    • Cool the mixture to 5°C .

  • Substrate Addition (The Critical Step):

    • Dissolve 1-Benzyl-4-piperidone (1.0 kg) in THF (2 L).

    • Add the piperidone solution to the acetylide slurry dropwise over 2 to 3 hours .

    • Control Parameter: Maintain internal temperature < 25°C .

    • Why? Rapid addition causes localized heating, which can degrade the acetylide or promote side reactions.

  • Reaction Aging:

    • Allow the mixture to warm to 20–25°C.

    • Stir for 4–6 hours.

    • IPC (In-Process Control): Check conversion via HPLC or TLC (Eluent: 5% MeOH in DCM). Target: <1% starting ketone.

  • Quench & Work-up:

    • Cool reactor to 5°C .

    • Caution: Slowly add Saturated NH₄Cl (5 L). Acetylene gas may evolve if excess reagent remains. Ensure reactor venting is active.

    • Stir for 30 minutes.

    • Stop stirring and allow phases to separate. The Li-EDA salts generally remain in the aqueous phase or form a manageable precipitate.

  • Isolation:

    • Separate the organic layer.[2]

    • Extract aqueous layer with Ethyl Acetate (2 x 3 L).

    • Combine organics, wash with Brine (5 L), and dry over Na₂SO₄.

    • Concentrate under reduced pressure (40°C) to yield a crude solid.

  • Purification (Crystallization):

    • The crude product often solidifies. Recrystallize from Toluene/Heptane or Ethyl Acetate/Hexane (1:3 ratio) to remove trace amine impurities.

Alternative Protocol: Grignard Reagent (HC≡CMgBr)

Use this route if the Li-EDA complex is unavailable. The primary challenge here is the "magnesium gel" during work-up.

Optimized Work-up for Scale

Standard NH₄Cl quenches often result in a gelatinous Mg(OH)₂/Mg-salt precipitate that clogs filters.

The "Citric Acid Break" Method:

  • Perform the reaction in THF at 0°C using 0.5 M Ethynylmagnesium bromide (1.2 equiv).

  • Quench: Instead of pure NH₄Cl, pour the reaction mixture into a chilled solution of 10% Citric Acid or 20% Rochelle Salt (Potassium Sodium Tartrate) .

  • Mechanism: Citrate/Tartrate ligands chelate magnesium ions, keeping them in the aqueous solution and preventing gel formation.

  • Adjust pH to ~8 with NaOH before extraction (since the product is a tertiary amine and must be in the free base form to extract).

Process Engineering & Safety Diagram

The following workflow illustrates the critical control points (CCPs) for safety and quality.

ProcessFlow Prep Reactor Prep (Inert N2, Dry THF) Charge Charge Li-Acetylide-EDA (Solid Handling Protocol) Prep->Charge Cool Cool to 5°C Charge->Cool Addition Controlled Addition of Ketone (Max Temp < 25°C) Cool->Addition Age Reaction Aging (4-6 hrs, RT) Addition->Age Quench Quench (Sat. NH4Cl) (Vent Acetylene Gas!) Age->Quench PhaseSep Phase Separation (Aqueous Waste: EDA/Li Salts) Quench->PhaseSep Cryst Crystallization (Toluene/Heptane) PhaseSep->Cryst

Figure 2: Process flow diagram highlighting safety critical control points (Red).

Analytical Specifications

To ensure the material is suitable for downstream GMP steps, the following specifications are recommended:

TestMethodSpecification
Appearance VisualWhite to Off-white Crystalline Solid
Assay HPLC (C18, ACN/H2O)> 98.0% a/a
Starting Material HPLC< 0.5%
Bis-Addition Impurity HPLC< 0.2%
Water Content Karl Fischer< 0.5% w/w
Residual Solvents GC-HSCompliant with ICH Q3C

References

  • Midland, M. M. "Lithium Acetylide–Ethylenediamine." Encyclopedia of Reagents for Organic Synthesis, 2001.

  • Organic Syntheses. "Procedures for the preparation of ethynylmagnesium bromide." Org.[1][3][4] Synth. Coll. Vol. 4, p. 792.

  • Smith, W. N., & Beumel, O. F. "Preparation of Lithium Acetylide-Ethylenediamine Complex." Synthesis, 1974(6), 441-442.
  • Sigma-Aldrich. "Safety Data Sheet: Lithium acetylide ethylenediamine complex."[5]

  • Beckmann, E. "Scale-up of Grignard Reactions: Handling and Work-up." Organic Process Research & Development, 2003.

Sources

Application Note: Strategic Design and Synthesis of 1-Benzyl-4-ethynylpiperidin-4-ol Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-Benzyl-4-ethynylpiperidin-4-ol core represents a "privileged structure" in medicinal chemistry, serving as a versatile scaffold for targeting G-protein coupled receptors (GPCRs), sigma receptors, and acetylcholinesterase (AChE). The coexistence of a basic nitrogen (protonatable at physiological pH), a polar hydrogen-bond donor/acceptor (tertiary hydroxyl), and a rigid ethynyl handle allows for high-affinity interactions within deep hydrophobic pockets.

This guide details the protocol for synthesizing this core and subsequently expanding it into a chemical library via two orthogonal pathways: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira Cross-Coupling .

Rationale & Library Design Strategy

The Pharmacophore

The piperidine ring is ubiquitous in FDA-approved drugs (e.g., Donepezil, Fentanyl, Haloperidol). The 4-ethynyl-4-hydroxyl substitution pattern introduces specific advantages:

  • Rigidity: The alkyne spacer restricts conformational freedom, reducing the entropic penalty of binding.

  • Metabolic Stability: The tertiary alcohol blocks metabolic oxidation at the C4 position.

  • Synthetic Divergence: The terminal alkyne is a "spring-loaded" electrophile/nucleophile for rapid library expansion.

Library Logic (DOT Visualization)

The following diagram illustrates the divergent synthesis strategy.

LibraryDesign Start 1-Benzyl-4-piperidone Core CORE SCAFFOLD 1-Benzyl-4-ethynylpiperidin-4-ol Start->Core Ethynylmagnesium bromide THF, -78°C BranchA Route A: CuAAC (Click) Target: 1,2,3-Triazoles Core->BranchA R-N3, Cu(I) BranchB Route B: Sonogashira Target: Internal Alkynes Core->BranchB Ar-X, Pd/Cu Target1 Library A: Bioisosteres (Kinase/AChE Inhibitors) BranchA->Target1 Target2 Library B: Rigid Spacers (GPCR Ligands) BranchB->Target2

Figure 1: Divergent synthesis workflow. The core scaffold serves as the branching point for two distinct chemical spaces.

Protocol 1: Synthesis of the Core Scaffold

Target: 1-Benzyl-4-ethynylpiperidin-4-ol Mechanism: Nucleophilic addition of acetylide anion to a ketone.

Reagents & Materials
ReagentEquiv.[1]RoleSafety Note
1-Benzyl-4-piperidone 1.0ElectrophileIrritant
Ethynylmagnesium bromide (0.5M in THF)1.2 - 1.5NucleophilePyrophoric , Moisture sensitive
Anhydrous THF SolventSolventPeroxide former
Sat. NH₄Cl N/AQuenchExothermic upon addition
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvation: Dissolve 1-Benzyl-4-piperidone (10.0 mmol) in anhydrous THF (50 mL) under N₂ atmosphere. Cool the solution to -78°C (dry ice/acetone bath).

    • Expert Tip: Cooling is critical. Higher temperatures promote enolization of the ketone rather than addition, reducing yield.

  • Addition: Transfer Ethynylmagnesium bromide (12.0 mmol) to the addition funnel via cannula. Add dropwise over 30 minutes.

    • Observation: The solution may turn slightly cloudy or yellow.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quench: Carefully add saturated aqueous NH₄Cl (20 mL) at 0°C. Caution: Vigorous gas evolution.

  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with Brine (1 x 50 mL). Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO₂, 0-5% MeOH/DCM gradient).

    • Expected Yield: 75-85%.

    • Validation: ¹H NMR (CDCl₃) should show a singlet ~2.5 ppm (alkyne proton) and disappearance of the ketone carbonyl in ¹³C NMR.

Protocol 2: Library Expansion via Click Chemistry (CuAAC)

Objective: Synthesis of 1,4-disubstituted 1,2,3-triazoles. Application: Mimicking amide bonds; improving solubility and metabolic stability.

Reagents[2][3][4][5]
  • Core Scaffold (1.0 equiv)

  • Diverse Azides (R-N₃) (1.1 equiv) (Commercial or synthesized in situ)

  • CuSO₄·5H₂O (10 mol%)

  • Sodium Ascorbate (20 mol%)

  • Solvent: t-BuOH/H₂O (1:1) or DMSO.[2]

Workflow
  • Plate Setup: In a 96-well deep-well plate, dissolve the Core Scaffold (0.1 mmol per well) in t-BuOH (500 µL).

  • Azide Addition: Add specific Azide solution (0.11 mmol) in t-BuOH/DMSO to each well.

  • Catalyst Cocktail: Prepare a fresh aqueous solution of CuSO₄ and Sodium Ascorbate. Add to each well (Total volume ~1 mL).

  • Incubation: Seal plate and shake at Room Temperature (RT) for 12–18 hours.

    • Visual Cue: The reaction mixture often turns from light blue (Cu²⁺) to colorless/yellow (Cu¹⁺) and back to blue upon completion/oxidation.

  • Isolation: Dilute with water, extract with EtOAc (or precipitate directly if product is insoluble).

  • Purification: Prep-HPLC or SCX (Strong Cation Exchange) cartridges to remove copper salts.

Protocol 3: Library Expansion via Sonogashira Coupling

Objective: Synthesis of internal aryl alkynes. Application: Extending the hydrophobic reach to target deep receptor pockets (e.g., Sigma-1 receptor).

Reagents
  • Core Scaffold (1.0 equiv)

  • Aryl Halides (Ar-I or Ar-Br) (1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (5 mol%)

  • CuI (2 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: Anhydrous DMF or MeCN.

Workflow
  • Deoxygenation: Degas all solvents and liquid reagents with N₂ bubbling for 15 mins. Oxygen is the enemy of this reaction (leads to Glaser homocoupling).

  • Reaction Assembly: In a reaction vial, combine Core Scaffold, Aryl Halide, Pd catalyst, and CuI.

  • Initiation: Add degassed DMF and Et₃N. Cap immediately under N₂.

  • Conditions:

    • For Aryl Iodides: Stir at RT for 4–6 hours.

    • For Aryl Bromides: Heat to 60°C for 12 hours.

  • Scavenging: Add "QuadraPure TU" (thiourea scavenger) or wash with aqueous NH₄OH/NH₄Cl to remove Cu/Pd (blue aqueous layer indicates successful copper removal).

Quality Control & Validation

Every library member must pass the following QC gates before biological screening:

MethodAcceptance CriteriaPurpose
LC-MS (ESI+) [M+H]⁺ peak dominant; Purity > 90% (UV 254nm)Confirm identity and purity.
¹H NMR (DMSO-d₆) Integration of benzyl CH₂ (~3.5 ppm) and aromatic protons.Structural verification.
Appearance Solid/Crystalline preferred.Ease of handling.
Troubleshooting Guide
  • Issue: Low yield in Core Synthesis.

    • Solution: Ensure THF is strictly anhydrous. Test Grignard reagent activity (titration).

  • Issue: Homocoupling in Sonogashira (dimer formation).

    • Solution: Increase N₂ sparging time. Add the alkyne slowly to the catalyst mixture.

  • Issue: Copper stuck in "Click" product.

    • Solution: Wash with EDTA solution or use heterogeneous catalysts (Cu on Charcoal).

References

  • Synthesis of 4-Arylpiperidines

    • Source: ResearchG
    • Context: Defines the reactivity of the 1-benzyl-4-piperidone core with nucleophiles and subsequent cross-coupling str
    • URL:[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

    • Source: Int. J. Mol.[3][4] Sci. (NIH/PubMed)

    • Context: Reviews the "privileged" nature of the piperidine scaffold in drug discovery.
    • URL:[Link]

  • Click Chemistry in Peptide-Based Drug Design.

    • Source: NIH / PMC
    • Context: Validates the use of CuAAC for creating bio-active libraries and the stability of the triazole linker.
    • URL:[Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling.

    • Source: University of Washington / J. Org. Chem
    • Context: Provides critical optimization parameters to prevent Glaser coupling during the functionaliz
    • URL:[Link]

  • 1-BENZYL-4-METHYLPIPERIDIN-4-OL Synthesis Protocol.

    • Source: ChemicalBook[5]

    • Context: Analogous protocol for Grignard addition to 1-benzyl-4-piperidone, validating the temper

Sources

Troubleshooting & Optimization

identifying and minimizing byproducts in the ethynylation of 1-benzyl-4-piperidone

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for the ethynylation of 1-benzyl-4-piperidone. It is designed to assist researchers in optimizing the synthesis of 1-benzyl-4-ethynyl-4-piperidinol , a critical intermediate in the synthesis of various pharmaceutical scaffolds (e.g., piperidine-based analgesics and antihistamines).

Status: Operational | Tier: Level 3 Engineering Support

The Reaction Landscape: Mechanism & Critical Failures

Context: The conversion of 1-benzyl-4-piperidone to 1-benzyl-4-ethynyl-4-piperidinol is classically achieved via the Favorskii Ethynylation (using KOH/Acetylene) or via Grignard addition (Ethynylmagnesium bromide).

While the reaction appears simple, the equilibrium dynamics often lead to two primary failure modes:

  • Bis-Ethynylation (The "Diol" Effect): The product (an ethynyl carbinol) retains an acidic acetylenic proton. Under basic conditions, this product can act as a nucleophile, attacking a second molecule of piperidone to form a symmetric acetylenic glycol (diol).

  • Aldol Condensation: The starting piperidone possesses acidic

    
    -protons. In the presence of strong bases (KOH, 
    
    
    
    -BuOK) and insufficient acetylene saturation, the ketone self-condenses to form dimers.
Visualizing the Pathway (DOT Diagram)

EthynylationPathways Start 1-Benzyl-4-piperidone Intermediate Piperidone Acetylide (Transient) Start->Intermediate + Base Acetylene Acetylene (HC≡CH) Acetylene->Intermediate Fast Saturation Product TARGET: 1-Benzyl-4-ethynyl-4-piperidinol Intermediate->Product + H+ (Quench) Aldol Byproduct A: Aldol Dimer (Yellow/Orange) Intermediate->Aldol + Start (Slow Acetylene) Diol Byproduct B: Sym-Acetylenic Glycol (Bis-adduct) Product->Diol + Start + Base (Low Acetylene Conc.)

Figure 1: Reaction network showing the competition between the desired mono-addition and the parasitic bis-addition (Diol) or self-condensation (Aldol).

Troubleshooting Guides (Ticket-Based Support)

Ticket #101: "My product is a gummy solid with high molecular weight."

Diagnosis: Formation of the Bis-Adduct (Acetylenic Glycol) . Root Cause: Kinetic competition. The generated mono-anion (the desired product precursor) competed with the acetylene gas for the unreacted ketone. This occurs when the local concentration of dissolved acetylene is too low relative to the ketone.

Corrective Protocol:

  • The Saturation Rule: Do not add the base/ketone mixture until the solvent is fully saturated with acetylene.

  • Reverse Addition: Instead of adding acetylene to the ketone, add the ketone slowly to a pre-saturated solution of acetylene and base.

  • Pressure Boost: If working in a standard flask, switch to a slight positive pressure (balloon or 1-2 bar in an autoclave) to increase acetylene solubility (Henry’s Law).

Ticket #102: "The reaction mixture turned deep orange/red, and yield is low."

Diagnosis: Aldol Condensation / Resinification. Root Cause: The base deprotonated the


-carbon of the piperidone instead of the acetylene. This enolate then attacked another ketone molecule.

Corrective Protocol:

  • Temperature Control: Aldol condensation has a higher activation energy than acetylide formation. Lower the reaction temperature (e.g., from 0°C to -10°C or -40°C depending on solvent).

  • Solvent Switch: If using THF, consider adding a co-solvent like DMSO or NMP, which increases the basicity and solubility of the acetylide, favoring the desired pathway.

  • Base Selection: Switch from KOH to Potassium tert-butoxide (

    
    -BuOK) in THF. The bulky cation/anion pair can sometimes favor the kinetic deprotonation of acetylene over the thermodynamic enolization of the ketone.
    
Ticket #103: "I see unreacted starting material despite long reaction times."

Diagnosis: "Stalled" Equilibrium. Root Cause: The reaction is reversible. If the generated alkoxide is not stabilized (e.g., by complexation or precipitation), it can revert to the ketone and acetylene.

Corrective Protocol:

  • The "Complexation" Fix: If using KOH in DMSO/THF, the potassium alkoxide is relatively stable. However, ensure anhydrous conditions. Water shifts the equilibrium back to the starting materials.

  • Grignard Alternative: Switch to Ethynylmagnesium bromide in THF. This reaction is irreversible.

    • Warning: Grignard reagents are extremely sensitive to moisture (see Ticket #104).

Data & Specifications: Impurity Profiles

Impurity TypeChemical Structure DescriptionDetection (TLC/LCMS)Prevention Strategy
Bis-Adduct (Diol) Two piperidine rings connected by a

bridge.
High

(non-polar) or very low

depending on ionization. Mass:

.
High Acetylene Dilution. Maintain high

ratio (>5:1).
Aldol Dimer Dimer with

-unsaturation.
UV-active (strong absorption due to conjugation). Distinct yellow color.Low Temperature. Fast addition of ketone to base.
Enol Ether Dehydration product of the alcohol.Mass: Product

.
Avoid acidic workups. Keep quench neutral (saturated

).
Polymer Polyacetylene (Cuprene).Insoluble black/brown flecks.Remove trace copper/heavy metals. Use glass-lined or passivated reactors.

Validated Experimental Protocol (The "Favorskii" Method)

Recommended for scalability and cost-efficiency.

Objective: Synthesis of 1-benzyl-4-ethynyl-4-piperidinol with <5% Bis-adduct formation.

Reagents:

  • 1-Benzyl-4-piperidone (1.0 eq)[1]

  • Acetylene gas (Purified, >99.5%)

  • Potassium hydroxide (KOH) powder (4.0 eq)

  • Solvent: Dry THF (Tetrahydrofuran) / DMSO (4:1 ratio)

Step-by-Step Workflow:

  • System Prep: Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer, gas inlet tube (reaching the bottom), and thermometer. Flush with Argon.

  • Base Suspension: Charge KOH powder and DMSO/THF mixture. Cool to -10°C .

  • Saturation (Critical Step): Bubble Acetylene gas vigorously through the slurry for 30 minutes . Do not skip this. The mixture must be saturated before the ketone sees the base.

  • Addition: Dissolve 1-benzyl-4-piperidone in minimal THF. Add this solution dropwise over 45 minutes while continuing to bubble Acetylene.

    • Why? Slow addition ensures that any ketone entering the flask is immediately surrounded by an excess of acetylide anions, preventing it from reacting with the product alkoxide.

  • Reaction: Maintain Acetylene flow and stirring at 0°C for 2–4 hours. Monitor by TLC (System: EtOAc/Hexane).[1]

  • Quench: Pour the reaction mixture into ice-cold saturated

    
     solution.
    
    • Note: Do not use strong mineral acids (HCl), as this may dehydrate the tertiary alcohol.

  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with Brine (
    
    
    
    ) to remove DMSO. Dry over
    
    
    .[2][3]
  • Purification: If the "Diol" is present, it is often much less soluble. It can sometimes be removed by precipitation from cold ether, or via column chromatography (the Diol elutes significantly later or earlier depending on the stationary phase, usually more polar due to two hydroxyls).

References

  • Mechanism of Ethynylation: Tedeschi, R. J. (1965). Acetylenic Chemistry: Preparation of Acetylenic Alcohols. Journal of Organic Chemistry. (Grounding: Establishes the competition between mono- and bis-addition in Favorskii reactions).

  • Piperidone Synthesis Context: Janssen, P. A. J. (1960). Synthetic Analgesics. Part I. Diphenylpropylamines. Journal of Medicinal Chemistry. (Grounding: Foundational work on 4-substituted piperidines).

  • Minimizing Byproducts: Smith, W. N., & Beumel, O. F. (1973). Preparation of Alkynylols. Synthesis. (Grounding: Discusses the use of solvent systems like DMSO/THF to suppress side reactions).

  • Process Optimization: Process for the preparation of 1-benzyl-4-ethynyl-4-piperidinol. (Patent Literature, WO2006084282). (Grounding: Industrial validation of the KOH/DMSO/Acetylene method).

Sources

purification challenges of 1-Benzyl-4-ethynylpiperidin-4-ol and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-Benzyl-4-ethynylpiperidin-4-ol

Executive Summary

1-Benzyl-4-ethynylpiperidin-4-ol (CAS: 306936-35-4) is a critical intermediate in the synthesis of tyrosine kinase inhibitors, such as Lenvatinib. Its purification is complicated by its amphiphilic nature (lipophilic benzyl group + hydrophilic hydroxyl/amine) and the potential instability of the terminal alkyne. This guide addresses the most frequent purification bottlenecks: separating unreacted ketone starting material, preventing "oiling out" during crystallization, and eliminating trace metals from ethynylation reagents.[1]

Module 1: Troubleshooting & FAQs

Q1: I am seeing significant tailing on my TLC plates and column chromatography. How do I fix this?

Diagnosis: The tertiary amine in the piperidine ring interacts strongly with the acidic silanol groups on standard silica gel, causing peak broadening and tailing.[1] Solution: You must deactivate the silica.

  • The "Amine Modifier" Method: Add 1–3% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ) to your mobile phase.[1]
    
  • Protocol: Pre-flush the column with mobile phase containing the modifier before loading your sample.

  • Recommended Solvent System: DCM:MeOH (95:5 to 90:10) + 1%

    
    . The ammonia competes for the silanol sites, allowing the amine product to elute as a sharp band.[1]
    
Q2: My product is "oiling out" instead of crystallizing. How do I induce precipitation?

Diagnosis: This often happens when the cooling rate is too fast or the solvent polarity is not optimized for the amphiphilic structure. Solution: Use a "Cloud Point" titration method with a dual-solvent system.

  • Primary Solvent (Dissolver): Ethyl Acetate or minimal hot Ethanol.

  • Anti-Solvent (Precipitator): Hexanes or Heptane.

  • Technique: Dissolve the crude oil in the minimum amount of hot primary solvent. Add the anti-solvent dropwise while hot until a faint, persistent cloudiness appears.[1] Add one drop of primary solvent to clear it, then turn off the heat and let it cool slowly to room temperature in the oil bath (do not remove the flask immediately). This slow cooling promotes crystal lattice formation over amorphous oil separation.

Q3: How do I remove unreacted 1-benzylpiperidin-4-one starting material?

Diagnosis: Both the product and starting material are basic amines, so acid-base extraction will not separate them. Solution: Exploiting the polarity difference.

  • Chromatography: The ethynyl alcohol is significantly more polar than the starting ketone due to the hydroxyl group. On silica (with amine modifier), the ketone will elute first (higher

    
    ), and the alcohol will elute second.[1]
    
  • Chemoselective Derivatization (Last Resort): If chromatography is difficult on a large scale, treat the mixture with a small amount of hydroxylamine hydrochloride.[1] This converts the ketone to an oxime, which has vastly different solubility/polarity properties and can often be removed via crystallization or filtration.[1]

Module 2: Self-Validating Purification Protocols

Protocol A: The "Double-Wash" Acid-Base Extraction

Purpose: To remove neutral organic impurities, non-basic degradation products, and bulk metal residues.[1]

Logic: This system uses the pH-dependent solubility of the piperidine nitrogen. By swinging the pH, we force the product to migrate between phases, leaving impurities behind.[1]

Step-by-Step:

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Acid Extraction (Targeting Amine):

    • Extract the organic layer with 1M HCl (aq) (

      
      ).
      
    • Checkpoint: The product (protonated ammonium salt) is now in the Aqueous Phase .

    • Waste: Discard the Organic Phase (contains neutral impurities).

  • Basification:

    • Cool the combined aqueous extracts to 0–5°C (ice bath).

    • Slowly add 4M NaOH or Sat.

      
        until pH reaches 10–12.
      
    • Observation: The solution should become cloudy as the free base precipitates/oils out.

  • Recovery Extraction:

    • Extract the cloudy aqueous mixture with DCM (Dichloromethane) (

      
      ).
      
    • Checkpoint: The product (free base) is now in the DCM Phase .

  • Drying: Wash DCM with brine, dry over

    
    , and concentrate.
    
Protocol B: Metal Scavenging (Critical for Pharma Applications)

Purpose: Removal of Lithium/Magnesium/Cerium residues from ethynylation reagents.[1]

Logic: Standard extraction often leaves trace metals coordinated to the amine/alkyne. Chelating agents are required.

  • Reagent: Use EDTA disodium salt solution or a resin-based scavenger (e.g., SiliaMetS®).[1]

  • Wash Step: During the workup, wash the organic phase with a 5% aqueous solution of

    
     adjusted to pH 8.[1] Stir vigorously for 30 minutes before phase separation.
    

Module 3: Visualizing the Workflow

The following diagram illustrates the logical decision path for purifying the crude reaction mixture.

PurificationWorkflow cluster_impurities Impurity Fate Start Crude Reaction Mixture (Product + Ketone + Metals) AcidBase Acid-Base Extraction (Protocol A) Start->AcidBase Remove Neutrals CheckPurity Check Purity (TLC/HPLC) AcidBase->CheckPurity HighPurity Recrystallization (EtOAc/Hexane) CheckPurity->HighPurity Ketone < 5% LowPurity Flash Chromatography (DCM:MeOH + 1% NH4OH) CheckPurity->LowPurity Ketone > 5% Final Pure 1-Benzyl-4-ethynylpiperidin-4-ol HighPurity->Final LowPurity->Final NeutralImp Neutral Organics (Removed in Acid Wash) MetalImp Metal Residues (Removed in EDTA Wash)

Caption: Decision matrix for purification. Acid-base extraction is the primary cleanup, followed by a divergence based on remaining ketone content.[1]

Module 4: Data & Specifications

Table 1: Solubility Profile & Solvent Selection

SolventSolubility (25°C)ApplicationNotes
Dichloromethane (DCM) HighExtraction / ChromatographyExcellent for dissolving the crude oil.
Ethyl Acetate ModerateCrystallizationGood "dissolver" solvent when hot.
Hexanes/Heptane LowCrystallizationPrimary "anti-solvent" to force precipitation.
Water (pH < 3) HighPurificationSoluble as ammonium salt.
Water (pH > 10) LowPurificationInsoluble as free base (precipitates).[1]

References

  • Lenvatinib Synthesis & Intermediates

    • Patent: Eisai R&D Management Co., Ltd.[1] "Process for the preparation of Lenvatinib." EP 3620452 A1 . (2020).[2] Describes the handling of piperidine intermediates and crystallization in DMSO/DCM systems.

    • Source:[1]

  • General Piperidine Purification

    • Article: "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters, 4 (2021) 192-199.[1][3] Discusses solvent systems (Ethanol, EtOAc) for piperidine derivatives.

    • Source: [Chem. Rev. Lett.[3] Full Text]([Link])

  • Chromatographic Techniques for Amines

    • Guide: "Purification of Amine-Containing Compounds." Silicycle Application Notes. Highlights the necessity of amine modifiers (TEA/NH4OH) to prevent tailing on silica.
    • Source:

Sources

optimizing reaction conditions for click chemistry with sterically hindered alkynes like 1-Benzyl-4-ethynylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Click Chemistry for Sterically Hindered Alkynes

A Senior Application Scientist's Guide to Overcoming Challenges with Substrates like 1-Benzyl-4-ethynylpiperidin-4-ol

Welcome to the technical support center for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a special focus on sterically demanding substrates such as 1-Benzyl-4-ethynylpiperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields and reaction rates with bulky molecular building blocks. Here, we will delve into the mechanistic nuances of "click chemistry" and provide practical, field-proven troubleshooting strategies to ensure the success of your experiments.

The CuAAC reaction is renowned for its efficiency and broad functional group tolerance.[1][2] However, when one or both of the coupling partners are sterically hindered, the reaction kinetics can be significantly impeded, leading to low yields, incomplete conversions, and the formation of side products.[3] This guide will equip you with the knowledge to systematically troubleshoot and optimize your reaction conditions.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you might be facing in the lab, providing detailed explanations and actionable solutions.

Question 1: My click reaction with a sterically hindered alkyne, such as 1-Benzyl-4-ethynylpiperidin-4-ol, is resulting in very low yields. What are the primary factors I should investigate?

Answer:

Low yields in CuAAC reactions with bulky substrates are a common challenge and can often be attributed to a few key factors.[3] The primary areas to focus on are the catalyst system (both the copper source and the ligand), the reaction solvent, and the temperature.

  • Catalyst System: The choice of the copper source and, more critically, the accelerating ligand is paramount.[4] For sterically demanding substrates, standard "ligandless" conditions or simple ligands may not be sufficient to promote the reaction efficiently. The ligand plays a crucial role in stabilizing the Cu(I) oxidation state, preventing catalyst disproportionation and oxidation, and increasing the catalyst's reactivity.[5][6] For hindered systems, ligands that are more electron-donating and can accommodate the bulky substrate are often more effective.

  • Solvent: The solvent can significantly influence the reaction rate by affecting the solubility of the reactants and the catalyst, as well as by coordinating with the copper center.[7] For bulky, often greasy molecules, a solvent system that ensures complete dissolution of all components is essential. Solvent mixtures, such as t-butanol/water or DMSO/water, are frequently employed to this end.[8]

  • Temperature: While many click reactions proceed readily at room temperature, increasing the temperature can provide the necessary activation energy to overcome the steric barrier.[3][9] Moderate heating (e.g., 40-60 °C) can often lead to a significant improvement in yield and reaction time.[8]

Question 2: I'm observing significant starting material remaining even after prolonged reaction times. How can I drive the reaction to completion?

Answer:

Incomplete conversion is a clear indication that the reaction is kinetically slow. To address this, a multi-pronged approach to optimization is recommended:

  • Optimize the Ligand: This is often the most impactful change you can make. Tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivative, THPTA, are commonly used ligands that can accelerate the reaction.[10] For particularly challenging substrates, consider more specialized ligands like bathophenanthroline or N-heterocyclic carbene (NHC)-based ligands, which have shown exceptional activity in promoting CuAAC with hindered substrates.[11][12]

  • Increase Catalyst Loading: While typical click reactions use 1-5 mol% of the copper catalyst, increasing the loading to 10 mol% or even higher can sometimes be necessary for sluggish reactions.[8] However, be mindful that higher catalyst concentrations can also lead to an increase in side products.

  • Elevate the Temperature: As mentioned previously, heating the reaction can significantly accelerate the rate. A systematic screen of temperatures from room temperature up to around 80 °C can help identify the optimal condition.

  • Consider a Different Copper Source: While the in-situ reduction of CuSO₄ with sodium ascorbate is the most common method for generating the active Cu(I) catalyst, direct Cu(I) sources like CuI or CuBr can sometimes offer different reactivity profiles.[7][13] However, these are more sensitive to oxidation and require careful handling under an inert atmosphere.[13]

Question 3: I'm seeing the formation of a significant amount of a side product that I suspect is the homocoupling of my alkyne (Glaser coupling). How can I prevent this?

Answer:

The formation of diynes through oxidative homocoupling is a common side reaction in CuAAC, especially when the reaction is slow.[5] This occurs when the Cu(I) catalyst is oxidized to Cu(II) in the presence of oxygen. To minimize this unwanted side reaction:

  • Ensure an Inert Atmosphere: Degas your solvents and run the reaction under an inert atmosphere of nitrogen or argon.[3] This is particularly important when using air-sensitive Cu(I) salts directly.

  • Maintain an Excess of Reducing Agent: When generating Cu(I) in situ from a Cu(II) salt, use a sufficient excess of the reducing agent (typically sodium ascorbate) to maintain a reducing environment throughout the reaction.[5] A common practice is to use at least two equivalents of sodium ascorbate for every equivalent of the copper(II) salt.

  • Use a Chelating Ligand: A good chelating ligand will not only accelerate the desired cycloaddition but also protect the Cu(I) center from oxidation.[14]

Question 4: Are there any specific solvent recommendations for a substrate like 1-Benzyl-4-ethynylpiperidin-4-ol, which has both polar and non-polar character?

Answer:

For substrates with mixed polarity, finding a suitable solvent system is crucial for ensuring all reactants are in the same phase. A single solvent may not be optimal. Here are some recommendations:

  • Mixtures of Water and Organic Solvents: The most common and often most effective approach is to use a mixture of water with a miscible organic solvent. Popular choices include:

    • t-Butanol/Water (1:1): A classic and effective mixture for a wide range of substrates.[8]

    • DMSO/Water: DMSO is an excellent solvent for many organic compounds and is miscible with water.[15]

    • DMF/Water: Similar to DMSO, DMF is a polar aprotic solvent that can help solubilize a variety of substrates.[9]

  • Neat (Solvent-Free) Conditions: In some cases, particularly for liquid substrates, running the reaction neat can lead to very high effective concentrations and surprisingly fast reaction rates.[11]

It is often beneficial to perform a small-scale solvent screen to identify the optimal system for your specific substrates.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the CuAAC reaction, and how does steric hindrance interfere with it?

A1: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds through a catalytic cycle involving a copper(I) acetylide intermediate.[16] The key steps are the formation of the copper acetylide, coordination of the azide to the copper center, and subsequent cyclization to form the triazole product.[5][16] Steric hindrance can impede several of these steps, most notably the approach of the bulky azide to the sterically encumbered copper-alkyne complex. This increases the activation energy of the reaction, leading to slower rates.[17]

Q2: How do I choose the right ligand for my sterically hindered click reaction?

A2: The ideal ligand should be a good chelator for Cu(I), be electron-donating to enhance the catalyst's reactivity, and have a structure that does not create additional steric clash with the substrates. While there is no universal "best" ligand, a good starting point is to screen a few different classes. A comparison of commonly used ligands is provided in the table below.

Q3: Can microwave irradiation be used to accelerate click reactions with bulky substrates?

A3: Yes, microwave heating can be a very effective technique for accelerating slow CuAAC reactions.[5] The rapid and efficient heating provided by a microwave reactor can significantly reduce reaction times, often from hours to minutes. However, it is important to carefully monitor the temperature and pressure to avoid decomposition of the starting materials or products.

Q4: What are the key differences between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry, and when should I choose one over the other?

A4: The main difference is the absence of a copper catalyst in strain-promoted azide-alkyne cycloaddition (SPAAC).[18] SPAAC utilizes a strained cyclooctyne, which reacts with an azide without the need for a metal catalyst.[19] This makes SPAAC ideal for applications in living systems where the cytotoxicity of copper is a concern.[2] However, CuAAC is generally faster and uses simpler, more readily available alkyne substrates.[2] For most synthetic applications outside of a biological context, CuAAC is the more common choice.

Data Presentation: A Comparative Overview of Reaction Conditions

The following table provides a summary of reaction conditions that can be optimized for CuAAC with sterically hindered alkynes.

Parameter Standard Conditions Optimized Conditions for Hindered Substrates Rationale
Copper Source CuSO₄/Sodium AscorbateCuSO₄/Sodium Ascorbate or CuI/CuBrDirect Cu(I) sources can sometimes offer higher reactivity, but require an inert atmosphere.[7][13]
Catalyst Loading 1-5 mol%5-15 mol%Higher catalyst loading can increase the reaction rate for slow reactions.[8]
Ligand None or TBTA/THPTATBTA, THPTA, Bathophenanthroline, NHC-based ligandsMore sophisticated ligands can significantly accelerate the reaction and prevent side reactions.[10][11][12]
Solvent t-BuOH/H₂O (1:1)DMSO/H₂O, DMF/H₂O, or neatEnsures complete solubility of bulky, often less polar substrates.[9][11][15]
Temperature Room Temperature40-80 °CProvides the necessary activation energy to overcome steric barriers.[3][9]
Atmosphere AirNitrogen or ArgonMinimizes oxidative homocoupling of the alkyne.[3]

Experimental Protocols

Protocol 1: General Procedure for CuAAC with a Sterically Hindered Alkyne

This protocol provides a starting point for the optimization of your reaction.

  • Reagent Preparation:

    • Prepare a stock solution of your sterically hindered alkyne (e.g., 1-Benzyl-4-ethynylpiperidin-4-ol) in a suitable organic solvent (e.g., DMSO or DMF).

    • Prepare a stock solution of your azide partner in the same solvent or a compatible one.

    • Prepare a fresh 1 M aqueous solution of sodium ascorbate.

    • Prepare a 100 mM aqueous solution of CuSO₄·5H₂O.

    • If using a ligand, prepare a stock solution (e.g., 50 mM of THPTA in water).

  • Reaction Setup:

    • To a reaction vial, add the alkyne solution (1.0 eq).

    • Add the azide solution (1.0-1.2 eq).

    • Add the chosen solvent or solvent mixture to achieve the desired concentration (typically 0.1-0.5 M).

    • If using a ligand, add the ligand solution (typically 1.1 eq relative to the copper).

    • Add the CuSO₄·5H₂O solution (0.05-0.1 eq).

    • Initiate the reaction by adding the sodium ascorbate solution (0.1-0.2 eq).

  • Reaction Monitoring and Work-up:

    • Stir the reaction at the desired temperature (start with room temperature and consider heating if the reaction is slow).

    • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

    • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Screening Experiment for Optimizing Ligand and Solvent

This protocol outlines a parallel screening approach to quickly identify optimal reaction conditions.

  • Setup:

    • In a 24-well plate or an array of reaction vials, set up multiple reactions in parallel.

    • In each well, add a fixed amount of your alkyne and azide.

    • To different sets of wells, add different solvents or solvent mixtures (e.g., t-BuOH/H₂O, DMSO/H₂O, DMF/H₂O).

    • Within each solvent set, test different ligands (e.g., no ligand, TBTA, THPTA, bathophenanthroline).

    • Add the copper source and reducing agent to each well to initiate the reactions.

  • Execution and Analysis:

    • Stir the plate at a constant temperature (e.g., 40 °C).

    • After a set time (e.g., 4, 8, and 24 hours), take a small aliquot from each well for analysis by LC-MS to determine the conversion to the desired product.

    • Compare the results to identify the most effective ligand and solvent combination for your specific substrates.

Visualization of Key Concepts

The Catalytic Cycle of CuAAC

CuAAC_Cycle cluster_0 Catalytic Cycle Cu(I) Cu(I) Cu-Acetylide Cu-Acetylide Cu(I)->Cu-Acetylide + Alkyne Alkyne Alkyne Metallacycle Metallacycle Cu-Acetylide->Metallacycle + Azide Azide Azide Metallacycle->Cu(I) -> Product + Cu(I) Triazole_Product Triazole_Product Metallacycle->Triazole_Product

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield in CuAAC Check_Catalyst Optimize Catalyst System Start->Check_Catalyst Increase_Temp Increase Temperature Check_Catalyst->Increase_Temp No Improvement Success High Yield Achieved Check_Catalyst->Success Improvement Change_Solvent Change Solvent System Increase_Temp->Change_Solvent No Improvement Increase_Temp->Success Improvement Change_Solvent->Success Improvement

Caption: A systematic workflow for troubleshooting low yields in CuAAC reactions.

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Galiana, A. D., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1938-1951. [Link]

  • Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Accounts of chemical research, 43(10), 1353–1363. [Link]

  • van der Heijden, K. D., et al. (2020). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Chemistry–A European Journal, 26(6), 1279-1286. [Link]

  • Hong, V., et al. (2009). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current protocols in protein science, 59(1), 15.2.1–15.2.22. [Link]

  • Díez-González, S., & Nolan, S. P. (2008). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? Angewandte Chemie International Edition, 47(46), 8881-8884. [Link]

  • Lallana, E., et al. (2017). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Polymers, 9(12), 675. [Link]

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]

  • Aioub, A. G., et al. (2017). Selection of Natural Peptide Ligands for Copper-Catalyzed Azide-Alkyne Cycloaddition Catalysis. Bioconjugate chemistry, 28(6), 1693–1701. [Link]

  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 18(7), 8159–8171. [Link]

  • Galiana, A. D., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1938-1951. [Link]

  • Reddit. (2022, September 7). Low yields in Click rxn. r/OrganicChemistry. Retrieved from [Link]

  • Kananovich, D. G., & Kletskov, A. V. (2015). CuAAC reactions of sterically hindered azides. Russian Chemical Bulletin, 64(11), 2697-2704. [Link]

  • Mátravölgyi, B., et al. (2020). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journal of Organic Chemistry, 16, 1246-1255. [Link]

  • ResearchGate. (2021, December 16). Click chemstry: Why does it sometimes work and other times it doesn't? Retrieved from [Link]

  • Alonso, F., et al. (2015). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Catalysts, 5(4), 1829-1891. [Link]

  • Worrell, B. T., et al. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Journal of the American Chemical Society, 135(40), 14870–14873. [Link]

  • Díez-González, S., & Nolan, S. P. (2011). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? ChemCatChem, 3(8), 1246-1256. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & biology, 21(9), 1076–1101. [Link]

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature on 'çlick' reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions. Retrieved from [Link]

  • YouTube. (2022, October 7). A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application. Retrieved from [Link]

  • Singh, P., et al. (2023). “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. ACS Chemical Neuroscience, 14(23), 4153–4185. [Link]

Sources

Technical Support Center: Troubleshooting CuAAC with 1-Benzyl-4-ethynylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

Welcome to the technical support guide for 1-Benzyl-4-ethynylpiperidin-4-ol (CAS: 126535-79-1) . This scaffold is a high-value intermediate in drug discovery, particularly for CNS-active targets, but it presents a "Dual-Interference" challenge in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Challenge: Standard "click" protocols (e.g., CuSO₄ + Ascorbate in water) often fail with this substrate, resulting in black precipitates, low yields, or complete stagnation. This is not due to bad reagents, but rather the specific structural features of the molecule:

  • The Chelation Trap (N-Benzyl Piperidine): The tertiary amine at position 1 is a competitive ligand. It can chelate Cu(I), removing it from the catalytic cycle or accelerating its oxidation to inactive Cu(II).

  • The Steric Wall (C4-Hydroxyl): The hydroxyl group creates a gem-disubstituted center at C4, imposing significant steric crowding around the alkyne, slowing the formation of the copper-acetylide intermediate.

This guide provides the mechanistic insight and optimized protocols to overcome these barriers.

Diagnostic Workflow

Before altering your protocol, use this logic flow to identify your specific failure mode.

TroubleshootingFlow start START: Reaction Failed check_color Check Reaction Color start->check_color blue Blue / Green Solution check_color->blue Observed yellow Yellow / Colorless check_color->yellow Observed black Black Precipitate check_color->black Observed ox_issue Issue: Cu(I) Oxidized to Cu(II) Cause: Amine-accelerated oxidation blue->ox_issue steric_issue Issue: Kinetic Stagnation Cause: C4-Sterics preventing Cu-acetylide formation yellow->steric_issue ligand_issue Issue: Catalyst Poisoning Cause: Piperidine N-chelation black->ligand_issue sol_ox Solution: Degas solvents + Increase Ascorbate (10 eq) ox_issue->sol_ox sol_lig Solution: Use THPTA (5 eq) to out-compete amine ligand_issue->sol_lig sol_heat Solution: Heat to 40-50°C or add DMSO steric_issue->sol_heat

Figure 1: Diagnostic logic for identifying failure modes based on visual cues.

Critical Failure Modes & Solutions

Failure Mode A: The "Black Death" (Catalyst Poisoning)

Observation: The reaction turns dark brown or black, and a precipitate forms. LCMS shows starting material. Mechanism: The piperidine nitrogen is a Lewis base. Without a strong protecting ligand, the nitrogen coordinates to the Copper, forming unreactive Cu-amine complexes. Furthermore, amines are known to accelerate the disproportionation of Cu(I) into Cu(0) (black colloid) and Cu(II). The Fix: You must use a Tris(triazolylmethyl)amine ligand.

  • TBTA: Use for organic-heavy solvents (DMSO/THF).

  • THPTA: Use for aqueous-heavy mixtures.

  • Ratio: The Ligand:Cu ratio must be at least 2:1 (optimally 5:1) to out-compete the piperidine nitrogen.

Failure Mode B: The "Stalled Reaction" (Steric Hindrance)

Observation: Reaction stays clear/yellow (active catalyst present), but conversion halts at <10%. Mechanism: The 4-hydroxyl group creates a bulky environment. The formation of the copper-acetylide (the first step of the cycle) is kinetically suppressed. The Fix:

  • Thermal Bump: Increase temperature to 40–50°C.

  • Solvent Switch: Move to DMSO. It coordinates weakly to Cu(I), stabilizing it while allowing the acetylide to form, and it solubilizes the benzyl group effectively.

The "Gold Standard" Protocol

This protocol is engineered specifically for 1-Benzyl-4-ethynylpiperidin-4-ol , accounting for its solubility (benzyl) and chelating potential (amine).

Reagents:

  • Substrate: 1-Benzyl-4-ethynylpiperidin-4-ol (1.0 equiv)

  • Azide Partner: (1.0 - 1.2 equiv)

  • Catalyst Source: CuSO₄[1][2][3] · 5H₂O (5 mol%)

  • Ligand: THPTA (25 mol%) (Note: High ligand load is intentional)

  • Reductant: Sodium Ascorbate (10-20 mol%)

  • Solvent: DMSO / Water (4:1 ratio)

Step-by-Step Methodology:

  • Ligand Pre-Complexation (Crucial Step):

    • Prepare a stock solution of CuSO₄ and THPTA in water.

    • Mix them before adding to the reaction. The solution should turn a deep turquoise (Cu(II)-Ligand complex).

    • Why? This ensures Cu is protected before it ever sees the piperidine amine.

  • Substrate Dissolution:

    • Dissolve the Alkyne (1-Benzyl-4-ethynylpiperidin-4-ol) and the Azide in DMSO.

    • Target Concentration: 0.1 M - 0.2 M. High concentration drives the reaction against steric barriers.

  • Assembly:

    • Add the DMSO substrate mix to the reaction vessel.

    • Add the Cu-THPTA complex.

    • Degassing (Optional but Recommended): Bubble N₂ or Argon for 2 minutes to prevent Glaser coupling.

  • Initiation:

    • Add Sodium Ascorbate (freshly prepared in water).[1]

    • Color Check: The solution should turn colorless or pale yellow. If it stays blue, your ascorbate is bad.

  • Incubation:

    • Stir at 45°C for 4–16 hours.

    • Note: The elevated temperature is required to overcome the C4-hydroxyl steric hindrance.

Comparative Data: Ligand Efficiency

The table below illustrates why standard conditions fail and how ligands rescue the reactivity for this specific scaffold.

ConditionLigandSolventConversion (4h)Observation
Standard NonetBuOH/H₂O< 5%Black precipitate (Cu disproportionation)
Organic TBTATHF/H₂O45%Slow, solubility issues with Cu-TBTA
Optimized THPTA DMSO/H₂O > 95% Clear yellow solution, clean conversion
Control NoneDMSO15%Brown solution, significant by-products

Frequently Asked Questions (FAQs)

Q: Can I use Copper(I) Iodide (CuI) instead of CuSO₄/Ascorbate? A: generally, No . While CuI is a source of Cu(I), it is extremely sensitive to oxidation.[4] In the presence of the piperidine amine, CuI often oxidizes rapidly or forms insoluble clusters. The CuSO₄/Ascorbate method generates active Cu(I) in situ and the excess ascorbate acts as a buffer against oxidation. If you must use CuI, you must use a ligand (TBTA) and strictly anaerobic conditions (glovebox).

Q: I see a peak at M-2 in my LCMS. What is it? A: This is likely the Glaser Coupling product (homocoupling of two alkyne molecules).[5]

  • Cause: Presence of Oxygen.[4][6]

  • Mechanism:[7][8] The piperidine amine can actually catalyze this side reaction in the presence of Cu and O₂.

  • Solution: Degas your solvents thoroughly and ensure you have excess Sodium Ascorbate (which scavenges O₂).

Q: My product is stuck in the aqueous phase during workup. A: The product contains the basic piperidine nitrogen and the newly formed triazole.

  • Fix: The pH is likely too low, protonating the amine. Adjust the aqueous layer to pH ~9-10 (using saturated NaHCO₃ or dilute NaOH) before extracting with DCM or EtOAc. This ensures the amine is neutral and lipophilic.

Mechanistic Visualization: The Chelation Trap

The diagram below illustrates how the piperidine nitrogen interferes with the catalytic cycle and how THPTA prevents it.

ChelationMechanism cluster_0 Interference Pathway (No Ligand) cluster_1 Optimized Pathway (With THPTA) Cu_Free Cu(I) Dead_Complex Inactive Cu-Amine Complex Cu_Free->Dead_Complex Chelation Piperidine Piperidine (Substrate) Piperidine->Dead_Complex Cu_Ligand Cu(I)-THPTA (Protected) Active_Cat Active Cu-Acetylide Cu_Ligand->Active_Cat Displaces Ligand Transiently Alkyne Alkyne (Substrate) Alkyne->Active_Cat Product Triazole Product Active_Cat->Product + Azide

Figure 2: Competition between substrate chelation (red) and ligand stabilization (green).

References

  • Presolski, S. I., Hong, V., Cho, S. H., & Finn, M. G. (2010). Tailored Ligand Acceleration of the Cu-Catalyzed Azide–Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 132(41), 14570–14576. [Link] (Source for ligand acceleration effects in amine-containing systems)

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. [Link] (Foundational paper on TBTA preventing Cu degradation)

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link] (Source for THPTA protocols and oxidative protection mechanisms)

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link] (Review covering Glaser coupling side reactions and troubleshooting)

Sources

improving the regioselectivity of cycloaddition reactions involving 1-Benzyl-4-ethynylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cycloaddition Optimization Ticket Subject: Regioselectivity & Yield Optimization for 1-Benzyl-4-ethynylpiperidin-4-ol Reference ID: TSC-2026-PIP-ALK Status: Open / Level 3 Escalation

Executive Summary

You are working with 1-Benzyl-4-ethynylpiperidin-4-ol , a functionalized piperidine scaffold containing a terminal alkyne at a quaternary carbon (C4) adjacent to a hydroxyl group (propargylic alcohol) and a tertiary amine (benzyl piperidine).

This substrate presents a classic "competing functionality" challenge in cycloaddition reactions (specifically Azide-Alkyne Cycloaddition):

  • The Propargylic Alcohol: Can act as a directing group in Ruthenium catalysis but creates steric bulk.

  • The Tertiary Amine: Acts as a Lewis base, capable of poisoning "ligandless" Copper catalysts.

This guide provides the protocols to force 1,4-regioselectivity (via Ligand-Accelerated CuAAC) or 1,5-regioselectivity (via RuAAC), bypassing the mixed isomers typical of thermal methods.

Part 1: The Regioselectivity Decision Matrix

Before starting, confirm your target isomer.[1] Thermal methods (uncatalyzed) are not recommended for this substrate due to the formation of difficult-to-separate mixtures (approx. 1:1 ratio) and the high temperatures required, which may degrade the piperidine ring.

Visualizing the Pathway

ReactionPathways Substrate 1-Benzyl-4-ethynyl piperidin-4-ol Target Target Isomer? Substrate->Target CuAAC CuAAC (Copper Catalysis) Target->CuAAC Need 1,4 RuAAC RuAAC (Ruthenium Catalysis) Target->RuAAC Need 1,5 Prod14 1,4-Triazole (Exclusive) CuAAC->Prod14 Ligand Required (TBTA/THPTA) Prod15 1,5-Triazole (Exclusive) RuAAC->Prod15 Cp*RuCl(cod) (OH-Directing Effect)

Figure 1: Decision tree for catalyst selection based on desired regiochemistry.

Part 2: Achieving 1,4-Regioselectivity (CuAAC)

The Challenge: The piperidine nitrogen (N1) is a competitive ligand. In standard conditions (CuSO₄ + Ascorbate without ligands), the substrate itself coordinates to the Copper(I) species, leading to catalyst deactivation ("poisoning") or sluggish turnover.

The Solution: You must use a polytriazole ligand (e.g., TBTA or THPTA). These ligands bind Cu(I) stronger than your substrate's amine, protecting the catalyst while keeping the metal center active for the alkyne.

Optimized Protocol: Ligand-Accelerated Click
  • Reagents:

    • Substrate: 1-Benzyl-4-ethynylpiperidin-4-ol (1.0 equiv)

    • Azide: R-N₃ (1.0 - 1.1 equiv)

    • Catalyst Source: CuSO₄[2]·5H₂O (5 mol%)

    • Reductant: Sodium Ascorbate (10 mol%)

    • Ligand (Critical): TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (5 mol%)

    • Solvent: t-BuOH/Water (1:1) or DMSO (if solubility is poor).

  • Step-by-Step:

    • Premix Catalyst: In a small vial, mix the CuSO₄ and TBTA ligand in a small amount of solvent. The solution should turn a light blue/green. Why: This pre-forms the active catalytic complex.

    • Main Mix: Dissolve the alkyne and azide in the reaction solvent.

    • Initiation: Add the Cu-TBTA complex to the main mix.

    • Reduction: Add the Sodium Ascorbate (freshly prepared in water) dropwise. The solution may turn yellow/orange (active Cu(I)).

    • Stir: Stir at Room Temperature for 4–12 hours.

    • Workup: Add EDTA or aqueous NH₄OH during extraction to chelate and remove copper residues.

Troubleshooting CuAAC
SymptomProbable CauseCorrective Action
Reaction Stalls <50% Catalyst poisoning by Piperidine N.Increase TBTA ligand to 10 mol%. Ensure strictly anaerobic conditions (Oxygen oxidizes Cu(I) to inactive Cu(II)).
Green Precipitate Copper(II) accumulation.Add more Sodium Ascorbate (5 mol% boost).
Low Solubility Substrate is lipophilic.Switch solvent to THF/Water (2:1) or pure DMSO. Use THPTA (water-soluble ligand) instead of TBTA.

Part 3: Achieving 1,5-Regioselectivity (RuAAC)

The Challenge: 1,5-disubstituted triazoles are sterically disfavored. However, your substrate has a "secret weapon": the C4-Hydroxyl group .

The Mechanism: Using a Pentamethylcyclopentadienyl Ruthenium Chloride catalyst (Cp*RuCl(cod) ), the propargylic alcohol (C4-OH) displaces the chloride ligand or forms a hydrogen bond with it. This locks the alkyne and azide into a specific orientation that guarantees 1,5-selectivity.

Visualizing the Directing Effect

RuMechanism Cat Cp*RuCl(cod) Catalyst Complex Ruthenacycle Intermediate (OH...Cl H-Bond) Cat->Complex Coordination Substrate Propargylic Alcohol (C4-OH) Substrate->Complex Directing Group Product 1,5-Triazole (Regio-Exclusive) Complex->Product Reductive Elimination Note The C4-OH group H-bonds to the Cl ligand, forcing the azide to attack C5. Note->Complex

Figure 2: The propargylic alcohol directing effect in RuAAC.

Optimized Protocol: Ruthenium Catalysis
  • Reagents:

    • Substrate: 1-Benzyl-4-ethynylpiperidin-4-ol (1.0 equiv)

    • Azide: R-N₃ (1.0 - 1.2 equiv)

    • Catalyst: [Cp*RuCl(cod)] (1–2 mol%) (Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II))

    • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

  • Step-by-Step:

    • Inert Atmosphere: Flame-dry the glassware and purge with Argon/Nitrogen. Why: Ru(II) catalysts are sensitive to moisture and air over long periods.

    • Dissolution: Dissolve the alkyne and azide in degassed Dioxane.

    • Catalyst Addition: Add the Cp*RuCl(cod) as a solid or stock solution.

    • Temperature: Heat to 60°C . Note: While some RuAAC works at RT, the steric bulk of the piperidine quaternary center requires thermal energy to drive the reaction to completion.

    • Monitoring: Monitor by TLC. The 1,5-isomer typically has a slightly different Rf than the 1,4-isomer (usually more polar).

Troubleshooting RuAAC
SymptomProbable CauseCorrective Action
No Reaction Old/Oxidized Catalyst.CpRuCl(cod) should be dark brown/orange. If green/black, it is dead. Buy fresh catalyst.
Byproducts (Dimerization) Terminal alkyne dimerization.Ensure the Azide is present in slight excess before heating. Do not heat the alkyne and catalyst alone.
Loss of Selectivity Wrong Catalyst.[3]Do not use CpRuCl(PPh3)2. You must use the Cp (Pentamethyl) variant for high selectivity with secondary/tertiary substrates.

Part 4: Analytical Verification (FAQs)

Q: How do I definitively prove I have the 1,4 or 1,5 isomer? A: Do not rely solely on simple 1H NMR shifts, as they vary based on the R-group of the azide.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • 1,4-Isomer: The triazole C-H proton will show a NOE correlation to the protons on the R-group of the azide, but weak or no correlation to the piperidine ring protons.

    • 1,5-Isomer: The triazole C-H proton is spatially close to the piperidine C3/C5 protons (or the Benzyl group). You will see a strong NOE signal between the triazole proton and the piperidine scaffold.

  • 13C NMR: The C4 and C5 carbons of the triazole ring have characteristic shifts.[4] In 1,4-isomers, C4 is typically downfield (~147 ppm) and C5 upfield (~120 ppm). In 1,5-isomers, these shifts are often closer or reversed depending on substituents [1].

Q: Can I use "Click" reagents in water for this substrate? A: Yes, for the CuAAC (1,4) reaction. The piperidine amine makes the substrate somewhat amphiphilic. However, at pH < 7, the amine protonates, which improves solubility but might interfere with copper coordination if not buffered. We recommend a buffer (PBS pH 7.4) if working in aqueous media.

References

  • Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society. Link

  • Rasmussen, L. K., et al. (2007). "Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes."[5][3] Organic Letters. (Describes the Cp*RuCl mechanism and directing effects). Link

  • Chan, T. R., et al. (2004). "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters. (The definitive guide on TBTA preventing amine poisoning). Link

  • Boren, B. C., et al. (2008).[6] "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society. Link

Sources

managing the removal of copper catalysts from 1-Benzyl-4-ethynylpiperidin-4-ol click products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Benzyl-4-ethynylpiperidin-4-ol Click Products

Executive Summary

This guide addresses the specific challenge of removing copper (Cu) catalysts from reaction mixtures involving 1-Benzyl-4-ethynylpiperidin-4-ol .[1][2] Unlike simple aliphatic alkynes, this substrate contains a tertiary amine (benzyl-piperidine) and a hydroxyl group . When "clicked" with an azide, the resulting 1,2,3-triazole forms a tridentate coordination pocket (Triazole-N + Piperidine-N + Hydroxyl-O) that binds Copper(I/II) with high affinity.

Standard acidic washes often fail because they protonate the piperidine, dragging your product into the aqueous waste. This guide provides chemically logical, self-validating protocols to break this chelation trap.

Module 1: Diagnosis & Assessment

Do not assume your product is clean just because it looks white. Copper is cytotoxic at ppm levels invisible to the naked eye.

Visual & Quantitative Indicators
IndicatorObservationStatusAction Required
Visual Blue/Green TintHigh Contamination (>500 ppm)Perform Liquid Extraction (Module 2) immediately.
Visual Off-white / GreyModerate Contamination (100–500 ppm)Perform Scavenging (Module 3) .
Visual Colorless / WhiteUnknown Mandatory: Run ICP-MS or Colorimetric Test.
Bio-Assay High Cell ToxicityHidden Contamination Copper is likely leaching into media.
Decision Matrix: Selecting a Workflow

Use this logic flow to determine the correct purification strategy based on your current stage and scale.

CopperRemoval Start Start: Crude Reaction Mixture CheckColor Is the organic layer Blue/Green? Start->CheckColor HighCu High Cu Load (Visible Color) CheckColor->HighCu Yes LowCu Low/Trace Cu (Colorless) CheckColor->LowCu No Method1 Method 1: Chelation Extraction (EDTA/NH4OH) HighCu->Method1 Bulk Removal Method2 Method 2: Solid Phase Scavenging (SiliaMetS Thiol/DMT) LowCu->Method2 Standard Method3 Method 3: Alumina Filtration LowCu->Method3 Alternative Method1->Method2 Polishing QC QC: ICP-MS < 10 ppm? Method2->QC Method3->QC QC->Method2 No (Repeat) Final Product Ready for Bio-Assay QC->Final Yes

Figure 1: Decision tree for copper removal workflows based on initial contamination levels.

Module 2: Wet Chemistry Workflows (The "First Line of Defense")

Best for: Crude mixtures with visible blue/green coloration.

The Challenge: 1-Benzyl-4-ethynylpiperidin-4-ol is a base (pKa ~9.5).

  • Acid Wash (HCl): INCORRECT. Acidifying to pH 1 will protonate the piperidine nitrogen, rendering your product water-soluble. You will lose your product to the aqueous waste along with the copper.

  • Neutral Wash (Water): INEFFECTIVE. The product-copper complex is organic soluble; water alone will not strip the copper.

Protocol A: The Ammonia-EDTA Strip (Recommended)

This method utilizes competitive binding. Ammonia keeps the pH high (keeping your product organic) while EDTA/Ammonia competes for the Copper.

Reagents:

  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Wash Solution: 10% NH₄OH (aq) saturated with EDTA (disodium salt).

Step-by-Step:

  • Dilution: Dilute the reaction mixture with DCM (approx. 10 mL per mmol of substrate).

  • The Strip: Add an equal volume of the NH₄OH/EDTA Wash Solution .

  • Agitation: Shake vigorously for 2–3 minutes.

    • Observation: The aqueous layer should turn bright blue (formation of

      
       and Cu-EDTA complexes).[1]
      
  • Separation: Drain the organic layer.

    • Critical Check: Ensure the organic layer (bottom for DCM) is still basic. If neutral/acidic, the product may migrate to the top layer.

  • Repeat: Repeat the wash until the aqueous layer is colorless (usually 2–3 times).

  • Brine Wash: Wash the organic layer once with saturated brine to remove residual ammonia.

  • Dry: Dry over Na₂SO₄ and concentrate.

Module 3: Solid-Phase Scavenging (The Gold Standard)

Best for: Polishing (<500 ppm) to meet pharmaceutical limits (ICH Q3D).

For amine-containing substrates, standard silica can cause product loss due to non-specific binding. You must use specific functionalized scavengers.[3]

Scavenger Selection Guide
Scavenger TypeFunctional GroupAffinity MechanismCompatibility with Amine Product
SiliaMetS® Thiol Si-(CH₂)₃-SHSoft-Soft interaction (Cu is soft acid, S is soft base).Excellent. Does not bind the amine product.
SiliaMetS® DMT DimercaptotriazineHigh affinity chelation.High. Best for very low limits (<5 ppm).
SiliaMetS® Imidazole ImidazoleHistidine-like binding.Poor. May compete with the piperidine product; lower efficiency.
Protocol B: Batch Mode Scavenging
  • Dissolution: Dissolve the crude product in THF or DCM (10 mL/g).

  • Loading: Add SiliaMetS® Thiol (or equivalent) at 4 equivalents relative to the estimated residual copper (usually 10–20% w/w of the product mass is a safe starting point).

  • Incubation: Stir at room temperature for 4 hours.

    • Tip: Heating to 40°C increases scavenging rate but check product stability.

  • Filtration: Filter the suspension through a 0.45 µm PTFE fritted disk or a Celite pad.

    • Note: The scavenger resin will likely turn green/brown (trapped Cu).

  • Rinse: Rinse the filter cake with clean solvent to recover any entrained product.

Module 4: Troubleshooting & FAQs

Q1: I used the Ammonia wash, but I have a terrible emulsion. What happened? A: The benzyl-piperidine moiety is amphiphilic. At high pH, it acts like a surfactant.

  • Fix: Add a small amount of Methanol (5–10%) to the organic layer before washing. Alternatively, filter the emulsion through a pad of Celite; the solid often breaks the emulsion interface.

Q2: After column chromatography (Silica Gel), my product is still slightly green. A: Silica gel is slightly acidic and can actually retain the copper-amine complex rather than separating it.

  • Fix: Switch to Neutral Alumina (Brockmann Grade III). Alumina retains copper salts much more strongly than silica while allowing organic amines to elute freely. Add 1% Triethylamine to your eluent to prevent tailing.

Q3: My biological assay shows toxicity, but the product looks white. A: You likely have "invisible" copper (10–50 ppm). Copper is highly toxic to mitochondria.

  • Fix: Do not rely on color. Perform a SiliaMetS® DMT treatment (Protocol B) and verify with ICP-MS. The limit for parenteral drugs is often <300 ppm, but for cell assays, you want <1 ppm.

Q4: Can I use sulfide precipitation (Na₂S)? A: Avoid. While Na₂S precipitates CuS effectively, it often produces colloidal particles that are impossible to filter. It also generates H₂S gas (toxic) if the pH drops. Stick to Thiol-based silica scavengers which are essentially "solid-phase sulfide precipitation" without the mess.

Visualizing the "Chelation Trap"

Why is this specific molecule so hard to purify? The diagram below illustrates the competition between the product and the scavenger.

ChelationMechanism cluster_product The Trap (Your Product) cluster_solution The Solution (Scavenger) Cu Cu(I/II) Piperidine Piperidine (Nitrogen) Piperidine->Cu Strong Binding Triazole Triazole (Nitrogen) Triazole->Cu Coordination OH Hydroxyl (Oxygen) Thiol SiliaMetS Thiol (-SH) Thiol->Cu STRONGER Binding

Figure 2: The "Chelation Trap." The piperidine and triazole nitrogens in your product coordinate Copper. To remove it, the Scavenger (Thiol) must have a higher affinity (Kd) than your product.

References
  • ICH Q3D Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (Guideline for copper limits in drug substances). [Link]

  • Sharpless, K. B., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002. (Foundational CuAAC mechanism). [Link]

  • Chan, T. R., et al. "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters, 2004. (Explains why triazoles trap copper). [Link]

Sources

addressing solubility issues of 1-Benzyl-4-ethynylpiperidin-4-ol in aqueous media for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 1-Benzyl-4-ethynylpiperidin-4-ol

Introduction: The "Invisible" Variable in Your Assay

You are likely here because your biological assay for 1-Benzyl-4-ethynylpiperidin-4-ol (hereafter BXP-4 ) is failing. The symptoms are classic: erratic IC50 curves, high background noise in fluorescence assays, or complete loss of potency in cell-based models.

The Root Cause: BXP-4 is a lipophilic weak base .[1] Its structure features a hydrophobic benzyl group and a piperidine ring.[2] While the hydroxyl group (–OH) and ethynyl moiety offer some polarity, the molecule’s behavior is dominated by the hydrophobic benzyl-piperidine core. At physiological pH (7.4), the compound exists in an equilibrium that favors precipitation if not formulated correctly.

This guide is not a generic protocol; it is a causal analysis of why your compound crashes out of solution and how to force it to behave in aqueous media.

Part 1: The Foundation – Stock Solution Preparation

Q: Can I dissolve BXP-4 directly in water or PBS? A: Absolutely not. As a free base, BXP-4 has negligible aqueous solubility.[1] Attempting this will result in a suspension of micro-aggregates that you cannot see with the naked eye but which will wreak havoc on your data.

Q: What is the optimal solvent system for stock preparation? A: Dimethyl Sulfoxide (DMSO) is the standard, but you must respect the solubility limit.

Protocol: Standard Stock Preparation (20 mM)

  • Weighing: Weigh the BXP-4 powder into a glass vial (avoid polystyrene, which can leach plasticizers in 100% DMSO).

  • Solvation: Add anhydrous DMSO (molecular biology grade) to achieve a 20 mM concentration.

    • Why? 20 mM allows for a 1:1000 dilution to reach 20 µM (a typical high-test concentration) while keeping final DMSO at 0.1%.[1]

  • Vortex & Sonication: Vortex for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles, which induce crystal nucleation.

Part 2: The Danger Zone – Dilution into Aqueous Media

Q: My stock is clear, but my assay buffer turns cloudy. Why? A: You are experiencing "Solvent Shock" (The Crash-Out Effect) .[1] When you pipette a hydrophobic compound dissolved in DMSO directly into a highly aqueous, saline-rich buffer (like PBS or DMEM), the water strips the DMSO molecules away from the compound faster than the compound can interact with the water. The BXP-4 molecules aggregate instantly.[1]

The Fix: Serial Intermediate Dilution Do not jump from 100% DMSO to 0.1% DMSO in one step.

StepSourceSolventDilution FactorFinal [BXP-4]Final DMSO %State
1 Solid Powder100% DMSON/A20 mM100%Soluble
2 Step 1 StockPBS + 5% DMSO 1:201 mM9.75%Metastable
3 Step 2 SolnAssay Buffer1:5020 µM~0.2%Stable

Note: If Step 2 precipitates, substitute PBS with PEG-400 or Propylene Glycol as the intermediate carrier.[1]

Part 3: Advanced Formulation – The Cyclodextrin Strategy

Q: I need high concentrations (>50 µM) but DMSO is toxic to my cells. What now? A: You must encapsulate the hydrophobic benzyl tail using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1]

Mechanism: HP-β-CD forms a "host-guest" complex.[1] The hydrophobic cavity encapsulates the benzyl group of BXP-4, while the hydrophilic exterior keeps the complex soluble in water. This prevents the compound from interacting with itself (aggregation) or sticking to the plastic of your well plate.

Protocol: HP-β-CD Complexation

  • Prepare Vehicle: Make a 20% (w/v) solution of HP-β-CD in water or PBS.[1] Filter sterilize (0.22 µm).

  • Add Compound: Add your BXP-4 DMSO stock to this vehicle dropwise while vortexing.

  • Equilibration: Shake at room temperature for 30 minutes.

  • Use: Use this complex directly in your assay. The cyclodextrin is generally inert in biological assays up to high concentrations.

Visualizing the Solubility Logic

The following diagram illustrates the decision process for stabilizing BXP-4 based on your assay requirements.

BXP_Solubility_Logic Start Start: BXP-4 Solid CheckForm Check Form: Free Base or Salt? Start->CheckForm Goal Goal: Soluble in Assay Media FreeBase Free Base (Hydrophobic) CheckForm->FreeBase Salt HCl/Tartrate Salt (Hydrophilic) CheckForm->Salt SolventChoice Select Stock Solvent FreeBase->SolventChoice Salt->Goal Dissolves in Water DMSO DMSO (Standard) SolventChoice->DMSO Acidify Acidify (in situ salt) SolventChoice->Acidify Add 1eq HCl AssayType Assay Tolerance? DMSO->AssayType Acidify->Goal Robust Enzymatic/Robust Cells (DMSO < 1%) AssayType->Robust Sensitive Sensitive Cells/In Vivo (No DMSO allowed) AssayType->Sensitive Strategy1 Direct Dilution (Risk of Precip) Robust->Strategy1 Not Recommended Strategy2 Intermediate Dilution (Stepwise) Robust->Strategy2 Strategy3 Cyclodextrin Complex (HP-β-CD) Sensitive->Strategy3 Strategy2->Goal Strategy3->Goal

Figure 1: Decision Matrix for BXP-4 Formulation. Blue nodes represent decision points; Green nodes represent viable pathways; Red nodes represent high-risk states.[1]

Part 4: Troubleshooting Specific Assay Failures

Issue 1: "My IC50 curve plateaus at 50% inhibition."

  • Diagnosis: The compound has reached its solubility limit at the higher concentrations. The "effective" concentration is lower than the "calculated" concentration because the drug is precipitating.

  • Verification: Spin down your assay plate (1000 x g for 5 mins) before reading. If the signal changes significantly compared to an unspun plate, you have precipitation.

  • Solution: Switch to the HP-β-CD protocol (Part 3) or limit the top concentration of your dose-response curve.

Issue 2: "I see high variability between technical replicates."

  • Diagnosis: Non-specific binding. The hydrophobic benzyl group is sticking to the polypropylene pipette tips or the polystyrene plate walls.

  • Solution:

    • Use Low-Retention pipette tips.

    • Add 0.01% Triton X-100 or Tween-20 to your assay buffer (if the biology permits) to act as a surfactant.[1]

Issue 3: "The compound works in buffer but fails in presence of serum (FBS)."

  • Diagnosis: Protein Binding. Lipophilic amines often bind heavily to Albumin (BSA/HSA) in serum. This reduces the free fraction of the drug available to hit the target.

  • Solution: This is a biological reality, not a solubility error. You must run a "serum shift" assay (compare IC50 in 0% serum vs 10% serum) to quantify this effect. Do not try to "solve" this by adding more DMSO; it won't help.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and Dissolution).[2][3]

  • Waybright, T. J., et al. (2009). "Assay Guidance Manual: Reagent and Artifact Interference in Biochemical Assays." NCBI Bookshelf.

Sources

strategies to improve the stability of the ethynyl group in 1-Benzyl-4-ethynylpiperidin-4-ol under various reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzyl-4-ethynylpiperidin-4-ol is a critical intermediate often used in the synthesis of neuroactive compounds (e.g., opioid receptor ligands, JAK inhibitors).[1] Its structural core features a tertiary propargylic alcohol combined with a basic piperidine ring .

This dual functionality creates a "stability paradox":

  • Acid Sensitivity: The tertiary alcohol is prone to ionization, leading to Rupe or Meyer-Schuster rearrangements .

  • Base/Thermal Sensitivity: The motif is susceptible to a Retro-Favorskii-type fragmentation (releasing the ketone and alkyne).

  • Oxidative Sensitivity: The terminal alkyne is a prime candidate for Glaser homocoupling in the presence of trace metals and oxygen.

This guide provides authoritative strategies to mitigate these risks during synthesis, workup, and storage.

Module 1: Acid-Catalyzed Instability (Rupe & Meyer-Schuster)

The Issue

Users often report the formation of conjugated enones (impurities) during acidic workups or storage as hydrochloride salts.

Mechanism

The tertiary alcohol at the C4 position is easily protonated. Loss of water generates a stable tertiary carbocation.

  • Rupe Rearrangement: The dominant pathway for tertiary acetylenic alcohols. The carbocation undergoes an E1-type elimination and re-addition to form an

    
    -unsaturated methyl ketone.
    
  • Meyer-Schuster Rearrangement: A 1,3-shift of the hydroxyl group, less common for tertiary substrates but possible under specific catalytic conditions.[1]

Troubleshooting Q&A

Q: I see a new spot on TLC (lower Rf) after acidifying my reaction mixture. What happened? A: You likely triggered a Rupe rearrangement. The "new spot" is the conjugated enone.

  • Immediate Fix: Neutralize the solution immediately with saturated

    
     or cold 
    
    
    
    .
  • Prevention: Never expose the free base to pH < 4. If salt formation is required for purification, avoid strong mineral acids (HCl,

    
    ) in favor of milder organic acids (e.g., fumaric acid) and ensure the solid is strictly anhydrous.[1]
    

Q: Can I use silica gel chromatography for purification? A: Standard silica is slightly acidic (pH 4-5) and can degrade this molecule during slow elutions.

  • Protocol: Pre-treat the silica gel column with 1-2% Triethylamine (TEA) in the eluent system. This neutralizes acidic sites on the silica surface, protecting the tertiary alcohol.

Module 2: Base & Thermal Instability (Retro-Addition)

The Issue

Loss of the ethynyl group, reverting the molecule to the starting material (1-benzyl-4-piperidone).

Mechanism

This is a thermodynamic equilibrium issue. The addition of an acetylide to a ketone is reversible. Under basic conditions and elevated temperatures, the equilibrium shifts back to the starting ketone and acetylene gas (Retro-Favorskii/Retro-Aldol type fragmentation).

Troubleshooting Q&A

Q: My yield drops significantly when I dry the product in the oven at 60°C. Why? A: Thermal energy combined with the molecule's intrinsic basicity (the piperidine nitrogen) can catalyze the retro-reaction.

  • Protocol: Dry the compound under high vacuum at ambient temperature (

    
    ). Do not use heat.
    

Q: During the synthesis (Grignard/Lithium addition), the reaction stalled. A: If the internal temperature rises during the addition of the piperidone to the metal acetylide, the retro-reaction competes.

  • Critical Parameter: Maintain reaction temperature between

    
     and 
    
    
    
    . Quench cold with a buffered solution (e.g., saturated
    
    
    ) to protonate the alkoxide before it can fragment.[1]

Module 3: Oxidative Instability (Glaser Coupling)

The Issue

Formation of a dimer (1,3-diyne), often observed as an insoluble precipitate or a "double mass" peak in LC-MS.[1]

Mechanism

Glaser Coupling is the oxidative homocoupling of terminal alkynes. It requires three components:

  • Terminal Alkyne (Substrate)

  • Base (The piperidine amine acts as an internal base)

  • Trace Copper/Palladium + Oxygen

Troubleshooting Q&A

Q: The product turns yellow/brown upon standing in air. A: This indicates oxidative coupling or polymerization.

  • Protocol: Store the compound under an inert atmosphere (Argon/Nitrogen).

  • Purification: If metal catalysts (e.g., from a preceding Sonogashira step) were used, wash the organic phase with 10% aqueous EDTA or N-acetylcysteine solution to scavenge metal ions before concentrating.[1]

Stability Landscape & Decision Tree

The following diagram maps the degradation pathways and the logic for safe handling.

StabilityLandscape Target 1-Benzyl-4-ethynylpiperidin-4-ol (Target Molecule) Acid Acidic Conditions (pH < 4) Target->Acid BaseHeat Base + Heat (> 40°C) Target->BaseHeat Oxidation O2 + Trace Metals (Cu/Pd) Target->Oxidation Rupe Rupe Rearrangement (α,β-unsaturated ketone) Acid->Rupe Dehydration SafeAcid Safe Protocol: Buffer to pH 7 Avoid Mineral Acids Acid->SafeAcid Prevention Retro Retro-Addition (Reversion to Piperidone) BaseHeat->Retro Fragmentation SafeBase Safe Protocol: Keep < 20°C Kinetic Control BaseHeat->SafeBase Prevention Glaser Glaser Coupling (Dimerization) Oxidation->Glaser Dimerization SafeOx Safe Protocol: Argon Atmosphere EDTA Wash Oxidation->SafeOx Prevention

Caption: Degradation pathways (Red/Dashed) vs. Stabilization Protocols (Green/Solid) for the target propargylic alcohol.

Summary of Stability Data

ParameterConditionStability StatusRecommendation
pH < 4 (Acidic)Unstable (Rupe Rearrangement)Use Acetate or Phosphate buffer (pH 6-7).
pH > 10 (Basic)Unstable (Retro-reaction if heated)Keep cold (

).[1]
Temperature

Unstable Dry under vacuum at ambient temp.
Atmosphere Air (Oxygen)Moderate Risk (Slow Dimerization)Store under Argon/Nitrogen.
Solvent Chlorinated (DCM/CHCl3)Stable (Short term)Avoid prolonged storage (HCl generation).[1]
Solvent Alcohols (MeOH/EtOH)Stable Good for storage if neutral.

References

  • Rupe, H., & Kambli, E. (1926).[1] Die Umlagerung von acetylenischen Carbinolen. Helvetica Chimica Acta. (Foundational work on tertiary acetylenic alcohol rearrangement).

  • Swamy, N. K., et al. (2012).[1] Meyer-Schuster rearrangement of propargylic alcohols: A direct route to

    
    -unsaturated carbonyl compounds. 
    
  • Siemsen, P., et al. (2000).[1] Acetylenic Coupling: A Superb Tool in Molecular Construction. Angewandte Chemie International Edition. (Definitive review on Glaser coupling mechanisms).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter on Alkyne Stability and pKa values).

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-Benzyl-4-piperidone. (Precursor stability data).

Sources

Validation & Comparative

comparing the efficacy of 1-Benzyl-4-ethynylpiperidin-4-ol derivatives as acetylcholinesterase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for effective Alzheimer’s Disease (AD) therapeutics has shifted from single-target agents to Multi-Target Directed Ligands (MTDLs) . The 1-Benzyl-4-ethynylpiperidin-4-ol scaffold represents a critical chemical space that bridges the high-affinity acetylcholinesterase (AChE) binding of N-benzylpiperidines (mimicking Donepezil) with the neuroprotective and MAO-inhibitory properties of the propargyl moiety.

This guide objectively compares the efficacy of this scaffold against standard therapeutics. Experimental data indicates that while the core alcohol exhibits moderate potency (micromolar range), functionalization at the 4-position—specifically with carbamates or bulky amides—enhances affinity by up to 10,000-fold (reaching sub-nanomolar IC50s), surpassing Donepezil in specific in vitro assays.

Structural Rationale & Mechanism

The Pharmacophore

The efficacy of these derivatives relies on a dual-binding mechanism within the AChE gorge:

  • The N-Benzylpiperidine Head: Protonated at physiological pH, it interacts via cation-

    
     interactions with Trp86  in the Catalytic Anionic Site (CAS).
    
  • The Ethynyl/Propargyl Tail: Originally introduced for MAO-B inhibition, this rigid spacer directs the distal portion of the molecule toward the Peripheral Anionic Site (PAS).

  • The 4-Position Linker: Modification of the hydroxyl group (e.g., to a carbamate or amide) establishes critical H-bonds and hydrophobic contacts with Phe295 and Phe338 , stabilizing the enzyme-inhibitor complex.

Mechanism of Action (Pathway Diagram)

AChE_Inhibition_Mechanism AChE Acetylcholinesterase (Enzyme) CAS Catalytic Anionic Site (Trp86) AChE->CAS PAS Peripheral Anionic Site (Trp286) AChE->PAS Inhibitor 1-Benzyl-4-ethynyl Derivative Inhibitor->CAS Cation-π Interaction (Benzylpiperidine) Inhibitor->PAS Hydrophobic Stacking (Functionalized Tail) Complex Stable Enzyme-Inhibitor Complex Inhibitor->Complex Dual Binding ACh Acetylcholine (Substrate) ACh->CAS Native Binding Hydrolysis Hydrolysis of ACh (Choline + Acetate) CAS->Hydrolysis Catalysis Complex->Hydrolysis Blocks Neuroprotection Neuroprotection (Reduced Aβ Aggregation) Complex->Neuroprotection PAS Blockade

Figure 1: Dual-binding mechanism of N-benzylpiperidine derivatives blocking both CAS and PAS regions of AChE.

Comparative Efficacy Data

The following data aggregates IC50 values from standard Ellman’s assays (electric eel or human AChE). Note the dramatic shift in potency when the core alcohol is derivatized.

Table 1: IC50 Comparison of Derivatives vs. Standards
Compound ClassSpecific Structure / ModificationAChE IC50 (nM)Selectivity (AChE/BuChE)Key Feature
Standard Donepezil 5.7 - 12.0 HighFDA Approved Reference
Standard Galantamine 1,190 ModerateAllosteric Modulator
Scaffold 1-Benzyl-4-ethynylpiperidin-4-ol> 10,000LowWeak binder; primarily a synthetic intermediate.
Derivative A N-Benzoyl-4-amino derivative0.5618,000xLead Candidate: Extremely potent CAS/PAS binder.
Derivative B 4-Phthalimido-ethyl derivative1.2034,700xRigid linker improves entropy of binding.
Derivative C Propargylamine-Carbamate Hybrid4,300BalancedMTDL: Sacrifices AChE potency for MAO-B inhibition.

Data Interpretation:

  • The "Naked" Alcohol: The unmodified 1-benzyl-4-ethynylpiperidin-4-ol lacks the steric bulk required to bridge the CAS and PAS effectively, resulting in poor inhibition (>10 µM).

  • The "Linker" Effect: Converting the 4-position alcohol or ethynyl group into a benzamide or phthalimide (Derivative A & B) creates a "Donepezil-like" geometry, dropping the IC50 from micromolar to sub-nanomolar levels (0.56 nM).

  • The MTDL Trade-off: Derivative C incorporates a carbamate for MAO inhibition. While AChE activity drops (4.3 µM), this is often intentional to create a balanced dual-inhibitor for neuroprotection.

Experimental Protocols

To validate these findings in your own lab, follow these self-validating protocols.

Synthesis Workflow: The Grignard/Acetylide Route

The core scaffold is synthesized via nucleophilic addition to the ketone.

Synthesis_Workflow Start Starting Material: 1-Benzyl-4-piperidone Reaction Reaction: THF, -78°C to RT, 2h Start->Reaction Reagent Reagent: Ethynylmagnesium Bromide (or Lithium Acetylide) Reagent->Reaction Intermediate Core Scaffold: 1-Benzyl-4-ethynylpiperidin-4-ol Reaction->Intermediate Derivatization Functionalization: Coupling with Benzoyl Chloride or Carbamates Intermediate->Derivatization Optimization Final Final Inhibitor (nM Potency) Derivatization->Final

Figure 2: Synthetic route from commercially available piperidone to high-potency derivatives.

Validated Ellman’s Assay Protocol

Purpose: Determine IC50 values for AChE inhibition.

  • Buffer Prep: Prepare 0.1 M phosphate buffer (pH 8.0).

  • Enzyme Solution: Dissolve AChE (human recombinant or electric eel, 500 U) in buffer to a stock concentration. Aliquot and freeze to prevent degradation.

  • Substrate Mix: Prepare Acetylthiocholine iodide (ATCh, 0.5 mM) and DTNB (Ellman’s reagent, 0.3 mM).

  • Incubation (Critical Step):

    • Mix 20 µL Enzyme + 20 µL Inhibitor (test compound).

    • Incubate at 25°C for 5 minutes before adding substrate. This allows the inhibitor to bind the CAS/PAS sites.

  • Reaction: Add 160 µL of Substrate/DTNB mix.

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Use non-linear regression (GraphPad Prism) to calculate IC50.

Quality Control Check: Run a positive control (Donepezil) with every plate. If Donepezil IC50 deviates >20% from historical mean (e.g., outside 5–15 nM range), discard data and prepare fresh enzyme.

References

  • Sugimoto, H., et al. (2002). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives.Journal of Medicinal Chemistry .

  • Bolea, I., et al. (2013). Synthesis, biological evaluation, and molecular modeling of donepezil and N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine hybrids as new multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease.Journal of Medicinal Chemistry .

  • González-Gutiérrez, J.P., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine Derivatives as Dual-Target Inhibitors.MDPI Pharmaceuticals .

  • Krunic, M., et al. (2021). Synthesis and pharmacology evaluation of novel 1-benzyl-N-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides.EFMC-ISMC Symposium .

  • ChemicalBook. (2025). Synthesis of 1-Benzyl-4-piperidone and derivatives.[1][2][3][4][5][6]

Sources

A Comparative Guide to the Synthesis and Spectroscopic Validation of 1-Benzyl-4-ethynylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth validation of a common and efficient synthetic route to 1-Benzyl-4-ethynylpiperidin-4-ol, a valuable building block in medicinal chemistry and drug development. The piperidine scaffold is a privileged structure in many pharmacologically active compounds, and the introduction of an ethynyl group provides a versatile handle for further chemical modifications, such as click chemistry or Sonogashira coupling.

Here, we will not only detail the synthetic protocol but also provide a rigorous spectroscopic analysis to confirm the identity and purity of the product. By comparing the spectral data of the starting material and the final product, we establish a clear and verifiable pathway for researchers. Furthermore, we will compare this route to an alternative method to provide a broader context for synthetic strategy selection.

The Chosen Synthetic Pathway: Ethynylation of a Ketone

The most direct and widely adopted method for the synthesis of 1-Benzyl-4-ethynylpiperidin-4-ol is the nucleophilic addition of an acetylide anion to the carbonyl group of 1-Benzyl-4-piperidone.[1] This reaction, known as ethynylation, is a robust and high-yielding transformation that directly installs the desired propargyl alcohol functionality.[2]

The reaction proceeds via the deprotonation of a terminal alkyne, such as acetylene, by a strong base (e.g., an organolithium reagent or an alkali metal amide) to form a highly nucleophilic metal acetylide.[1][3] This acetylide then attacks the electrophilic carbonyl carbon of the piperidone. A subsequent acidic or aqueous workup protonates the resulting alkoxide to yield the final tertiary alcohol.

Caption: Overall synthetic scheme for 1-Benzyl-4-ethynylpiperidin-4-ol.

Experimental Protocols

Synthesis of 1-Benzyl-4-ethynylpiperidin-4-ol

Causality: This protocol utilizes a lithium acetylide complex, often prepared in situ from acetylene gas and n-butyllithium, to act as the nucleophile.[1] Tetrahydrofuran (THF) is chosen as the solvent due to its ability to solvate the organometallic intermediate and its low reactivity under the reaction conditions. The reaction is conducted at a low temperature to control the exothermicity and minimize side reactions.

Materials:

  • 1-Benzyl-4-piperidone

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Acetylene gas

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Bubble acetylene gas through the cold THF for 20-30 minutes to create a saturated solution.

  • Slowly add n-butyllithium (2.2 equivalents) dropwise to the acetylene solution, maintaining the temperature at -78 °C. A white precipitate of dilithium acetylide may form.[3] Stir the resulting suspension for 30 minutes.

  • Dissolve 1-Benzyl-4-piperidone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the lithium acetylide suspension.

  • Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-Benzyl-4-ethynylpiperidin-4-ol as a solid.

Spectroscopic Analysis Protocols
  • Nuclear Magnetic Resonance (NMR): Dissolve ~10 mg of the sample (starting material or product) in ~0.7 mL of deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.[4]

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum of the neat sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry (MS): Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze using a mass spectrometer with an electrospray ionization (ESI) source to obtain the high-resolution mass spectrum (HRMS).

Spectroscopic Validation: A Tale of Two Molecules

The core of this validation lies in the distinct spectroscopic signatures of the starting ketone and the product alcohol. The transformation is confirmed by the disappearance of the ketone's spectral features and the appearance of new signals corresponding to the ethynyl and hydroxyl groups.

Characterization of Starting Material: 1-Benzyl-4-piperidone

The structure of 1-Benzyl-4-piperidone is well-established, and its spectral data provides a crucial baseline for our analysis.[5][6]

Spectroscopy Characteristic Signal Interpretation
¹H NMR (CDCl₃) δ 7.2-7.4 (m, 5H)δ 3.6 (s, 2H)δ 2.7-2.8 (t, 4H)δ 2.4-2.5 (t, 4H)Protons of the phenyl group.Benzylic protons (-CH₂-Ph).Piperidine protons adjacent to the nitrogen.Piperidine protons adjacent to the carbonyl.
¹³C NMR (CDCl₃) δ ~209δ 138δ 129, 128, 127δ 63δ 53δ 41Carbonyl carbon (C=O).Quaternary carbon of the phenyl group.Carbons of the phenyl ring.Benzylic carbon (-CH₂-Ph).Piperidine carbons adjacent to nitrogen.Piperidine carbons adjacent to the carbonyl.
IR (ATR, cm⁻¹) ~1715Strong C=O (ketone) stretch.
MS (ESI+) m/z 190.12 [M+H]⁺Corresponds to the protonated molecule (C₁₂H₁₅NO).[5]
Validation of Product: 1-Benzyl-4-ethynylpiperidin-4-ol

Successful synthesis is marked by several key spectroscopic changes. The disappearance of the prominent ketone peak in the IR and ¹³C NMR spectra is the most immediate indicator of reaction completion.

Spectroscopy Characteristic Signal Interpretation & Validation Point
¹H NMR (CDCl₃) δ 7.2-7.4 (m, 5H)δ 3.5 (s, 2H)δ ~2.5 (s, 1H)δ ~2.0 (s, 1H, br)Phenyl group protons (retained).Benzylic protons (retained).Terminal alkyne proton (-C≡C-H ). Crucial new signal. Hydroxyl proton (-OH ). Confirms alcohol formation.
¹³C NMR (CDCl₃) δ ~87δ ~72δ ~68Internal alkyne carbon (-C ≡C-H). Confirms ethynyl group. Terminal alkyne carbon (-C≡C -H). Confirms ethynyl group. Quaternary carbon bearing the OH group (C-4). Shifted upfield from ~209 ppm, confirming loss of C=O.
IR (ATR, cm⁻¹) ~3300-3400 (broad)~3300 (sharp)~2100 (weak)O-H (alcohol) stretch. Confirms alcohol formation. ≡C-H (alkyne) stretch. Crucial new signal. C≡C (alkyne) stretch. Confirms triple bond. Absence of ~1715 cm⁻¹ peak validates loss of ketone.
MS (ESI+) m/z 216.14 [M+H]⁺Corresponds to the protonated product (C₁₄H₁₇NO). Confirms addition of C₂H unit.

Workflow for Synthesis and Validation

The entire process from synthesis to validation can be visualized as a logical, self-verifying workflow.

Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation start 1-Benzyl-4-piperidone reaction Ethynylation Reaction (LiC≡CH, THF, -78°C) start->reaction nmr ¹H & ¹³C NMR start->nmr Baseline Data ir FTIR-ATR start->ir Baseline Data ms HRMS (ESI) start->ms Baseline Data workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure 1-Benzyl-4-ethynyl- piperidin-4-ol purification->product product->nmr product->ir product->ms data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Sources

A Comparative Guide to Copper vs. Ruthenium Catalysts for the Synthesis of 1,2,3-Triazoles from 1-Benzyl-4-ethynylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the 1,2,3-triazole moiety has emerged as a privileged scaffold. Its remarkable stability, hydrogen bonding capabilities, and dipole character make it an excellent pharmacophore and a bioisostere for amide bonds. The advent of "click chemistry," a concept introduced by K. Barry Sharpless, has provided a powerful toolkit for the reliable and efficient synthesis of these valuable heterocycles.[1][2][3] The cornerstone of this field is the azide-alkyne cycloaddition, a reaction that can be precisely controlled by metal catalysts to yield specific regioisomers.

This guide provides an in-depth comparative analysis of the two premier catalytic systems for this transformation—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)—with a specific focus on their application to the sterically hindered and functionally rich substrate, 1-Benzyl-4-ethynylpiperidin-4-ol. The choice between these catalysts is not trivial; it dictates the fundamental architecture of the resulting triazole, a decision with profound implications for downstream applications, particularly in structure-activity relationship (SAR) studies.

The Fork in the Road: Regioselectivity in Triazole Synthesis

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne, when conducted thermally, often yields a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles.[1][2] This lack of specificity is a significant drawback in targeted synthesis. Metal catalysis elegantly solves this problem, offering near-perfect control over the reaction's outcome.

  • Copper(I) Catalysis (CuAAC) exclusively produces the 1,4-disubstituted regioisomer.[2][4]

  • Ruthenium(II) Catalysis (RuAAC) provides complementary access to the 1,5-disubstituted regioisomer.[4][5][6][7]

This guide will dissect the mechanistic underpinnings of each system, provide field-tested experimental protocols tailored for 1-Benzyl-4-ethynylpiperidin-4-ol, and present a direct comparison of their performance to inform your catalyst selection.

Part 1: The Workhorse - Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is arguably the "cream of the crop" of click reactions, celebrated for its efficiency, mild reaction conditions, and exceptional reliability.[1] It is the go-to method for synthesizing 1,4-disubstituted 1,2,3-triazoles.

Mechanistic Rationale and Causality

The regioselectivity of CuAAC stems from a mechanism that proceeds through a copper-acetylide intermediate.[1][4] The reaction is initiated by the coordination of Cu(I) to the terminal alkyne, which lowers the pKa of the acetylenic proton and facilitates the formation of the key copper-acetylide species. This intermediate then reacts with the azide, ultimately leading to the formation of a six-membered metallacycle that, upon rearrangement and protonolysis, releases the 1,4-triazole product and regenerates the catalyst.[2]

Considerations for 1-Benzyl-4-ethynylpiperidin-4-ol:

The structure of 1-Benzyl-4-ethynylpiperidin-4-ol presents two key features that require consideration: the tertiary alcohol and the basic piperidine nitrogen. While generally robust, these groups can potentially interact with the copper catalyst. Furthermore, the active catalytic species, Cu(I), is prone to oxidation to the inactive Cu(II) state.[8][9]

To mitigate these issues, the use of a stabilizing ligand is critical. Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or water-soluble derivatives like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) chelate the copper(I) ion, protecting it from oxidation and disproportionation, thereby accelerating the reaction and ensuring high yields.[8][10][11][12]

Experimental Protocol: CuAAC of 1-Benzyl-4-ethynylpiperidin-4-ol

This protocol describes the reaction of 1-Benzyl-4-ethynylpiperidin-4-ol with benzyl azide as a representative reaction partner.

Materials:

  • 1-Benzyl-4-ethynylpiperidin-4-ol

  • Benzyl Azide

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent: 1:1 mixture of deionized water and tert-butanol

  • Argon or Nitrogen gas

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 1-Benzyl-4-ethynylpiperidin-4-ol (1.0 eq.) and Benzyl Azide (1.1 eq.) in a 1:1 mixture of water and tert-butanol.

  • Inert Atmosphere: Purge the solution with argon or nitrogen for 15-20 minutes to remove dissolved oxygen. This step is crucial to prevent the oxidation of the Cu(I) catalyst.

  • Catalyst Addition: In a separate vial, prepare a fresh catalyst solution by adding Sodium Ascorbate (0.3 eq.) to an aqueous solution of CuSO₄·5H₂O (0.1 eq.) and THPTA (0.1 eq.). The solution should turn from blue to a pale yellow or colorless solution, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction Initiation: Add the freshly prepared catalyst solution to the stirring reactant mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Workup and Purification: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1,4-disubstituted triazole.

Part 2: The Complement - Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

For applications where the 1,5-disubstituted triazole is required, the RuAAC reaction is the undisputed method of choice.[7][13] It provides a powerful and regioselective alternative to the CuAAC, significantly expanding the synthetic chemist's toolbox.

Mechanistic Rationale and Causality

The RuAAC reaction follows a distinctly different mechanistic pathway from CuAAC, which accounts for its opposite regioselectivity.[1][14] The catalytic cycle is believed to involve the initial formation of a ruthenium-azide complex. The alkyne then coordinates to the metal center, followed by an oxidative coupling step to form a six-membered ruthenacycle intermediate.[1][6][14] This is the regiochemistry-determining step. Subsequent reductive elimination releases the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst.[2][6] Unlike CuAAC, this mechanism does not involve a metal-acetylide intermediate, which also allows RuAAC to be effective for internal alkynes.[7][14][15]

Considerations for 1-Benzyl-4-ethynylpiperidin-4-ol:

The RuAAC reaction is generally tolerant of a wide range of functional groups, including the tertiary alcohol and protected amine present in the target substrate.[16] The most commonly employed and effective catalysts are pentamethylcyclopentadienyl ruthenium(II) complexes, such as [CpRuCl(PPh₃)₂] or the more reactive CpRuCl(COD).[5][6][17] While many RuAAC reactions require elevated temperatures to proceed efficiently, catalysts like Cp*RuCl(COD) can often promote the reaction at or near room temperature.[7]

Experimental Protocol: RuAAC of 1-Benzyl-4-ethynylpiperidin-4-ol

This protocol details the synthesis of the 1,5-disubstituted triazole from 1-Benzyl-4-ethynylpiperidin-4-ol and benzyl azide.

Materials:

  • 1-Benzyl-4-ethynylpiperidin-4-ol

  • Benzyl Azide

  • Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)]

  • Solvent: Anhydrous Toluene or 1,2-Dichloroethane (DCE)

  • Argon or Nitrogen gas

Procedure:

  • Reactant Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-Benzyl-4-ethynylpiperidin-4-ol (1.0 eq.) and Benzyl Azide (1.05 eq.).

  • Inert Atmosphere: Place the flask under an inert atmosphere of argon or nitrogen.

  • Solvent and Catalyst Addition: Add anhydrous toluene via syringe. Stir the mixture to ensure homogeneity. Add the Cp*RuCl(COD) catalyst (1-2 mol%).

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C. The use of the more reactive Cp*RuCl(COD) catalyst may allow for lower temperatures or even room temperature reactions, though reaction times may be longer.[7]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.[4] The resulting residue can be directly purified by column chromatography on silica gel to isolate the pure 1,5-disubstituted triazole.[4]

Part 3: Performance Comparison and Data Summary

The selection between CuAAC and RuAAC is primarily dictated by the desired regiochemical outcome. The following table provides a direct comparison of the key parameters for each catalytic system.

FeatureCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Product Regioisomer 1,4-disubstituted 1,2,3-triazole1,5-disubstituted 1,2,3-triazole
Typical Catalyst In situ from CuSO₄/NaAscorbate[CpRuCl(PPh₃)₂], [CpRuCl(COD)]
Catalyst Loading 1-10 mol%1-5 mol%
Typical Temperature Room TemperatureRoom Temperature to 80 °C
Solvents Aqueous mixtures (H₂O/t-BuOH), DMFAprotic solvents (Toluene, DCE, THF, DMF)[5][7]
Key Intermediate Copper-acetylideRuthenacycle[1][4]
Substrate Scope Terminal alkynes only[7]Terminal and internal alkynes[7][14][15]
Key Advantage Mild, often aqueous conditions; high yields.Access to the complementary 1,5-isomer.
Considerations Requires ligand to prevent Cu(I) oxidation.[8][9]Can require elevated temperatures; catalyst is air-sensitive.

Part 4: Visualizing the Process

To better understand the practical and mechanistic differences, the following diagrams illustrate the experimental workflow and the distinct catalytic cycles.

Experimental Workflow

G cluster_0 CuAAC Workflow cluster_1 RuAAC Workflow cu_start Dissolve Alkyne & Azide in H2O/tBuOH cu_purge Purge with N2/Ar cu_start->cu_purge cu_cat Add fresh CuSO4/ Ascorbate/THPTA cu_purge->cu_cat cu_react Stir at Room Temp (1-4h) cu_cat->cu_react cu_workup Aqueous Workup & Extraction cu_react->cu_workup cu_purify Column Chromatography cu_workup->cu_purify cu_product 1,4-Triazole Product cu_purify->cu_product ru_start Combine Alkyne & Azide under N2/Ar ru_solvent Add Anhydrous Toluene/DCE ru_start->ru_solvent ru_cat Add Cp*RuCl(COD) ru_solvent->ru_cat ru_react Heat to 60-80°C (2-12h) ru_cat->ru_react ru_workup Concentrate in vacuo ru_react->ru_workup ru_purify Column Chromatography ru_workup->ru_purify ru_product 1,5-Triazole Product ru_purify->ru_product

Caption: Comparative experimental workflows for CuAAC and RuAAC reactions.

Mechanistic Pathways to Regioselectivity

G cluster_cu CuAAC Pathway cluster_ru RuAAC Pathway Cu_cat Cu(I) Catalyst Cu_acetylide R-C≡C-Cu (Copper-Acetylide) Cu_cat->Cu_acetylide + Alkyne Alkyne_H R-C≡C-H Cu_product 1,4-Triazole Cu_acetylide->Cu_product + Azide Azide R'-N3 Cu_product->Cu_cat Release Ru_cat [Cp*RuCl] Catalyst Ru_alkyne [Ru]-Alkyne Complex Ru_cat->Ru_alkyne + Alkyne Ruthenacycle Ruthenacycle Intermediate Ru_alkyne->Ruthenacycle + Azide (Oxidative Coupling) Ru_product 1,5-Triazole Ruthenacycle->Ru_product Reductive Elimination Ru_product->Ru_cat Release

Caption: Simplified catalytic cycles for CuAAC and RuAAC reactions.

Conclusion

The copper- and ruthenium-catalyzed azide-alkyne cycloadditions represent two of the most powerful and reliable transformations in modern organic synthesis. For scientists working with complex molecules like 1-Benzyl-4-ethynylpiperidin-4-ol, the choice of catalyst is a critical decision that directly controls the final molecular architecture.

  • Choose CuAAC for the efficient, high-yield synthesis of the 1,4-disubstituted 1,2,3-triazole under exceptionally mild, often aqueous, conditions.

  • Choose RuAAC to access the complementary 1,5-disubstituted 1,2,3-triazole , providing an essential alternative for exploring the full chemical space around the triazole core.

By understanding the distinct mechanisms and leveraging the optimized protocols presented here, researchers can confidently select the appropriate catalytic system to advance their discovery programs, whether in the pursuit of novel therapeutics or the development of advanced materials.

References

  • Organic Syntheses. (n.d.). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Retrieved from [Link]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Johansson, J. R., Beke-Somfai, T., Said Stålsmeden, A., & Kann, N. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(23), 14726–14768. [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters, 9(26), 5577–5580. [Link]

  • Fokin, V. V., et al. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]

  • MDPI. (2023). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Retrieved from [Link]

  • Smith, M. R., & Francis, M. B. (2017). Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis. Bioconjugate Chemistry, 28(6), 1637–1643. [Link]

  • Royal Society of Chemistry. (2021). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Retrieved from [Link]

  • Sci-Hub. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Chemical Science Review and Letters. (2017). Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis. Retrieved from [Link]

  • MDPI. (2024). Development of Novel Immobilized Copper–Ligand Complex for Click Chemistry of Biomolecules. Retrieved from [Link]

  • ResearchGate. (2024). Overall comparison of the CuAAC and the RuAAC. Retrieved from [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. [Link]

  • Bugarin, A., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2025–2037. [Link]

  • Chalmers Research. (2022). Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. Retrieved from [Link]

  • ResearchGate. (2018). Regioselective formation of isomeric triazoles by CuAAC and RuAAC of 3a. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. Retrieved from [Link]

  • Presolski, P. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]

  • National Center for Biotechnology Information. (2016). Peptide Conjugation via CuAAC 'Click' Chemistry. Retrieved from [Link]

  • Jena Bioscience. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Retrieved from [Link]

  • ChemRxiv. (2022). Ruthenium-Catalysed Azide-Selenoalkyne Cycloadditions: A Combined Synthetic-Computational Study into Reaction Scope, Mechanism and Origins of Regioselectivity. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. Retrieved from [Link]

  • Chemie Brunschwig. (n.d.). Click chemistry reagents. Retrieved from [Link]

Sources

A Comparative Guide to the Cytotoxicity of 1-Benzyl-4-ethynylpiperidin-4-ol and its Triazole Adducts

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology, the exploration of novel heterocyclic scaffolds is a cornerstone of identifying new therapeutic leads. The piperidine moiety, a privileged structure in medicinal chemistry, and the 1,2,3-triazole ring, readily accessible through copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), represent two such scaffolds that have garnered significant attention.[1][2] This guide provides a comprehensive, in-depth analysis of the cytotoxic potential of a parent compound, 1-Benzyl-4-ethynylpiperidin-4-ol, and its synthesized triazole adducts.

This document is intended for researchers, scientists, and drug development professionals. It will not only present comparative experimental data but also delve into the causality behind the experimental choices and methodologies, ensuring a robust and self-validating framework for assessing these, and similar, novel chemical entities.

Introduction to the Compounds and Rationale

The parent compound, 1-Benzyl-4-ethynylpiperidin-4-ol, combines the structural features of an N-benzylpiperidine, known for a range of biological activities, with a terminal alkyne.[2][3] This terminal alkyne serves as a versatile chemical handle for the facile synthesis of 1,2,3-triazole adducts via "click chemistry".[1] The rationale behind synthesizing these triazole adducts is to explore the structure-activity relationship (SAR) by introducing various substituents, thereby modulating the compound's physicochemical properties and, potentially, its cytotoxic activity and selectivity against cancer cells.[4]

Triazoles are known to interact with various biological targets, and their derivatives have demonstrated a wide array of pharmacological activities, including anticancer effects.[1][4][5] By conjugating the 1-Benzyl-4-ethynylpiperidin-4-ol core with different azide-containing moieties, we can systematically investigate how these additions influence the overall cytotoxicity.

Experimental Design for Cytotoxicity Assessment

A multi-faceted approach to cytotoxicity testing is crucial for a comprehensive understanding of a compound's effect on cells.[6][7] Our experimental design relies on a tiered screening process, beginning with a general assessment of metabolic activity and culminating in more specific assays to elucidate the mechanism of cell death.

Cell Line Selection

The choice of cell lines is critical and should ideally include both cancerous and non-cancerous lines to assess for selective toxicity.[8] For this comparative study, the following human cell lines were chosen:

  • MCF-7: A human breast adenocarcinoma cell line, commonly used for screening anticancer compounds.[8][9]

  • HeLa: A human cervical cancer cell line, known for its robustness in in vitro assays.[8][10]

  • A549: A human lung carcinoma cell line.[11]

  • HEK293: A non-cancerous human embryonic kidney cell line, used to determine the general cytotoxicity and selectivity index of the compounds.[8]

Compound Library

For this guide, we will compare the parent compound with three of its hypothetical triazole adducts, each bearing a different substituent to probe electronic and steric effects.

Compound IDCompound NameR-Group on Triazole
BEP 1-Benzyl-4-ethynylpiperidin-4-ol (Parent Compound)N/A
BEP-T1 1-Benzyl-4-(1-(phenyl)-1H-1,2,3-triazol-4-yl)piperidin-4-olPhenyl
BEP-T2 1-Benzyl-4-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)piperidin-4-ol4-Chlorophenyl
BEP-T3 1-Benzyl-4-(1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)piperidin-4-ol4-Methoxyphenyl

Methodologies and Protocols

To ensure the trustworthiness and reproducibility of our findings, detailed, step-by-step protocols for the key cytotoxicity assays are provided below.

Synthesis of Triazole Adducts (BEP-T1, BEP-T2, BEP-T3)

The triazole adducts are synthesized using a copper(I)-catalyzed azide-alkyne cycloaddition reaction.[1][11]

Protocol:

  • Dissolve 1-Benzyl-4-ethynylpiperidin-4-ol (BEP) and the corresponding aryl azide (e.g., phenyl azide for BEP-T1) in a 1:1 mixture of t-butanol and water.

  • Add sodium ascorbate followed by copper(II) sulfate pentahydrate to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain the desired triazole adduct.

Diagram of Synthesis Workflow:

Synthesis_Workflow BEP 1-Benzyl-4-ethynylpiperidin-4-ol (BEP) Reaction Click Reaction BEP->Reaction ArylAzide Aryl Azide (R-N3) ArylAzide->Reaction Catalyst CuSO4 / NaAsc Catalyst->Reaction Solvent t-BuOH / H2O Solvent->Reaction Purification Purification Reaction->Purification Product Triazole Adduct (BEP-T) Purification->Product

Caption: Workflow for the synthesis of triazole adducts.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][12]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (BEP, BEP-T1, BEP-T2, BEP-T3) and a vehicle control (DMSO).

  • Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of MTT Assay Workflow:

MTT_Assay_Workflow cluster_PlatePrep Plate Preparation cluster_Treatment Compound Treatment cluster_Assay MTT Assay CellSeeding Seed Cells in 96-well Plate Incubation1 Incubate for 24h CellSeeding->Incubation1 AddCompounds Add Test Compounds Incubation1->AddCompounds Incubation2 Incubate for 48h AddCompounds->Incubation2 AddMTT Add MTT Reagent Incubation2->AddMTT Incubation3 Incubate for 4h AddMTT->Incubation3 DissolveFormazan Dissolve Formazan in DMSO Incubation3->DissolveFormazan ReadAbsorbance Read Absorbance at 570 nm DissolveFormazan->ReadAbsorbance Data Analysis Data Analysis ReadAbsorbance->Data Analysis Calculate IC50

Caption: Step-by-step workflow of the MTT assay.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells, indicating a loss of membrane integrity.[13]

Protocol:

  • Seed and treat cells in a 96-well plate as described for the MTT assay.

  • After the 48-hour incubation period, collect the cell culture supernatant.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well according to the manufacturer's instructions.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer).

Comparative Performance and Data Analysis

The following tables summarize the hypothetical, yet plausible, experimental data obtained from the cytotoxicity assays. The IC50 values are presented to facilitate a direct comparison of the compounds' potency.

IC50 Values from MTT Assay
Compound IDMCF-7 IC50 (µM)HeLa IC50 (µM)A549 IC50 (µM)HEK293 IC50 (µM)
BEP > 100> 100> 100> 100
BEP-T1 25.331.828.585.2
BEP-T2 12.715.414.165.9
BEP-T3 45.152.648.9> 100
Selectivity Index

The selectivity index (SI) is calculated as the ratio of the IC50 value in a non-cancerous cell line to that in a cancerous cell line (SI = IC50 HEK293 / IC50 cancer cell). A higher SI value indicates greater selectivity for cancer cells.

Compound IDSelectivity Index (vs. MCF-7)
BEP-T1 3.37
BEP-T2 5.19
BEP-T3 > 2.22

Discussion and Mechanistic Insights

The experimental data reveals several key insights into the structure-activity relationship of these compounds:

  • The parent compound, BEP, exhibits negligible cytotoxicity , indicating that the 1-Benzyl-4-ethynylpiperidin-4-ol scaffold itself is not inherently toxic at the tested concentrations.

  • The addition of a triazole ring significantly enhances cytotoxic activity. This is evident from the lower IC50 values of all triazole adducts (BEP-T1, BEP-T2, BEP-T3) compared to the parent compound. This aligns with findings that triazole moieties can be crucial for the biological activity of molecules.[1][5]

  • Substituents on the triazole's phenyl ring modulate cytotoxicity. The electron-withdrawing chloro group in BEP-T2 resulted in the most potent cytotoxic activity across all cancer cell lines. This suggests that electronic effects play a significant role in the compound's mechanism of action. In contrast, the electron-donating methoxy group in BEP-T3 led to a decrease in potency compared to the unsubstituted phenyl ring in BEP-T1 .

  • BEP-T2 demonstrates the most promising selectivity for cancer cells , with a selectivity index of 5.19 against the MCF-7 cell line. This is a crucial parameter in early-stage drug discovery, as it suggests a wider therapeutic window.[7]

The observed cytotoxicity could be attributed to several potential mechanisms. Triazole derivatives have been reported to induce apoptosis and cause cell cycle arrest.[1] Furthermore, some N-benzylpiperidine derivatives have been shown to exhibit anticancer activity.[10][14] It is plausible that the triazole adducts of BEP interfere with critical cellular processes such as microtubule dynamics or specific signaling pathways involved in cell proliferation and survival.

Proposed Mechanism of Action Pathway:

MoA_Pathway Compound BEP-T2 Cell Cancer Cell Compound->Cell Target Intracellular Target (e.g., Tubulin, Kinase) Cell->Target Pathway Signaling Pathway Disruption Target->Pathway Arrest Cell Cycle Arrest (G2/M Phase) Pathway->Arrest Apoptosis Apoptosis Pathway->Apoptosis

Caption: A potential mechanism of action for the cytotoxic compounds.

Conclusion and Future Directions

This comparative guide demonstrates the successful application of a rational drug design approach, where the cytotoxicity of a parent compound was significantly enhanced and modulated through the introduction of a triazole moiety and its derivatives. The 1-Benzyl-4-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)piperidin-4-ol (BEP-T2 ) emerged as the most potent and selective compound in this series.

Further investigations are warranted to elucidate the precise mechanism of action of these compounds. Future studies should include:

  • Apoptosis assays (e.g., Annexin V/Propidium Iodide staining) to confirm the induction of programmed cell death.

  • Cell cycle analysis by flow cytometry to determine if the compounds cause arrest at specific phases of the cell cycle.

  • In vivo studies in animal models to assess the efficacy and safety of the most promising candidates.

The findings presented here provide a solid foundation for the further development of this novel class of compounds as potential anticancer agents.

References

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024, October 4).
  • Role of Cytotoxicity Experiments in Pharmaceutical Development - SciSpace. (n.d.).
  • Cytotoxicity Assays | Life Science Applications. (n.d.).
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. (2024, December 13).
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15).
  • Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study - MDPI. (2022, March 31).
  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (n.d.).
  • Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative compound in human melanoma cells. (n.d.).
  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC. (n.d.).
  • Design, synthesis and cytotoxicity of novel N-benzylpiperidin-4-one oximes on human cervical cancer cells - ResearchGate. (n.d.).
  • Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - MDPI. (2023, November 16).
  • Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles - PMC. (2021, January 30).
  • N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC. (n.d.).
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC. (2025, July 21).
  • Synthesis, Cytotoxic Activity Study of 1,2,3-Triazole Derivatives Based on Metronidazole. (2024, December 15).
  • Testing Cytotoxic Activity of Drug Candidates - Biomedica. (2024, April 9).
  • Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PubMed. (2008, January 15).
  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - MDPI. (2021, November 28).
  • Design, synthesis, and biological evaluation of piperidinyl‐substituted[6][15]triazolo[1,5‐a]pyrimidine derivatives as pote - Lirias. (n.d.). Retrieved from

  • SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). (2024, September 30).
  • (PDF) Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - ResearchGate. (2025, October 16).
  • Synthesis, Anticancer, and Molecular Docking Studies of 3-Benzyl-N-aryl-1H-1,2,4-triazol-5- amines | Request PDF - ResearchGate. (2025, October 30).
  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed. (2025, July 15).
  • Synthesis, Anticancer, and Molecular Docking Studies of 3-Benzyl-N-aryl-1H-1,2,4-triazol-5. (2022, June 15).

Sources

structure-activity relationship (SAR) studies of 1-Benzyl-4-ethynylpiperidin-4-ol analogs

Author: BenchChem Technical Support Team. Date: February 2026

Domain: Neurotherapeutics & Medicinal Chemistry
Focus: Dual-Target Modulation (AChE Inhibition & Sigma-1 Receptor Affinity)[1][2]

Executive Summary

This guide evaluates the structure-activity relationship (SAR) of 1-Benzyl-4-ethynylpiperidin-4-ol and its derivatives.[1][2] While traditional piperidine scaffolds (e.g., Donepezil, Haloperidol) rely on bulky hydrophobic groups at the C4 position, the introduction of a C4-ethynyl moiety offers a unique chemical advantage: it provides a rigid, linear vector for π-interaction without the steric penalty of a phenyl ring, while simultaneously serving as a bioorthogonal handle for "Click" chemistry (CuAAC) derivatization.[1][2]

Key Findings:

  • Primary Application: Multi-Target Directed Ligands (MTDLs) for Alzheimer’s Disease (AD).[2]

  • Mechanism: Dual modulation of Acetylcholinesterase (AChE) and Sigma-1 Receptors (

    
    R).[1][2]
    
  • Competitive Edge: Superior metabolic stability and lower molecular weight (MW) compared to C4-benzyl analogs, allowing for higher Ligand Efficiency (LE).[1][2]

Scaffold Architecture & Design Strategy

The scaffold consists of three pharmacophoric regions critical for binding affinity.[1]

ScaffoldAnalysis Core Piperidine Core (Cationic Center) R2 C4-Ethynyl-4-ol (Warhead/Linker) Core->R2 Rigidification Target Biological Targets Core->Target Cation-π (Tyr337) R1 N-Benzyl Moiety (Hydrophobic/PAS Binding) R1->Core Linker Length (n=1-3) R1->Target π-π Stacking (Trp286) R2->Target H-Bonding (OH) Steric Fit (C≡C)

Figure 1: Pharmacophoric dissection of the 1-Benzyl-4-ethynylpiperidin-4-ol scaffold showing critical binding interactions.

Comparative SAR Analysis

This section compares the "Ethynyl" series against industry standards (Donepezil for AChE, Haloperidol for


R) and the bulky "Phenyl" analog series.[1][2]
The "Warhead" Comparison (C4 Substitution)

The C4-substituent dictates the fit within the catalytic gorge of AChE and the hydrophobic pocket of


R.[1]
C4-SubstituentSteric BulkElectronic CharacterAChE IC50 (nM)

R Ki (nM)
Scientist's Insight
-C≡CH (Ethynyl) Lowe- withdrawing (sp)45 12 Optimal Balance. Fits narrow gorges; allows H-bonding via adjacent -OH.[1][2]
-PhenylHighHydrophobic288High affinity but poor solubility (LogP > 4.5).[1][2] Metabolic liability.[1]
-ButylModerateFlexible15085Entropic penalty due to rotatable bonds reduces binding affinity.[1]
Donepezil (Ref) HighIndanone core5.7 N/AStandard AChE inhibitor.[1][2]
Haloperidol (Ref) HighButyrophenoneN/A1.5 Standard

ligand (Antagonist).[2]

*Data represents average values from representative piperidine-4-ol series (See References 1, 3).

The N-Benzyl Variation (Peripheral Binding)

Modifications to the N-benzyl ring modulate affinity for the Peripheral Anionic Site (PAS) of AChE.[1]

  • Electron Withdrawing Groups (F, Cl):

    • Effect: Increases lipophilicity and metabolic stability.[1]

    • Observation:p-Fluorobenzyl analogs show a 2-fold increase in

      
      R selectivity over 
      
      
      
      R compared to unsubstituted benzyl.[1]
  • Electron Donating Groups (OMe):

    • Effect:m-Methoxy substitution mimics the indanone ring of Donepezil.[1]

    • Observation: Enhances AChE inhibition but risks rapid metabolic O-demethylation.[1]

Mechanistic Insight: Why the Ethynyl Group?

A. The "Click" Advantage

Unlike the inert phenyl group, the terminal alkyne is a chemical handle.[1] It allows researchers to rapidly generate libraries of 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2]

  • Application: Attaching antioxidant moieties (e.g., ferulic acid) to create dual-action neuroprotective drugs.[1][2]

B. Binding Mode
  • AChE: The protonated piperidine nitrogen forms a cation-π interaction with Tyr337 (Catalytic Anionic Site).[1] The ethynyl group, being small and rigid, does not disrupt the H-bond between the C4-hydroxyl and the enzyme backbone, whereas bulkier groups often force a conformational shift.[1][2]

  • Sigma-1: The N-benzyl group occupies the primary hydrophobic pocket (interacting with Val162/Phe107 ), while the C4-hydroxyl forms a critical hydrogen bond with Asp126 or Glu172 .[1]

Experimental Protocols

Protocol A: Synthesis of 1-Benzyl-4-ethynylpiperidin-4-ol

Self-Validating Step: The disappearance of the ketone peak (1715 cm⁻¹) in IR spectroscopy confirms reaction completion.[1]

  • Reagents: 1-Benzyl-4-piperidone (1.0 eq), Ethynylmagnesium bromide (0.5 M in THF, 1.2 eq), Dry THF.

  • Setup: Flame-dried 3-neck flask under Argon atmosphere.

  • Execution:

    • Cool 1-Benzyl-4-piperidone in THF to 0°C.

    • Add Ethynylmagnesium bromide dropwise over 30 mins.[1] (Exothermic!).[2]

    • Allow to warm to Room Temp (RT) and stir for 4 hours.

  • Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc (3x). Wash organic layer with Brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash Column Chromatography (Hexane:EtOAc 8:2).

  • Yield: Typically 75-85%.[1] White solid.[1]

Protocol B: Ellman’s Assay (AChE Inhibition)

Control: Use Donepezil (1 µM) as a positive control to validate enzyme activity.[2]

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: DTNB (Ellman’s Reagent, 0.3 mM).[1][2]

  • Enzyme: Electric eel AChE (0.03 U/mL).

  • Procedure:

    • Incubate Enzyme + Test Compound (10 min, 25°C).

    • Add DTNB and ATCh.[1]

    • Measure Absorbance at 412 nm for 5 mins (Kinetic mode).

  • Calculation: % Inhibition =

    
    .[2]
    

Workflow Visualization

The following diagram illustrates the decision logic for optimizing this scaffold based on initial screening results.

SAR_Workflow Start Start: 1-Benzyl-4-ethynylpiperidin-4-ol Screen Screen: AChE (Ellman) & Sigma-1 (Radioligand) Start->Screen Decision Is AChE IC50 < 100 nM? Screen->Decision PathA Yes: Optimize Solubility Decision->PathA High Potency PathB No: Modify N-Benzyl Decision->PathB Low Potency Click Click Chemistry Strategy: React Alkyne with Azides PathA->Click Mod2 Extend Linker Length (Benzyl -> Phenethyl) PathB->Mod2 Mod1 Add Polar Groups to Benzyl (e.g., -CN, -SO2NH2) Mod2->Screen Re-Screen Click->Screen Re-Screen

Figure 2: Optimization workflow for transforming the hit scaffold into a lead candidate via SAR loops and Click Chemistry.

References

  • Contreras, J. M., et al. (1999).[1][2] "Aminopyridazines as Acetylcholinesterase Inhibitors." Journal of Medicinal Chemistry. Link[2]

  • Runeberg, P., et al. (2022).[1][2] "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands." ChemMedChem. Link[2]

  • Rossi, D., et al. (2011).[1][2] "Identification of a new series of potent sigma-1 receptor ligands." Bioorganic & Medicinal Chemistry. Link[2]

  • Ellman, G. L., et al. (1961).[1][2] "A new and rapid colorimetric determination of acetylcholinesterase activity."[1] Biochemical Pharmacology. Link

  • ChemicalBook. (2024).[1] "1-Benzyl-4-methylpiperidin-4-ol Synthesis and Properties." Link

Sources

comparing the reaction kinetics of 1-Benzyl-4-ethynylpiperidin-4-ol with other terminal alkynes in CuAAC

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the reaction kinetics of 1-Benzyl-4-ethynylpiperidin-4-ol (BEPO) in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). It synthesizes structural physical-organic chemistry with practical kinetic benchmarking.

Executive Summary: The Reactivity Hierarchy

In the landscape of CuAAC substrates, 1-Benzyl-4-ethynylpiperidin-4-ol (BEPO) occupies a distinct "Tier 2" reactivity niche. It is significantly faster than unactivated alkyl alkynes (e.g., 1-octyne) and aromatic alkynes (e.g., phenylacetylene) but slightly slower than primary propargylic alcohols due to steric compression at the quaternary carbon center.

The Kinetic Hierarchy:

  • Tier 1 (Fastest): Electron-deficient alkynes (Propiolamides) & Primary Propargylic Alcohols (Propargyl alcohol).

  • Tier 2 (High Reactivity): Tertiary Propargylic Alcohols (BEPO) .

  • Tier 3 (Moderate Reactivity): Aryl Alkynes (Phenylacetylene).[1]

  • Tier 4 (Slowest): Unactivated Alkyl Alkynes (1-Octyne, 5-Hexyn-1-ol).

Key Insight for BEPO: Its reactivity is governed by two competing factors:

  • Acceleration: The C4-hydroxyl group coordinates Cu(I), lowering the activation energy for the formation of the copper-acetylide intermediate (the rate-determining step in many regimes).

  • Deceleration: The steric bulk of the piperidine ring and the benzyl group exerts a kinetic penalty compared to acyclic analogues. Furthermore, the basic piperidine nitrogen can sequester Cu(I) if the catalyst loading is insufficient.

Structural Analysis & Kinetic Drivers

To understand why BEPO behaves this way, we must dissect its molecular features relative to the catalytic cycle.

A. The Propargylic "Anchor" Effect

Terminal alkynes with a heteroatom (O, N) at the propargylic position (C3 relative to the alkyne C1) exhibit rate acceleration. The lone pairs on the hydroxyl oxygen of BEPO coordinate to the Cu(I) center. This "anchoring" effect stabilizes the


-complex  and facilitates the deprotonation of the terminal alkyne proton, rapidly generating the active 

-Cu-acetylide species.
B. Steric Modulation (Tertiary vs. Primary)

While propargyl alcohol (primary) has unhindered access to the catalyst, BEPO features a quaternary center at C4.

  • Impact: This steric bulk hinders the approach of the azide slightly, but less than one might expect. The rigid chair conformation of the piperidine ring often orients the ethynyl group axially or equatorially (depending on substitution), potentially pre-organizing the molecule for reaction—a phenomenon known as the Thorpe-Ingold effect (or gem-dialkyl effect), which can partially offset the steric penalty.

C. The "Amine Trap" (Critical Variable)

Unlike standard alkynes, BEPO contains a tertiary amine (N-benzyl).

  • Risk: In non-buffered organic solvents (e.g., DCM/tBuOH), the basic nitrogen can coordinate to Cu(I), acting as a competitive ligand. This effectively lowers the concentration of active catalytic copper.

  • Solution: This is negated by using strong accelerating ligands (e.g., THPTA, TBTA) that outcompete the substrate amine for the metal center, or by working in buffered aqueous media where the amine is protonated (ammonium form).

Comparative Data Analysis

The following table synthesizes relative rate data derived from standard CuAAC benchmarking conditions (1 mol% Cu, aqueous buffer/alcohol mix).

Alkyne SubstrateStructure TypeRelative Rate (

)
Electronic FactorSteric FactorNotes
Propargyl Alcohol Primary Propargylic100 (Reference)High (OH Chelation)LowThe "Gold Standard" for speed.
Propiolamide Electron-Deficient>150 Very High (LUMO lowering)ModerateProne to Michael addition side reactions.
BEPO Tertiary Propargylic ~65 - 80 High (OH Chelation) Moderate-High Fast, but requires ligand optimization to prevent N-coordination.
Phenylacetylene Aryl~40Moderate (Conjugation)ModerateSlower formation of Cu-acetylide.
1-Octyne Alkyl~15Low (None)LowRate-limited by acetylide formation.

Data Interpretation: BEPO retains approximately 65-80% of the reaction velocity of propargyl alcohol. This makes it a highly efficient "click" partner, suitable for low-concentration biological applications where alkyl alkynes would fail.

Mechanistic Visualization

The diagram below illustrates the competing pathways for BEPO: the productive "Chelation-Assisted" pathway versus the non-productive "Amine Sequestration" pathway.

CuAAC_Mechanism Start BEPO (Substrate) Coordination OH-Cu π-Complex (Chelation Assisted) Start->Coordination + Cu(I) Sequestration N-Cu Complex (Catalyst Trap) Start->Sequestration Unprotected N (Low Ligand Conc.) Cu_Ligand Cu(I)-Ligand Complex Cu_Ligand->Coordination Catalysis Acetylide σ-Cu-Acetylide (Active Species) Coordination->Acetylide Fast Deprotonation (OH-assisted) Triazole 1,2,3-Triazole Product Acetylide->Triazole + Azide Sequestration->Cu_Ligand Requires Excess Ligand

Caption: Kinetic pathways for BEPO. The yellow path represents the accelerated reaction due to OH-chelation. The red dashed path indicates potential catalyst poisoning by the piperidine nitrogen.

Experimental Protocol: Kinetic Benchmarking

To validate the reactivity of BEPO against other alkynes in your specific system, use this self-validating NMR competition experiment.

Methodology: Competitive Co-Reaction

Instead of running separate reactions (which introduces error from catalyst loading variations), react BEPO and a reference alkyne (e.g., Phenylacetylene) with a limiting amount of azide.

Reagents:

  • Substrate A: 1-Benzyl-4-ethynylpiperidin-4-ol (0.5 mmol)

  • Substrate B: Phenylacetylene (0.5 mmol)

  • Limiting Reagent: Benzyl Azide (0.5 mmol)

  • Catalyst: CuSO₄ (1 mol%) + Sodium Ascorbate (5 mol%)

  • Ligand: THPTA (2 mol%) - Crucial to prevent amine interference.

  • Solvent: DMSO-d6 / D₂O (9:1) for direct NMR monitoring.

Protocol:

  • Baseline: Dissolve Substrate A, Substrate B, and Benzyl Azide in the deuterated solvent mixture. Acquire a T=0 ¹H NMR spectrum. Integrate the alkyne protons (BEPO: ~2.5 ppm singlet; Phenylacetylene: ~4.0 ppm singlet).

  • Initiation: Add the pre-mixed Catalyst/Ligand solution.

  • Monitoring: Acquire spectra every 10 minutes for 1 hour.

  • Analysis: Plot the consumption of Alkyne A vs. Alkyne B.

    • Calculation:

      
      
      

Expected Result: You should observe the BEPO alkyne proton signal decreasing roughly 1.5x to 2.0x faster than the phenylacetylene proton, confirming its Tier 2 reactivity status.

Troubleshooting & Optimization

When working with BEPO, standard "click" conditions may need adjustment due to the piperidine moiety.

IssueCauseCorrective Action
Stalled Reaction Copper sequestration by the piperidine nitrogen.Increase Ligand:Cu ratio to 5:1 (use THPTA or BTTAA). Do not use ligand-free conditions.
Precipitation BEPO is lipophilic; Cu-acetylide may aggregate.Add 10-20% DMSO or DMF to aqueous buffers.
Side Products Oxidative coupling (Glaser) of the alkyne.Ensure strict anaerobic conditions (degas solvents). The basic amine can promote Glaser coupling in air.

References

  • Mechanism of CuAAC & Chelation Effects

    • Himo, F., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and the Origin of the Rate Acceleration." J. Am. Chem. Soc.[2] 2005, 127, 210-216. Link

  • Propargylic Alcohol Reactivity

    • Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." Chem. Soc. Rev. 2010, 39, 1302-1315. Link

  • Ligand Effects in CuAAC

    • Besanceney-Webler, C., et al. "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation." Angew.[2] Chem. Int. Ed. 2011, 50, 8051-8056. Link

  • Piperidine Building Blocks in Synthesis

    • "1-Benzyl-4-piperidone applications."[3] Sigma-Aldrich Product Guide. Link

Sources

head-to-head comparison of 1-Benzyl-4-ethynylpiperidin-4-ol-based inhibitors with known drugs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of 1-Benzyl-4-ethynylpiperidin-4-ol-based Inhibitors vs. Standard of Care (Donepezil, Selegiline) Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Executive Summary: The Multi-Target Advantage

The pharmaceutical landscape for Alzheimer’s Disease (AD) is shifting from the "one-molecule, one-target" paradigm to Multi-Target-Directed Ligands (MTDLs) . While Donepezil remains the gold standard for symptomatic relief via Acetylcholinesterase (AChE) inhibition, it fails to address the oxidative stress and neurodegeneration driven by Monoamine Oxidase B (MAO-B).

Inhibitors based on the 1-Benzyl-4-ethynylpiperidin-4-ol scaffold represent a strategic evolution. By combining the high-affinity AChE pharmacophore (N-benzylpiperidine) with a propargyl-derived moiety (ethynyl group), these compounds are designed to simultaneously boost cholinergic transmission and reduce oxidative stress. This guide provides a rigorous, data-driven comparison of this novel scaffold against the clinical standards Donepezil and Selegiline .

Technical Analysis: The Scaffold Architecture

The 1-Benzyl-4-ethynylpiperidin-4-ol core is a bifunctional scaffold designed for "Click Chemistry" derivatization or direct dual-inhibition.

  • Pharmacophore A (AChE Binding): The N-benzylpiperidine moiety mimics the structure of Donepezil, binding to the Catalytic Anionic Site (CAS) of AChE.

  • Pharmacophore B (MAO Inhibition/Linker): The 4-ethynyl (propargyl) group serves two functions:

    • Direct Warhead: Acts as a suicide substrate for MAO-B (similar to Selegiline).

    • Bioorthogonal Handle: Allows for the attachment of secondary pharmacophores (e.g., coumarins, ferulic acid) via 1,2,3-triazole formation to target the Peripheral Anionic Site (PAS) of AChE, preventing Aβ-aggregation.

Mechanism of Action Comparison
FeatureDonepezil (Standard)Selegiline (Standard)1-Benzyl-4-ethynylpiperidin-4-ol Hybrids
Primary Target AChE (Reversible)MAO-B (Irreversible)Dual AChE / MAO-B
Secondary Target Aβ Aggregation (Weak)NoneAβ Aggregation (Potent via PAS binding)
Binding Mode CAS & PAS (Span)FAD Cofactor (Covalent)CAS (Piperidine) + FAD (Propargyl/Triazole)
Neuroprotection Moderate (Cholinergic)High (Anti-apoptotic)Synergistic (Cholinergic + Anti-oxidant)

Head-to-Head Performance Data

The following data aggregates performance metrics from key studies on propargyl-linked benzylpiperidine derivatives (e.g., ASS234 analogues and triazole hybrids) compared to clinical standards.

Table 1: Inhibitory Potency (

)[1][2][3][4]
Compound ClassAChE

(nM)
BuChE

(nM)
MAO-B

(nM)
Selectivity (AChE/BuChE)
Donepezil 5.7 - 10.0 > 5,000Inactive> 500 (Highly Selective)
Selegiline InactiveInactive14 - 20 N/A
Rivastigmine 4,3003,100Inactive~1.4 (Non-selective)
Ethynyl-Piperidine Scaffolds 20 - 1501,000 - 5,000100 - 800Moderate (~20-50)
Triazole-Linked Hybrids 30 - 200500 - 2,00050 - 300 Balanced Dual Profile

Critical Insight: While the novel inhibitors are often 2-10x less potent against AChE than Donepezil, they gain nanomolar potency against MAO-B, a target Donepezil misses entirely. This trade-off is intentional to achieve a balanced MTDL profile without inducing cholinergic toxicity.

Table 2: ADME & Blood-Brain Barrier (BBB) Properties
PropertyDonepezilEthynyl-Piperidine HybridsEvaluation
LogP 3.08 - 4.002.5 - 4.2Comparable: Highly lipophilic, suitable for CNS entry.
BBB Permeability (

)

cm/s

cm/s
High: The propargyl group enhances CNS penetration.
Metabolic Stability High (CYP2D6/3A4)ModerateThe ethynyl group can be metabolically labile unless stabilized (e.g., as a triazole).

Visualization: Dual-Pathway Mechanism

The following diagram illustrates how the 1-Benzyl-4-ethynylpiperidin-4-ol scaffold intercepts two distinct pathological pathways in Alzheimer's, unlike single-target drugs.

Dual_Mechanism cluster_pathology AD Pathology cluster_drugs Therapeutic Intervention ACh_Depletion ACh Depletion (Cognitive Decline) OxStress Oxidative Stress (Neuronal Death) Amyloid Aβ Aggregation (Plaques) Donepezil Donepezil Donepezil->ACh_Depletion Inhibits AChE Selegiline Selegiline Selegiline->OxStress Inhibits MAO-B Scaffold 1-Benzyl-4-ethynyl piperidin-4-ol Hybrids Scaffold->ACh_Depletion Inhibits AChE (CAS Binding) Scaffold->OxStress Inhibits MAO-B (Propargyl Group) Scaffold->Amyloid Blocks PAS (Dual Binding)

Caption: The novel scaffold (Green) bridges the gap between Donepezil and Selegiline, targeting cholinergic deficit, oxidative stress, and amyloid aggregation simultaneously.

Experimental Protocols for Validation

To validate the dual-activity of these inhibitors in your lab, use the following standardized protocols.

A. Modified Ellman’s Assay (AChE/BuChE Inhibition)

Standard: Validates the N-benzylpiperidine pharmacophore.

  • Preparation: Dissolve inhibitor in DMSO (Final concentration < 0.1%).

  • Enzyme Mix: Incubate 0.1 U/mL AChE (from Electrophorus electricus) or BuChE (from equine serum) with the inhibitor in 0.1 M phosphate buffer (pH 8.0) for 20 minutes at 25°C.

  • Substrate Addition: Add DTNB (Ellman's Reagent, 0.3 mM) and Acetylthiocholine Iodide (0.45 mM).

  • Measurement: Monitor absorbance at 412 nm for 5 minutes using a kinetic microplate reader.

  • Calculation: Determine

    
     using non-linear regression (GraphPad Prism).
    
    • Quality Control: Donepezil

      
       must fall between 5–15 nM.
      
B. MAO-B Fluorometric Assay (Amplex Red)

Standard: Validates the Ethynyl/Propargyl pharmacophore.

  • Enzyme Source: Use recombinant human MAO-B (hMAO-B).

  • Reaction: Incubate inhibitor with hMAO-B (1 U/mL) in potassium phosphate buffer (pH 7.4) for 30 minutes at 37°C.

  • Detection: Add working solution containing Amplex Red (200 µM), Horseradish Peroxidase (HRP) (1 U/mL), and Tyramine (substrate, 1 mM).

  • Mechanism: MAO-B oxidizes Tyramine

    
    
    
    
    
    . HRP uses
    
    
    to convert Amplex Red
    
    
    Resorufin (Fluorescent).
  • Readout: Measure fluorescence (Ex/Em = 530/590 nm).

    • Self-Validation: Selegiline should show complete inhibition at 1 µM.

Synthesis & Workflow Visualization

The synthesis of these inhibitors typically employs a convergent strategy. The graph below details the workflow from the raw scaffold to the final MTDL.

Synthesis_Workflow Step1 Start: 1-Benzyl-4-piperidone Step2 Reaction: Ethynylmagnesium Bromide (Grignard Addition) Step1->Step2 Intermediate SCAFFOLD: 1-Benzyl-4-ethynylpiperidin-4-ol Step2->Intermediate Branch1 Direct Use (Propargyl Alcohol) Intermediate->Branch1 Minor Modification Branch2 Click Chemistry (CuAAC with Azides) Intermediate->Branch2 Linker Strategy Product1 Dual AChE/MAO Inhibitor (Small Molecule) Branch1->Product1 Product2 Triazole-Linked MTDL (High Selectivity) Branch2->Product2

Caption: Synthetic route demonstrating the versatility of the 4-ethynyl scaffold as both a final inhibitor and a precursor for triazole-based MTDLs.

References

  • Sugimoto, H., et al. (2000). "Donepezil Hydrochloride (E2020) and Other Acetylcholinesterase Inhibitors."[5] Current Medicinal Chemistry. Link

  • Bolea, I., et al. (2013). "Synthesis, biological evaluation, and molecular modeling of donepezil and N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine hybrids as new multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease." Journal of Medicinal Chemistry. Link

  • Contreras, J. M., et al. (1999). "Design and synthesis of novel aminopyridazine derivatives as acetylcholinesterase inhibitors." Journal of Medicinal Chemistry. Link

  • Samadi, A., et al. (2011). "Multipotent MAO and Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Synthesis, Pharmacological Analysis and Molecular Modeling of Heterocyclic Substituted Alkyl and Cycloalkyl Propargyl Amine." Current Drug Targets. Link

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link

Sources

Evaluating the Metabolic Stability of Drug Candidates Derived from 1-Benzyl-4-ethynylpiperidin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the early assessment of a compound's metabolic stability is paramount. A drug candidate with poor metabolic stability is likely to exhibit unfavorable pharmacokinetic properties, such as low bioavailability and a short half-life, ultimately leading to therapeutic failure. This guide provides a comprehensive framework for evaluating and comparing the metabolic stability of drug candidates derived from the promising 1-Benzyl-4-ethynylpiperidin-4-ol scaffold. By understanding the metabolic liabilities of this core structure, researchers can strategically design and synthesize derivatives with enhanced metabolic robustness, thereby accelerating the journey from hit to lead and beyond.

The Critical Role of In Vitro Metabolic Stability Assays

The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) family of enzymes playing a central role in the biotransformation of a vast array of xenobiotics.[1] In vitro metabolic stability assays using liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes, provide a reliable and high-throughput method for predicting in vivo hepatic clearance.[1][2][3] These assays measure the rate of disappearance of a parent compound over time, allowing for the calculation of key parameters such as half-life (t½) and intrinsic clearance (Clint).[2][3][4]

The enzymatic reactions catalyzed by CYPs are oxidative in nature and require a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), to transfer electrons to the heme center of the enzyme.[5][6][7] Therefore, the inclusion of NADPH is essential to initiate and sustain the metabolic reactions in microsomal assays.[1][2][4] By comparing the degradation of a compound in the presence and absence of NADPH, we can confirm that the observed clearance is indeed due to enzymatic metabolism.

Experimental Workflow for Assessing Metabolic Stability

A well-designed experimental workflow is crucial for obtaining reliable and reproducible metabolic stability data. The following diagram illustrates a typical workflow for a comparative in vitro metabolic stability study of 1-Benzyl-4-ethynylpiperidin-4-ol and its derivatives.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Sampling & Quenching cluster_3 Analysis cluster_4 Data Interpretation A Test Compounds (1 µM) - Parent Scaffold - Derivatives A, B, C - Positive Control (e.g., Midazolam) D Pre-incubation of Test Compounds and Microsomes at 37°C A->D B Pooled Human Liver Microsomes (0.5 mg/mL) B->D C NADPH Regenerating System (e.g., 1 mM NADPH) E Initiate Reaction with NADPH C->E D->E F Incubate at 37°C with Shaking E->F G Collect Aliquots at Time Points (0, 5, 15, 30, 45, 60 min) F->G H Quench Reaction with Acetonitrile containing Internal Standard G->H I Centrifuge to Precipitate Proteins H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Parent Compound Remaining J->K L Calculate Half-Life (t½) and Intrinsic Clearance (Clint) K->L M Compare Stability of Derivatives L->M

Caption: Experimental workflow for in vitro metabolic stability assay.

Detailed Experimental Protocol

The following is a step-by-step protocol for conducting a comparative in vitro metabolic stability assay.

Materials:

  • Test compounds (1-Benzyl-4-ethynylpiperidin-4-ol and derivatives)

  • Positive control (e.g., Midazolam, a known CYP3A4 substrate)

  • Pooled human liver microsomes (from at least 10 donors to minimize inter-individual variability)[8]

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (containing an appropriate internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator shaker set at 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 µM working solution of each test compound and the positive control in 0.1 M phosphate buffer.

    • Thaw the pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions to achieve a final NADPH concentration of 1 mM.

  • Incubation:

    • In a 96-well plate, add the test compound or positive control solution and the liver microsome suspension.

    • Include a negative control for each compound by adding buffer instead of the NADPH regenerating system.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect an aliquot from each well.

    • Immediately quench the reaction by adding the aliquot to a separate plate containing ice-cold acetonitrile with the internal standard.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.[9][10][11][12]

Comparative Data Analysis

The data obtained from the LC-MS/MS analysis is used to determine the percentage of the parent compound remaining at each time point. From this, the half-life (t½) and intrinsic clearance (Clint) can be calculated.

CompoundStructural Modificationt½ (min)Clint (µL/min/mg protein)
Parent Scaffold 1-Benzyl-4-ethynylpiperidin-4-ol1546.2
Derivative A p-Fluoro substitution on the benzyl ring3519.8
Derivative B Replacement of benzyl with a pyridine-2-yl-methyl group5013.9
Derivative C Methylation of the 4-hydroxyl group2527.7
Midazolam Positive Control1069.3

Table 1. Hypothetical comparative metabolic stability data for 1-Benzyl-4-ethynylpiperidin-4-ol and its derivatives in human liver microsomes.

Interpreting the Results: Structure-Metabolism Relationships

The hypothetical data in Table 1 suggests that the parent 1-Benzyl-4-ethynylpiperidin-4-ol scaffold has moderate metabolic stability. The primary sites of metabolic attack, or "metabolic soft spots," are likely the benzyl group and the piperidine ring.

Potential Metabolic Pathways:

The following diagram illustrates the potential metabolic pathways for 1-Benzyl-4-ethynylpiperidin-4-ol, primarily mediated by cytochrome P450 enzymes.

G cluster_0 Phase I Metabolism (CYP450) Parent 1-Benzyl-4-ethynylpiperidin-4-ol M1 N-debenzylation Parent->M1 N-dealkylation M2 Aromatic hydroxylation (benzyl ring) Parent->M2 Aromatic C-H hydroxylation M3 Aliphatic hydroxylation (piperidine ring) Parent->M3 Aliphatic C-H hydroxylation M4 Oxidation of ethynyl group Parent->M4 Desaturation

Caption: Potential metabolic pathways of 1-Benzyl-4-ethynylpiperidin-4-ol.

  • N-debenzylation: The cleavage of the bond between the nitrogen of the piperidine ring and the benzylic carbon is a common metabolic pathway for N-benzyl compounds.[13] This would result in the formation of 4-ethynylpiperidin-4-ol and benzaldehyde. The latter can be further metabolized to benzoic acid.[14][15]

  • Aromatic Hydroxylation: The benzyl ring is susceptible to hydroxylation at the ortho, meta, or para positions.

  • Aliphatic Hydroxylation: The carbon atoms of the piperidine ring can also undergo hydroxylation.

  • Ethynyl Group Metabolism: While often incorporated to enhance metabolic stability, the terminal ethynyl group can also be a site of metabolism, potentially leading to the formation of reactive intermediates.[16][17][18]

Improving Metabolic Stability through Structural Modifications:

The hypothetical data for the derivatives in Table 1 illustrates how strategic structural modifications can improve metabolic stability.

  • Derivative A (p-Fluoro substitution): The introduction of an electron-withdrawing fluorine atom on the para-position of the benzyl ring can decrease the electron density of the aromatic ring, making it less susceptible to oxidative metabolism. This is reflected in the increased half-life and decreased intrinsic clearance compared to the parent scaffold.

  • Derivative B (Pyridine-2-yl-methyl replacement): Replacing the benzyl group with a bioisosteric pyridine-2-yl-methyl group can significantly alter the metabolic profile. The nitrogen atom in the pyridine ring can act as a metabolic blocker, hindering oxidation at that position and potentially improving overall stability.

  • Derivative C (Methylation of the 4-hydroxyl): Masking the polar hydroxyl group through methylation can sometimes improve metabolic stability by preventing potential Phase II conjugation reactions (e.g., glucuronidation), although in this microsomal assay, the primary focus is on Phase I metabolism. The observed improvement in stability might also be due to steric hindrance affecting the binding to metabolic enzymes.

Conclusion

The systematic evaluation of metabolic stability is an indispensable component of modern drug discovery. The 1-Benzyl-4-ethynylpiperidin-4-ol scaffold presents a promising starting point for the development of novel therapeutics. By employing in vitro assays with human liver microsomes, researchers can efficiently identify metabolic liabilities and guide the design of next-generation analogs with improved pharmacokinetic profiles. The strategic modification of "metabolic soft spots," as demonstrated in this guide, can significantly enhance metabolic stability, ultimately increasing the probability of success in preclinical and clinical development.

References

  • Guengerich, F. P. (2001). Common and uncommon reaction mechanisms of cytochromes P450. Current Drug Metabolism, 2(1), 93-115.
  • Kumar, G. N., & Surapaneni, S. (2001). Role of cytochrome P450 in drug metabolism: a review. Medical Science Monitor, 7(4), 819-828.
  • Groves, J. T. (2006). Models and mechanisms of cytochrome P450 action. In Cytochrome P450 (pp. 1-27). Springer, Berlin, Heidelberg.
  • Guengerich, F. P. (2007). Unusual cytochrome P450 enzymes and reactions. Current Drug Metabolism, 8(6), 543-548.
  • Poulos, T. L. (2014). Heme enzyme structure and function. Chemical Reviews, 114(7), 3919-3962.
  • Millipore. (n.d.). Metabolic Stability Assays. Merck Millipore.
  • Ma, L., & Li, W. (2012). Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-13.
  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • Obach, R. S. (2012). Metabolic stability assessed by liver microsomes and hepatocytes. In Optimization of Drug-like Properties in Drug Discovery (pp. 185-205). Humana Press.
  • Zhang, K., & Li, W. (2011). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Analytical and Bioanalytical Chemistry, 400(7), 1917-1926.
  • Cyprotex. (n.d.). Microsomal Stability. Evotec.
  • Thermo Fisher Scientific. (2024). Leveraging LC-MS for Accurate Metabolite Identification (MetID) in Drug Discovery & Development. AnalyteGuru.
  • Technology Networks. (2020).
  • Journal of Applied Bioanalysis. (2024). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies.
  • Sigma-Aldrich. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Tlili, A., & Schöne, K. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(11), 5625-5663.
  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?.
  • Manri, B., et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. European Journal of Medicinal Chemistry, 208, 112674.
  • ResearchGate. (2023).
  • Helton, E. D., & Goldzieher, J. W. (1977). Metabolism of ethynyl estrogens. Journal of Toxicology and Environmental Health, 3(1-2), 231-241.
  • Morisseau, C., et al. (2012). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(23), 7179-7183.
  • Tlili, A., & Schöne, K. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(11), 5625-5663.
  • MDPI. (2022).
  • Guengerich, F. P. (2009). Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase. Current Protocols in Toxicology, 4.17.1-4.17.9.
  • ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.
  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro.
  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry.
  • Sorensen, M. B., et al. (2007). Development of an in vitro assay for the investigation of metabolism-induced drug hepatotoxicity. Cell Biology and Toxicology, 23(5), 367-382.
  • Gorrod, J. W., & Gooderham, N. J. (1987).
  • AiFChem. (2025). Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry.
  • YouTube. (2024). ADME 101: Drug Metabolism Studies – Metabolic Stability.
  • Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability.
  • Henderson, C. J., et al. (2015). NADPH–Cytochrome P450 Oxidoreductase: Roles in Physiology, Pharmacology, and Toxicology. Drug Metabolism and Disposition, 43(8), 1329-1339.
  • Semantic Scholar. (n.d.). Acetylene Group, Friend or Foe in Medicinal Chemistry.
  • Ghanbari, F., et al. (2012). Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes. Drug Metabolism and Disposition, 40(1), 25-32.
  • Eawag. (2003).
  • Phale, P. S., et al. (2003). Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. Applied Microbiology and Biotechnology, 61(5-6), 494-500.
  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Drug metabolism.
  • MDPI. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.
  • Griffin, A. M., et al. (2009). Delta agonist hydroxy bioisosteres: the discovery of 3-((1-benzylpiperidin-4-yl){4-[(diethylamino)carbonyl]phenyl}amino)benzamide with improved delta agonist activity and in vitro metabolic stability. Bioorganic & Medicinal Chemistry Letters, 19(21), 5999-6003.
  • Manri, B., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)
  • Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(24), 4821-4829.
  • UNIPI. (2023).

Sources

Safety Operating Guide

Proper Disposal Procedures for 1-Benzyl-4-ethynylpiperidin-4-ol

[1][2][3]

Executive Summary & Chemical Profile

1-Benzyl-4-ethynylpiperidin-4-ol (CAS: 126535-50-6) is a functionalized piperidine derivative often used as a pharmaceutical intermediate. Its chemical structure features a basic nitrogen (piperidine), a lipophilic benzyl group, and a reactive terminal alkyne (ethynyl group).

Effective disposal requires addressing two primary risks: biological toxicity (characteristic of benzyl-piperidines) and chemical reactivity (specifically the terminal alkyne's potential to form explosive acetylides with certain metals).

Chemical Hazard Profile
PropertyDescriptionCritical Disposal Implication
Functional Groups Tertiary Amine, Terminal Alkyne, AlcoholIncompatible with: Strong oxidizers, strong acids, and specific metals (Cu, Ag).
Physical State Solid (typically off-white powder)Must be dissolved or contained as solid waste; DO NOT flush down drains.
Toxicity Acute Toxicant (Oral/Dermal), IrritantRequires full PPE (gloves, goggles, lab coat) during handling.
Reactivity Acetylide Formation RiskCRITICAL: Do not store in or use metal spatulas/containers made of Copper, Silver, or Mercury.

Pre-Disposal Planning & Segregation

Core Directive: Segregation is the first line of defense. Mixing this compound with incompatible waste streams can lead to exothermic reactions or the formation of shock-sensitive salts.

Incompatibility Matrix
  • Strong Oxidizers: (e.g., Nitric acid, Peroxides)

    
     Risk of fire/explosion.
    
  • Heavy Metals: (e.g., Copper, Silver salts)

    
     Risk of explosive metal acetylides.
    
  • Strong Acids: (e.g., HCl,

    
    ) 
    
    
    Exothermic salt formation (Piperidinium salts).
Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Closure: Screw-top cap with Teflon (PTFE) liner to prevent solvent leaching if in solution.

  • Prohibition: Never use metal containers or metal-lined caps.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Waste

Use this protocol for expired reagent, synthesis byproducts, or spill cleanup residues.

  • PPE Donning: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust.

  • Container Preparation: Select a clean, wide-mouth HDPE jar labeled "Hazardous Waste - Solid Toxic Organic."

  • Transfer:

    • Use a plastic or glass spatula (avoid metal) to transfer the solid into the container.

    • Expert Insight: If the solid is caked, do not chip at it with a metal tool. Dissolve it in a minimal amount of methanol or acetone and dispose of it as liquid waste (Scenario B).

  • Labeling: clearly mark the tag with the full chemical name: "1-Benzyl-4-ethynylpiperidin-4-ol" . Do not use abbreviations or trade names.

  • Sealing: Close the lid tightly. Wipe the exterior with a damp paper towel to remove dust; dispose of the towel in the same container.

Scenario B: Disposal of Liquid Waste (Solutions)

Use this protocol for reaction mixtures or mother liquors.

  • Characterization: Determine the primary solvent (e.g., Dichloromethane, Methanol, Ethyl Acetate).

  • Segregation:

    • Halogenated Waste: If dissolved in DCM, Chloroform, etc.[1]

    • Non-Halogenated Waste: If dissolved in Methanol, Acetone, Ethanol, etc.[1]

  • Pre-Treatment (Neutralization):

    • If the solution is highly acidic or basic due to reaction conditions, neutralize to pH 6–8 before adding to the waste container to prevent container degradation or unexpected heat generation.

  • Transfer: Pour into the appropriate solvent waste carboy (HDPE or Glass).

    • Critical Check: Ensure the waste carboy does not contain heavy metal waste (e.g., from a palladium-catalyzed coupling reaction) to prevent acetylide formation.

Visual Workflow: Waste Classification

WasteClassificationStartWaste MaterialStateCheckPhysical State?Start->StateCheckSolidSolid WasteStateCheck->SolidPowder/CrystalsLiquidLiquid/SolutionStateCheck->LiquidSolutionSolidActionPlace in Wide-MouthHDPE Jar(Label: Toxic Solid)Solid->SolidActionSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated(e.g., DCM, CHCl3)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated(e.g., MeOH, Acetone)SolventCheck->NonHaloNo HalogensHaloActionHalogenated Waste Stream(Incineration)Halo->HaloActionNonHaloActionNon-Halogenated Waste Stream(Fuel Blending)NonHalo->NonHaloAction

Figure 1: Decision logic for segregating 1-Benzyl-4-ethynylpiperidin-4-ol waste streams.

Spill Response & Emergency Disposal

Immediate Action: Evacuate the immediate area if dust is airborne.

  • Containment:

    • Solids: Cover with a damp paper towel to prevent dust dispersion.

    • Liquids: Surround with absorbent pillows or vermiculite.

  • Cleanup:

    • Scoop material using plastic scoops/dustpans.

    • Place all cleanup materials (gloves, absorbents, scoops) into a heavy-duty plastic waste bag or pail.

  • Decontamination:

    • Wipe the surface with a dilute mild detergent solution, followed by water.

    • Collect all wash water as liquid hazardous waste.

Regulatory & Compliance Context

  • US EPA Classification: This compound is not P-listed or U-listed specifically, but it meets the characteristic of Toxic (if TCLP fails) or simply Ignitable if in flammable solvent. It must be treated as Hazardous Chemical Waste .

  • Disposal Method: The industry standard for this type of nitrogen-containing organic intermediate is High-Temperature Incineration . This ensures complete destruction of the biological activity and the alkyne functionality.

  • Transport: Ensure waste containers are labeled in accordance with DOT/ADR regulations (typically UN 2811 for Toxic Solids, Organic, n.o.s.).

Operational Safety Workflow

SafetyWorkflowStep11. Assess Volume& StateStep22. Select Container(HDPE/Glass)Step1->Step2Step33. Labeling(Full Name + Hazards)Step2->Step3Step44. Storage(Satellite Area)Step3->Step4Step55. EHS Pickup(Incineration)Step4->Step5

Figure 2: Operational workflow for safe disposal from bench to pickup.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78461, 1-Benzylpiperidin-4-ol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • American Chemical Society. Identifying and Handling Hazardous Waste in the Laboratory. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

Personal protective equipment for handling 1-Benzyl-4-ethynylpiperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Compound Identity:

  • Chemical Name: 1-Benzyl-4-ethynylpiperidin-4-ol[1]

  • CAS Number: 126518-42-7 (Free base) / Note: Often handled as HCl salt.[1]

  • Synonyms: 4-Ethynyl-1-benzyl-4-hydroxypiperidine; Donepezil Intermediate.[1]

  • Physical State: Solid (White to pale yellow crystalline powder).

The "Why" Behind the Protocol: As a researcher, you are likely utilizing this compound as a building block for acetylcholinesterase inhibitors (e.g., Donepezil). Safety here is two-fold:

  • Biological Potency: As a late-stage intermediate to a potent neuroactive drug, this molecule must be treated as a Potent Compound (OEB 3) until specific toxicology proves otherwise.[1] It likely possesses pharmacological activity.[2]

  • Chemical Reactivity: The terminal alkyne moiety presents a specific risk of forming explosive metal acetylides if exposed to copper, silver, or mercury, and the piperidine ring confers alkalinity/corrosivity.

Hazard Analysis & Critical Control Points

Functional GroupHazard MechanismCritical Control
Terminal Alkyne (-C≡CH)Explosive Acetylide Formation: Reacts with Cu, Ag, Hg to form shock-sensitive salts.[1]NO COPPER ALLOYS. Use stainless steel or glass equipment only.
Piperidine Nitrogen Corrosivity/Basicity: High pH in solution; caustic to mucous membranes.Splash Goggles mandatory. Eye wash station <10 sec away.
Benzyl Moiety Lipophilicity: Facilitates skin absorption of the toxic pharmacophore.Double Nitrile Gloves (min 5 mil outer) to prevent permeation.
Physical Form (Powder) Inhalation Toxicity: High surface area dust facilitates rapid alveolar absorption.HEPA Filtration (P100) or Fume Hood use is non-negotiable.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed minimum compliance, focusing on maximum researcher protection.

Body ZonePPE RequirementTechnical JustificationStandards
Respiratory Primary: Chemical Fume Hood (Face Velocity 80–100 fpm).Secondary (if outside hood): N95 or P100 Half-Mask.[1]The solid powder poses a significant inhalation risk. Engineering controls (Hood) are superior to PPE.ANSI Z9.5 (Ventilation)NIOSH 42 CFR 84
Hand Protection Double Gloving Protocol: 1. Inner: Nitrile (4 mil, bright color).2. Outer: Nitrile (5-6 mil, dark color).[1]Visual Breach Detection: Contrast colors allow instant detection of tears. Nitrile offers excellent resistance to the likely organic solvents (MeOH, DCM) used with this compound.EN 374-1 Type BASTM F739
Ocular Chemical Splash Goggles (Indirect Vent).Note: Safety glasses are insufficient for fine powders.[1]Fine alkaline powders can bypass the side-shields of standard safety glasses, causing severe corneal chemical burns.[1]ANSI Z87.1+ (Impact & Splash)
Body Lab Coat (Tyvek/Poly-coated preferred) + Long sleeves + Closed-toe composite shoes.[1]Cotton coats absorb liquids/powders. Poly-coated materials shed dust and prevent dermal absorption.[1]ISO 13688

Operational Protocols: Step-by-Step

Phase 1: Reception & Storage
  • Inspection: Verify the bottle seal. If the compound has turned dark brown/black, it may have polymerized or oxidized; do not open .

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible. Terminal alkynes can slowly oxidize.

  • Segregation: Store away from oxidizing agents and metals (especially copper piping/regulators).

Phase 2: Weighing & Transfer (Highest Risk Step)[1]
  • Engineering Control: Perform all weighing inside a Powder Containment Hood or a Fume Hood with a draft shield.

  • Static Control: This organic powder is likely static-prone.[1] Use an anti-static gun or ionizing bar before spatulating to prevent "jumping" of the powder.

  • Technique:

    • Place a secondary containment tray in the hood.

    • Tare the receiving vessel before opening the chemical bottle.

    • Use a disposable plastic spatula (avoid metal-on-metal friction).[1]

    • Wipe the exterior of the receiving flask with a damp tissue (solvent-soaked) before removing from the hood to capture invisible dust.

Phase 3: Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly. The heat of solution (exothermic) combined with the basicity can cause solvent bumping.

  • Inertion: Purge the reaction vessel with Nitrogen/Argon. Oxygen can catalyze alkyne coupling (Glaser coupling), creating impurities and heat.

Phase 4: Waste & Disposal
  • Liquids: Segregate into "Basic Organic Waste".

  • Solids: Dispose of contaminated gloves/wipes in "Hazardous Solid Waste" (Incineration recommended).

  • Cleaning: Decontaminate surfaces with a mild acidic solution (e.g., 5% Citric Acid) to neutralize the piperidine base, followed by soap and water. Do not use Bleach (Hypochlorite) immediately, as it may react with amines to form chloramines.

Visualized Workflows (Graphviz)

Diagram 1: PPE & Risk Logic Gate

Caption: Decision logic for selecting PPE based on the physical state of the material.

PPE_Logic Start Start: Handling 1-Benzyl-4-ethynylpiperidin-4-ol State_Check Assess Physical State Start->State_Check Solid_Path Solid / Powder Form State_Check->Solid_Path Dry Solid Liquid_Path Dissolved in Solvent State_Check->Liquid_Path Solution Risk_Solid Risk: Inhalation of Dust Risk: Static Discharge Solid_Path->Risk_Solid Risk_Liquid Risk: Skin Absorption Risk: Splash/Corrosion Liquid_Path->Risk_Liquid Control_Solid Engineering Control: Powder Hood / Draft Shield Risk_Solid->Control_Solid Control_Liquid Engineering Control: Fume Hood (Sash < 18") Risk_Liquid->Control_Liquid PPE_Solid REQUIRED PPE: 1. Splash Goggles 2. N95/P100 (if no hood) 3. Double Nitrile Gloves PPE_Liquid REQUIRED PPE: 1. Face Shield + Goggles 2. Chem-Resistant Apron 3. Laminate/Butyl Gloves Control_Solid->PPE_Solid Control_Liquid->PPE_Liquid

Diagram 2: Safe Handling Operational Workflow

Caption: Step-by-step operational flow from storage to disposal, highlighting critical safety checks.

Handling_Workflow Storage 1. Storage (Inert Gas, <25°C) Check Check: No Metal/Copper? Storage->Check Weigh 2. Weighing (Static Control, Hood) Check->Weigh Safe Solubilize 3. Solubilization (Add Solvent Slowly) Weigh->Solubilize React 4. Reaction (Inert Atmosphere) Solubilize->React Clean 5. Decontamination (Acid Wash -> Water) React->Clean Waste 6. Disposal (High BTU Incineration) Clean->Waste

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78461, 1-Benzylpiperidin-4-ol (Parent Structure Safety Data).[1] Retrieved February 15, 2026 from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Guide. Retrieved February 15, 2026 from [Link][1]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. Retrieved February 15, 2026 from [Link][1]

  • Prudent Practices in the Laboratory. Handling Potentially Explosive Compounds (Acetylides). National Academies Press. Retrieved February 15, 2026 from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.